Product packaging for 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole(Cat. No.:CAS No. 1864016-55-6)

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Cat. No.: B3111870
CAS No.: 1864016-55-6
M. Wt: 124.14 g/mol
InChI Key: BVXUWXXNYXLXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This versatile chemical scaffold combines a pyrazole ring, known for its wide spectrum of pharmacological activities , with a tetrahydropyran ring system. The pyrazole moiety is a privileged structure in pharmaceuticals, featured in agents with demonstrated anti-inflammatory, antimicrobial, antifungal, and anticancer properties . Researchers are particularly interested in this specific fused system for developing novel anticancer agents. Studies on analogous indolyl-substituted tetrahydropyrano[4,3-c]pyrazole derivatives have shown potent antitumor activity against a range of human cancer cell lines, highlighting the potential of this core structure in oncology research . The compound serves as a key synthetic intermediate for further chemical functionalization. Efficient synthesis methods have been established, including domino processes from unsaturated furofuran-3-ones and routes starting from δ-valerolactone and diethyl oxalate to produce carboxylic acid derivatives for further amidation or esterification . This product is provided for research purposes such as hit/lead optimization, structure-activity relationship (SAR) studies, and biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B3111870 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole CAS No. 1864016-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUWXXNYXLXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258353-57-0
Record name 1H,4H,6H,7H-pyrano[4,3-c]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological and biological activities.[1][2][3] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis of this important molecular framework. We will explore the predominant synthetic strategies, delve into the underlying reaction mechanisms, present comparative data for various catalytic systems, and provide a detailed, field-proven experimental protocol. The focus is on providing not just procedural steps, but the scientific rationale that underpins the synthesis, enabling robust and reproducible outcomes.

Introduction: The Significance of the Pyrano[4,3-c]pyrazole Core

Fused heterocyclic systems are cornerstones of medicinal chemistry, and pyranopyrazoles are no exception. These structures, which consist of fused pyran and pyrazole rings, exist in four isomeric forms: pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole.[2][4] While the pyrano[2,3-c] isomer has been extensively studied due to its broad biological profile—including antimicrobial, anticancer, and anti-inflammatory properties—the other isomers, such as the [4,3-c] variant, are also of growing interest for developing novel therapeutics.[2][3][4][5] The this compound core, in particular, is a key intermediate in the synthesis of various kinase inhibitors and other drug candidates.[6]

The development of efficient, high-yield, and environmentally benign synthetic routes to these scaffolds is therefore a critical objective in modern organic synthesis. Multicomponent reactions (MCRs) have emerged as a dominant and powerful strategy, prized for their efficiency, atom economy, and ability to generate molecular diversity in a single step.[4][7]

Dominant Synthetic Strategies

The construction of the pyranopyrazole skeleton is most effectively achieved through a domino sequence of reactions that typically includes Knoevenagel condensation, Michael addition, and intramolecular cyclization.[8][9][10] Two primary approaches are prevalent: multicomponent reactions and sequential, stepwise synthesis.

Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis

The MCR approach is the most widely reported and efficient method for generating pyranopyrazole libraries.[11][12] This strategy involves the simultaneous reaction of three or four starting materials in a single reaction vessel, leading directly to the complex heterocyclic product.

A typical four-component reaction for a related isomer involves an aldehyde, an active methylene compound (like malononitrile), a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative.[4][9][10][12] This approach is lauded for its adherence to the principles of green chemistry, often utilizing benign solvents like water or ethanol and minimizing waste.[4][8]

Stepwise Synthesis: A Controlled Approach

While less common, a stepwise approach offers greater control over the formation of specific intermediates, which can be crucial when dealing with complex substrates or when aiming to avoid isomer formation. A patented method for the synthesis of a this compound-3-carboxylic acid derivative exemplifies this strategy.[6] The synthesis begins with the reaction of tetrahydropyranone and diethyl oxalate to form a β-ketoester intermediate. This is followed by a ring-closing reaction with hydrazine hydrate to form the pyrazole ring fused to the pyran system.[6]

This method solves prior issues of low yields and the use of hazardous reagents like ethyl diazoacetate.[6]

Mechanistic Insights: The Chemistry Behind the Synthesis

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting synthetic challenges. The multicomponent synthesis of the closely related and extensively studied pyrano[2,3-c]pyrazoles provides a validated mechanistic blueprint that is analogous to the formation of other isomers.

The process, catalyzed by either a base or an acid, proceeds through a well-orchestrated cascade:

  • Knoevenagel Condensation: The reaction initiates with the condensation between the aldehyde and the active methylene compound (malononitrile). The catalyst facilitates the deprotonation of malononitrile, which then attacks the aldehyde's carbonyl carbon, followed by dehydration to yield an arylidene malononitrile intermediate.[13]

  • Michael Addition: Concurrently, the β-ketoester reacts with hydrazine to form a pyrazolone intermediate. The pyrazolone, possessing an active methylene group, then acts as a Michael donor, attacking the electron-deficient double bond of the arylidene malononitrile (the Michael acceptor).[13]

  • Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes an intramolecular cyclization, where a nucleophilic attack from the nitrile nitrogen or an enolate oxygen onto a carbonyl or nitrile group forms the pyran ring. A final tautomerization step yields the stable aromatic pyranopyrazole product.[13]

Diagram: Generalized Mechanism for Pyrano[2,3-c]pyrazole Formation

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct (Arylidene Malononitrile) Aldehyde->Knoevenagel Condensation Malononitrile NC-CH2-CN Malononitrile->Knoevenagel Pyrazolone 3-Methyl-1-phenyl-2-pyrazolin-5-one Michael Michael Adduct Pyrazolone->Michael Knoevenagel->Michael Michael Addition Product 6-Amino-4-aryl-3-methyl-1-phenyl- 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Michael->Product Intramolecular Cyclization & Tautomerization Catalyst Catalyst (e.g., Base) Catalyst->Knoevenagel Catalyst->Michael

Caption: A workflow illustrating the key stages in the multicomponent synthesis of a pyranopyrazole derivative.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that significantly influences reaction time, yield, and environmental impact. A wide array of catalysts have been successfully employed for pyranopyrazole synthesis, ranging from simple bases to sophisticated nanocatalysts.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Yttrium Iron Garnet (YIG) Solvent-free8020 min89-95[4][11]
SnCl₂ (Microwave) Solvent-free-25 min88[4]
Glycine Water255-20 min85-95[14]
Cu-NP/C H₂O:EtOH (1:1)70-80 (Reflux)VariesExcellent[13]
CaO Nanoparticles EthanolReflux10-20 min85-91[12]
Tetrabutyl Ammonium HS EtOH:H₂O (1:1)501 hrGood[15]
No Catalyst (Ultrasonic) WaterAmbientVariesExcellent[4][16]
Potassium Phthalimide EthanolRefluxVariesHigh[17]

Analysis: The data clearly demonstrates a trend towards green chemistry principles. Nanocatalysts like YIG and reusable systems like Cu-NP/C offer high efficiency and easy recovery.[4][11][13] Organocatalysts such as glycine provide excellent yields in aqueous media at room temperature, representing a highly sustainable option.[14] Furthermore, energy-efficient methods utilizing microwave or ultrasonic irradiation can dramatically reduce reaction times.[4][16]

Detailed Experimental Protocol: A Stepwise Approach

This section provides a representative, stepwise protocol adapted from a patented method for synthesizing a core intermediate, this compound-3-carboxylic acid ethyl ester.[6] This method is chosen for its control and high-yield generation of the specific [4,3-c] isomer.

Objective: To synthesize this compound-3-carboxylic acid ethyl ester.

Materials:

  • Tetrahydropyran-4-one

  • Diethyl oxalate

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate

  • Glacial acetic acid

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

G Start Reactants: - Tetrahydropyran-4-one - Diethyl Oxalate Step1 Step 1: Claisen Condensation Solvent: THF Reagent: LiHMDS Temp: -70 to -80 °C Start->Step1 Intermediate Intermediate: 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate Step1->Intermediate Step2 Step 2: Pyrazole Formation Solvent: Glacial Acetic Acid Reagent: Hydrazine Hydrate Intermediate->Step2 Product Product: This compound -3-carboxylic acid ethyl ester Step2->Product

Caption: Stepwise synthesis workflow for a this compound derivative.

Step-by-Step Procedure:

Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous tetrahydrofuran (THF).

  • Cool the solvent to between -70 and -80 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) to the cooled THF while maintaining the temperature.

  • In a separate flask, prepare a solution of tetrahydropyran-4-one and diethyl oxalate in anhydrous THF.

  • Add the solution from step 5 dropwise to the reaction flask containing LiHMDS, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at this temperature for the time specified by preliminary TLC analysis (typically 1-2 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound-3-carboxylic acid ethyl ester

  • Dissolve the crude intermediate from Step 1 in glacial acetic acid.

  • Slowly add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic; external cooling may be necessary.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of cold ethanol to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Conclusion and Future Outlook

The synthesis of the this compound core is well-established, with multicomponent reactions representing the most efficient and sustainable pathway for creating diverse analogues. However, for accessing specific, non-symmetrical isomers, controlled stepwise syntheses remain invaluable. The future of this field will likely focus on the continued development of highly active, recyclable, and eco-friendly catalysts, as well as the expansion of asymmetric synthetic methodologies to access enantiomerically pure pyranopyrazoles for advanced pharmaceutical development. The versatility of the pyranopyrazole scaffold ensures its continued importance in the quest for novel therapeutic agents.

References

Foreword: The Architectural Significance of the Pyrano[4,3-c]pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole

In the landscape of modern medicinal chemistry, the discovery and development of novel heterocyclic scaffolds are paramount. Among these, the fused pyranopyrazole system has emerged as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] These molecules exhibit a wide spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The specific isomer, this compound, presents a unique three-dimensional architecture that is of significant interest for designing selective kinase inhibitors and other therapeutic agents.[5]

However, the synthesis of fused heterocyclic systems can often yield a mixture of isomers, making unambiguous structure determination a critical and non-trivial step in the drug development pipeline. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of the this compound core, moving from initial synthesis to absolute structural confirmation. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity.

Part 1: Strategic Synthesis of the Core Scaffold

The foundation of any structural analysis is the synthesis of the target molecule. A common and effective route to the this compound core involves a two-step process starting from commercially available tetrahydropyran-4-one.[5] This approach is favored for its mild reaction conditions and suitability for scaling.

The causality behind this synthetic strategy is rooted in the sequential construction of the bicyclic system. The first step establishes a β-ketoester equivalent on the pyran ring, which is the essential precursor for the subsequent cyclization with hydrazine to form the pyrazole ring.

Experimental Protocol: Synthesis of this compound-3-carboxylic acid[5]
  • Step 1: Claisen Condensation.

    • To a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) cooled to -78 °C, add tetrahydropyran-4-one dropwise.

    • After stirring for 30 minutes, add diethyl oxalate. The reaction mixture is stirred for an additional 2 hours at -78 °C.

    • Quench the reaction with aqueous HCl and extract the product with ethyl acetate.

    • Purify the crude product via column chromatography to yield ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate.

  • Step 2: Pyrazole Ring Formation (Knorr-type Cyclization).

    • Dissolve the product from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate, ethyl this compound-3-carboxylate, is collected by filtration.

  • Step 3: Hydrolysis.

    • Dissolve the ethyl ester from Step 2 in ethanol.

    • Add an aqueous solution of lithium hydroxide and stir at 50 °C for 3 hours.

    • Acidify the mixture with HCl to precipitate the final product, this compound-3-carboxylic acid.

G reagent1 Tetrahydropyran-4-one + Diethyl Oxalate step1 Step 1: Claisen Condensation (LiHMDS, THF, -78°C) reagent1->step1 intermediate1 Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate step1->intermediate1 step2 Step 2: Knorr Cyclization (Acetic Acid, Reflux) intermediate1->step2 reagent2 Hydrazine Hydrate reagent2->step2 intermediate2 Ethyl 1,4,6,7-tetrahydropyrano[4,3-c] pyrazole-3-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis (Ethanol, 50°C) intermediate2->step3 reagent3 LiOH, H₂O reagent3->step3 product 1,4,6,7-Tetrahydropyrano[4,3-c] pyrazole-3-carboxylic acid step3->product

Caption: Synthetic pathway to the target pyranopyrazole core.

Part 2: A Multi-Pronged Spectroscopic Elucidation Workflow

With the compound synthesized, the core task of structure elucidation begins. A singular technique is insufficient; confidence is built by the convergence of data from multiple orthogonal analyses.

Mass Spectrometry (MS): The Molecular Blueprint

The first analytical step is to confirm the molecular weight and gain initial structural insights from fragmentation patterns.

  • Causality: High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula, a crucial first validation of the synthesis. Electron Ionization (EI) is used to induce fragmentation, which provides a "fingerprint" of the molecule's structure.[6][7]

  • Expected Fragmentation: The fragmentation of pyranopyrazoles is initiated by characteristic cleavages.[8] Key expected fragmentation pathways include:

    • α-Cleavage: Fission of bonds adjacent to the pyran oxygen.

    • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of six-membered rings like tetrahydropyran, leading to the loss of a neutral molecule.[9]

    • Pyrazole Ring Fragmentation: Loss of N₂ or RCN, which is characteristic of the pyrazole moiety.[8][10]

Fragment Proposed Structure / Loss Significance
[M]+ Molecular IonConfirms molecular weight of the synthesized compound.
[M - CO₂]+ Loss of carboxyl groupExpected for the carboxylic acid derivative.
[M - C₂H₄O]+ RDA fragmentation of the pyran ringConfirms the presence of the tetrahydropyran ring.
[M - N₂H]+ Cleavage of the pyrazole ringIndicates the pyrazole moiety.
Protocol: High-Resolution Mass Spectrometry (HRMS-EI)
  • Prepare a 1 mg/mL solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.

  • Utilize an electron ionization source with a standard energy of 70 eV.

  • Acquire the spectrum in full-scan mode over a mass range of m/z 50-500.

  • Analyze the resulting spectrum for the molecular ion peak and compare its exact mass to the theoretical mass of the target compound.

  • Identify key fragment ions and propose fragmentation pathways consistent with the expected structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups, confirming that the desired chemical transformations have occurred.

  • Causality: Specific covalent bonds vibrate at characteristic frequencies. By measuring the absorption of infrared radiation, we can confirm the presence of N-H, C=N, C-O, and O-H bonds, which are defining features of the target molecule.[11][12]

Frequency Range (cm⁻¹) Vibration Functional Group
3200-3400 (broad)O-H stretchCarboxylic Acid
3100-3300N-H stretchPyrazole N-H
2900-2985C-H stretchAliphatic (Pyran ring)
~1700C=O stretchCarboxylic Acid
1550-1610C=N stretchPyrazole Ring
1050-1150C-O-C stretchPyran Ether
Protocol: FT-IR Analysis (KBr Pellet)
  • Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Assign the major absorption bands to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D and 2D NMR experiments provides a complete picture of the carbon skeleton and proton environments.

  • Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment. Coupling between neighboring nuclei provides direct evidence of atom connectivity.

Predicted ¹H and ¹³C NMR Data for the this compound Scaffold (Note: Chemical shifts are predicted based on analogous structures and general principles. Actual values may vary. The numbering scheme is provided in the diagram below.)

Position Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Key 2D Correlations (HMBC)
1 (NH)12.0-13.0br s-To C3, C3a, C7a
3--~145From H1, H4
3a--~105From H1, H4, H7a
44.2-4.4t~45From H6
63.8-4.0t~68From H4, H7
72.8-3.0t~25From H6
7a--~140From H1, H7

G structure caption Numbering scheme for NMR assignments.

Caption: Numbering scheme for NMR assignments.

Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is chosen to ensure the exchangeable N-H proton is observable.

  • ¹H NMR: Acquire a standard proton spectrum. Analyze chemical shifts, integrations (proton count), and splitting patterns (J-coupling) to identify proton environments.

  • ¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon atoms. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Expect to see correlations between H4/H?, H6/H7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation), definitively assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular framework. It shows correlations between protons and carbons over 2-3 bonds. Crucial correlations to look for are from the pyrazole N-H proton to carbons C3a and C7a, which proves the fusion of the two rings.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR / DEPT (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated NMR workflow for definitive structure mapping.

Part 3: X-Ray Crystallography: The Ultimate Proof

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It moves beyond connectivity to give a precise 3D model of the molecule.

  • Causality: When X-rays are passed through a well-ordered crystal, they diffract in a unique pattern determined by the arrangement of atoms. By analyzing this diffraction pattern, we can calculate the precise location of every atom in the molecule, revealing exact bond lengths, bond angles, and stereochemistry.[13][14][15]

Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with a monochromatic X-ray beam. The diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods. The resulting atomic model is then refined to achieve the best fit with the experimental data.

Conclusion: A Validated and Integrated Approach

The structure elucidation of a novel heterocyclic scaffold like this compound is a systematic process that relies on the logical integration of multiple analytical techniques. The workflow presented in this guide—from synthesis validation by Mass Spectrometry, through functional group identification with IR Spectroscopy, to detailed connectivity mapping with a suite of NMR experiments, and culminating in absolute proof via X-ray Crystallography—represents a robust and self-validating system. Each step provides a piece of the puzzle, and their collective agreement provides the high degree of certainty required in modern drug discovery and development.

G Synthesis Synthesis of Target Compound MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Data1 Molecular Formula & Fragmentation MS->Data1 Data2 Functional Groups Present IR->Data2 Data3 Atom Connectivity & Skeleton NMR->Data3 Xray X-Ray Crystallography Data4 Absolute 3D Structure Xray->Data4 Conclusion Unambiguous Structure Elucidation Data1->Conclusion Data2->Conclusion Data3->Xray Data3->Conclusion Data4->Conclusion

Caption: Overall workflow for structure elucidation.

References

chemical properties of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole

Authored by: Gemini, Senior Application Scientist

Foreword: The fusion of pyran and pyrazole rings creates the heterocyclic scaffold known as pyranopyrazole, a structure of significant interest in medicinal chemistry and drug discovery.[1][2] This family of compounds has demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The specific isomer, this compound, represents a core structural motif whose derivatives are explored as potent inhibitors of various biological targets, such as protein kinases and ion channels.[4] This guide provides a comprehensive overview of the fundamental chemical properties, structural characteristics, synthesis, and reactivity of the this compound core, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The this compound system features a tetrahydropyran ring fused to a pyrazole ring. This bicyclic structure combines the features of both heterocyclic systems, resulting in a unique three-dimensional conformation and distribution of electron density that dictates its chemical behavior and biological activity.

The pyrazole moiety is an aromatic, five-membered ring with two adjacent nitrogen atoms.[5][6] One nitrogen atom is pyrrole-like (N1) and can act as a hydrogen bond donor, while the other is pyridine-like (N2) and is a hydrogen bond acceptor.[7] This dual nature is crucial for its interaction with biological macromolecules. The tetrahydropyran ring is a saturated six-membered ring containing an oxygen atom, which imparts water solubility and can also participate in hydrogen bonding. The fusion of these two rings creates a rigid scaffold that is synthetically versatile and valuable for constructing active pharmaceutical ingredients (APIs).[8]

Diagram: Core Structure and Numbering

Caption: IUPAC numbering of the this compound core.

Computed Physicochemical Properties

While experimental data for the unsubstituted parent compound is scarce, computational methods provide valuable insights into its properties. The properties listed below are for the derivative this compound-3-carbonitrile.

PropertyValueSource
Molecular Formula C₇H₇N₃O[9]
Molecular Weight 149.15 g/mol [9]
Topological Polar Surface Area 61.7 Ų[9]
Hydrogen Bond Acceptor Count 3[9]
Hydrogen Bond Donor Count 1[9]
XLogP3-AA -0.4[10] (Value for similar scaffold)

These computed values suggest that the core scaffold possesses favorable "drug-like" properties, including a low molecular weight and a polar surface area conducive to membrane permeability and solubility.

Synthesis of the this compound Scaffold

The construction of the pyranopyrazole fused ring system can be achieved through various synthetic strategies. A common and effective approach involves a multi-step sequence starting from commercially available materials like tetrahydropyran-4-one. Multi-component reactions (MCRs) are also widely employed for the synthesis of substituted pyranopyrazoles due to their efficiency and atom economy.[11][12]

Workflow: Key Synthetic Pathway

A patented method illustrates a reliable pathway to synthesize derivatives of this scaffold, specifically this compound-3-carboxylic acid.[4] This process involves an initial Claisen condensation followed by a Knorr-type pyrazole synthesis (cyclization with hydrazine).

Diagram: Synthetic Workflow

Synthesis_Workflow Reactant1 Tetrahydropyran-4-one Step1 Claisen Condensation (LHMDS, THF, -75°C) Reactant1->Step1 Reactant2 Diethyl Oxalate Reactant2->Step1 Hydrazine Hydrazine Hydrate Step2 Cyclization (Glacial Acetic Acid) Hydrazine->Step2 Intermediate1 Diketone Intermediate (2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate) Intermediate1->Step2 Intermediate2 Ester Product (Ethyl this compound-3-carboxylate) Step3 Hydrolysis (LiOH, Ethanol/H₂O) Intermediate2->Step3 FinalProduct Final Product (this compound-3-carboxylic acid) Step1->Intermediate1 Step2->Intermediate2 Step3->FinalProduct

Caption: General synthetic route for this compound derivatives.

Experimental Protocol: Synthesis of this compound-3-carboxylic acid[4]

This protocol is adapted from the patented synthesis method and serves as a representative example for accessing this scaffold.

Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate

  • To a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium bis(trimethylsilyl)amide (LHMDS) at -78 °C.

  • Stir the mixture for 30 minutes.

  • Slowly add a solution of diethyl oxalate (1.1 eq) in THF.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with aqueous HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product via column chromatography to yield the diketone intermediate.

Causality: The use of a strong, non-nucleophilic base like LHMDS at low temperatures is critical to selectively deprotonate the α-carbon of the ketone, initiating the Claisen condensation with diethyl oxalate. Low temperature prevents side reactions.

Step 2: Synthesis of Ethyl this compound-3-carboxylate

  • Dissolve the intermediate from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture under reflux until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction and pour it into ice water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain the pyrazole ester.

Causality: Acetic acid serves as both the solvent and a catalyst for the condensation reaction between the diketone and hydrazine, leading to the formation of the pyrazole ring.

Step 3: Hydrolysis to this compound-3-carboxylic acid

  • Dissolve the ester from Step 2 in a mixture of ethanol and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) (1.5 eq).

  • Stir the mixture at 40-60 °C until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

Causality: Saponification of the ethyl ester using LiOH is a standard and reliable method for hydrolysis. The use of a mixed solvent system ensures the solubility of both the ester and the inorganic base.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the tetrahydropyran ring, typically in the range of δ 2.0-4.5 ppm. A broad singlet for the N-H proton of the pyrazole ring would appear further downfield (potentially > δ 10 ppm), and its position can be concentration-dependent.[14] Protons on the pyrazole ring itself, if present, would appear in the aromatic region.

  • ¹³C NMR: The carbon spectrum will show signals for the aliphatic carbons of the pyran ring (typically δ 20-70 ppm) and the carbons of the pyrazole ring (δ 95-160 ppm).[1][14]

  • FTIR: The infrared spectrum is characterized by a broad absorption band for the N-H stretching vibration of the pyrazole ring, typically found in the 3200-3400 cm⁻¹ region.[13] Other characteristic peaks would depend on the substituents present.

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.[14]

Chemical Reactivity

The reactivity of the this compound scaffold is governed by the interplay of the pyrazole and tetrahydropyran rings.

  • N-Alkylation and N-Acylation: The pyrazole ring contains two nitrogen atoms. The N1-H is acidic and can be deprotonated with a base, allowing for subsequent alkylation or acylation to introduce substituents. This is a common strategy for modifying the scaffold's properties.[15] The N2 nitrogen is basic and is the site of protonation.[6]

  • Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. However, it is generally less reactive towards electrophilic substitution than benzene. When the C3 position is unsubstituted, it is the most likely site for electrophilic attack.

  • Reactions of Substituents: The true synthetic utility of the scaffold lies in the reactivity of its derivatives. For instance, a carboxylic acid group at the C3 position (as synthesized in the protocol above) can be converted into amides, esters, or other functional groups, providing a handle for further diversification.[4] Similarly, an aldehyde group can undergo condensation reactions.[13]

  • Ring Stability: The fused aromatic pyrazole system imparts significant stability to the scaffold. It is resistant to many oxidizing and reducing conditions, although the tetrahydropyran ring can be more susceptible to cleavage under harsh acidic conditions.[6]

Applications in Drug Discovery

The pyranopyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[8][16] Derivatives of the this compound system are being actively investigated for a range of therapeutic applications.

  • Enzyme Inhibitors: The rigid structure and hydrogen bonding capabilities of the scaffold make it an excellent platform for designing enzyme inhibitors. Derivatives have been prepared as inhibitors of various kinases and other enzymes.[4]

  • Anticancer Agents: Numerous pyrazole-containing compounds have shown potent anticancer activity.[3][16] Indolyl-substituted this compound derivatives, for example, have demonstrated significant cytotoxicity against several cancer cell lines.[3]

  • Antiviral Activity: Recently, pyranopyrazole derivatives have been identified as novel inhibitors of human coronavirus (HCoV-229E), highlighting their potential in the development of antiviral therapeutics.[17]

  • Ion Channel Modulators: The scaffold is used to construct modulators of ion channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[4]

Conclusion

The this compound core is a synthetically accessible and highly versatile heterocyclic scaffold. Its unique combination of a saturated pyran ring and an aromatic pyrazole ring provides a rigid framework with favorable physicochemical properties and multiple points for chemical modification. The proven biological relevance of its derivatives, particularly in oncology and virology, ensures that this scaffold will remain an area of intense focus for researchers and drug development professionals. The synthetic pathways and chemical properties outlined in this guide provide a foundational understanding for the future design and exploration of novel therapeutics based on this potent chemical entity.

References

An In-Depth Technical Guide to the 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Scaffold: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Fused heterocyclic systems are of paramount importance in this endeavor, offering rigid three-dimensional structures that can be precisely decorated to interact with biological targets. Among these, the pyranopyrazole nucleus, a fusion of pyran and pyrazole rings, has emerged as a "privileged scaffold." This guide provides a comprehensive technical overview of the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core (CAS 258353-57-0), a specific and promising isomer within this class. We will delve into its fundamental properties, explore validated synthetic pathways for its derivatization, and synthesize the current understanding of its vast potential in drug discovery, substantiated by documented biological activities of its derivatives.

The Pyranopyrazole Isomeric Family: A Landscape of Bioactivity

The pyranopyrazole framework consists of a fused five-membered pyrazole ring and a six-membered pyran ring. This fusion can occur in four distinct isomeric arrangements: pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole.[1][2] While the pyrano[2,3-c]pyrazole isomer has been the most extensively studied, showcasing a remarkable breadth of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, the other isomers are gaining significant attention.[2][3] The pyrazolo[4,3-c]heterocyclic derivatives, in particular, are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects, underscoring the therapeutic promise embedded in this specific arrangement.[4]

This guide focuses on the foundational core of the [4,3-c] series: This compound . While this unsubstituted molecule primarily serves as a crucial synthetic intermediate, its structural and chemical attributes are the key to unlocking a vast chemical space for drug development professionals.

Physicochemical Profile of the Core Scaffold

Understanding the fundamental properties of the this compound core is the first step in its rational application in synthetic and medicinal chemistry.

PropertyValue
CAS Number 258353-57-0
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
IUPAC Name This compound
Canonical SMILES C1COCC2=C1NNC=C2
Topological Polar Surface Area 41.6 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0.5,0.866!"]; N2 [label="NH", pos="-0.5,0.866!"]; C3 [label="C", pos="-1,0!"]; C3a [label="C", pos="0,0!"]; C7a [label="C", pos="1,0!"]; C7 [label="CH2", pos="1.866,0.5!"]; O6 [label="O", pos="1.866,-0.5!"]; C4 [label="CH2", pos="-1.866,0.5!"]; C5 [label="CH2", pos="-1.866,-0.5!"]; // Placeholder for connection

// Invisible node for pyran ring closure p_closure [label="", pos="0,-1.5!", style=invis];

// Bonds N1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C3a [len=1.0]; C3a -- N1 [len=1.0]; C3a -- C7a [len=1.0]; C7a -- C7 [len=1.0]; C7 -- O6 [style=invis]; // for positioning O6 -- C5 [style=invis]; // for positioning C5 -- C4 [style=invis]; // for positioning C4 -- C3 [len=1.0];

// Manually draw the 6-membered ring edge[tailclip=false, headclip=false]; C7a -- C7 [len=1.2]; C7:e -> O6:n [len=1.2, headport="n", tailport="e"]; O6:s -> C5:e [len=1.2, headport="e", tailport="s"]; C5:w -> C4:s [len=1.2, headport="s", tailport="w"]; C4:n -> C3:w [len=1.2, headport="w", tailport="n"]; }


### **3. Synthesis of Pyrano[4,3-c]pyrazole Derivatives: A Validated Protocol**

The true value of the this compound scaffold lies in its role as a key intermediate for pharmacologically active molecules. A robust and scalable synthesis is therefore critical. A patented method outlines an effective route to **this compound-3-carboxylic acid**, a vital building block for further elaboration.

This synthetic approach solves prior art issues of expensive raw materials and low yields, offering a method with mild reaction conditions and straightforward purification suitable for process amplification.

#### **3.1. Rationale Behind the Synthetic Strategy**

The synthesis is a three-step process designed for efficiency and control:
1.  **Claisen Condensation:** The initial step involves a Claisen condensation between tetrahydropyran-4-one and diethyl oxalate. The use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-70 to -80 °C) is critical. This ensures the quantitative formation of the enolate from tetrahydropyran-4-one and directs the reaction towards the desired C-acylation, minimizing self-condensation side reactions.
2.  **Pyrazole Ring Formation (Knorr Cyclization):** The resulting β-ketoester intermediate is then cyclized with hydrazine hydrate. This classic Knorr pyrazole synthesis proceeds by initial condensation of hydrazine with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Acetic acid serves as both the solvent and a catalyst for the condensation and dehydration steps.
3.  **Saponification:** The final step is a standard ester hydrolysis (saponification) using a base like lithium hydroxide to yield the target carboxylic acid. The reaction is typically run in an alcohol/water solvent mixture to ensure solubility of both the ester and the inorganic base.

#### **3.2. Detailed Experimental Protocol**

**Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate**

1.  To a reaction vessel maintained under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
2.  Cool the solvent to -78 °C using a dry ice/acetone bath.
3.  Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.1 equivalents) to the cooled THF.
4.  In a separate flask, prepare a solution of tetrahydropyran-4-one (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous THF.
5.  Add the tetrahydropyran-4-one/diethyl oxalate solution dropwise to the stirred LiHMDS solution, maintaining the temperature at -78 °C.
6.  Stir the reaction mixture at this temperature for 60-90 minutes. Monitor reaction completion via TLC.
7.  Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
8.  Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
9.  Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

**Step 2: Synthesis of Ethyl this compound-3-carboxylate**

1.  Dissolve the crude product from Step 1 in glacial acetic acid.
2.  Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.
3.  Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours, monitoring by TLC.
4.  After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
5.  Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

**Step 3: Synthesis of this compound-3-carboxylic acid**

1.  Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.
2.  Add an aqueous solution of lithium hydroxide (2.0 equivalents) dropwise.
3.  Heat the mixture to 40-60 °C and stir until the hydrolysis is complete (as monitored by TLC).
4.  Cool the reaction mixture and remove the ethanol under reduced pressure.
5.  Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
6.  Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

```dot
digraph "Synthesis_Workflow" {
  graph [fontname="Arial", splines=ortho];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"];
  edge [fontname="Arial", fontsize=9];

  // Nodes
  start [label="Start Materials:\nTetrahydropyran-4-one\nDiethyl Oxalate"];
  step1 [label="Step 1: Claisen Condensation\nReagents: LiHMDS, THF\nConditions: -78°C"];
  intermediate1 [label="Intermediate:\nEthyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate"];
  step2 [label="Step 2: Knorr Cyclization\nReagents: Hydrazine Hydrate, Acetic Acid\nConditions: Reflux"];
  intermediate2 [label="Intermediate:\nEthyl 1,4,6,7-tetrahydropyrano[4,3-c]\npyrazole-3-carboxylate"];
  step3 [label="Step 3: Saponification\nReagents: LiOH, EtOH/H2O\nConditions: 40-60°C"];
  product [label="Final Product:\n1,4,6,7-Tetrahydropyrano[4,3-c]\npyrazole-3-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

  // Edges
  start -> step1;
  step1 -> intermediate1;
  intermediate1 -> step2;
  step2 -> intermediate2;
  intermediate2 -> step3;
  step3 -> product;
}

Caption: Workflow for the synthesis of a key pyrano[4,3-c]pyrazole intermediate.

The Pyrano[4,3-c]pyrazole Scaffold in Drug Discovery

The pyranopyrazole nucleus is considered a privileged scaffold because its derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological activities. [5][6]While data on the unsubstituted core is sparse, its derivatives are instrumental in constructing molecules with significant therapeutic potential, serving as intermediates for inhibitors of NIK, CFTR, RBP4, and various protein kinases. [7]

Spectrum of Biological Activity

Research into various substituted pyranopyrazole isomers has revealed a wealth of biological activities, which strongly suggests the therapeutic potential of the [4,3-c] scaffold.

Biological ActivityIsomer/Derivative ClassTherapeutic PotentialReference
Anti-inflammatory Pyrano[4,3-c]pyrazolesTreatment of inflammatory disorders[1]
Analgesic Pyrano[4,3-c]pyrazolesPain management[1]
Antimicrobial Pyrano[2,3-c]pyrazolesNovel antibiotics and antifungals[3][8]
Anticancer Pyrano[2,3-c]pyrazolesOncology, Chk1 Kinase Inhibition[3][8]
Antiviral Pyrano[2,3-c]pyrazolesInhibition of human coronaviruses[9]
RalA Inhibition Pyrano[2,3-c]pyrazolesHepatocellular Carcinoma[10]
p38 MAP Kinase Inhibition Pyrano[2,3-c]pyrazolesInflammatory diseases, cancer[11]

This diversity highlights the scaffold's ability to be tailored for various therapeutic targets. For example, Kumar et al. synthesized pyrano[4,3-c]pyrazoles and reported strong analgesic and excellent anti-inflammatory activities. [1]This demonstrates that the specific [4,3-c] isomeric arrangement is indeed capable of yielding potent bioactive compounds.

Therapeutic_Potential core 1,4,6,7-Tetrahydropyrano [4,3-c]pyrazole Core anti_inflammatory Anti-inflammatory Agents core->anti_inflammatory Derivatization analgesic Analgesics core->analgesic Derivatization antimicrobial Antimicrobial Drugs core->antimicrobial Derivatization anticancer Anticancer Therapeutics core->anticancer Derivatization kinase_inhibitors Kinase Inhibitors core->kinase_inhibitors Derivatization

Caption: The core scaffold as a launchpad for diverse therapeutic applications.

Conclusion and Future Outlook

The this compound core, while not extensively studied in isolation, represents a cornerstone for the development of a promising class of therapeutic agents. Its rigid, three-dimensional structure provides a robust platform for synthetic chemists to explore a vast chemical space through targeted derivatization. The validated synthetic routes, such as the one detailed for its carboxylic acid derivative, provide a reliable and scalable foundation for library synthesis and lead optimization campaigns.

The documented anti-inflammatory and analgesic activities of pyrano[4,3-c]pyrazole derivatives, combined with the broader anticancer and antimicrobial potential seen in its isomers, firmly establish this scaffold as a high-value target for future drug discovery efforts. The next frontier for researchers and drug development professionals will be to systematically synthesize and screen libraries based on this core to unlock its full therapeutic potential against a wider array of diseases.

References

spectroscopic analysis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of the this compound core. This fused heterocyclic system is a significant scaffold in medicinal chemistry, forming the basis for various therapeutic agents, including inhibitors of kinases and other enzymes.[1][2] An unambiguous understanding of its structure is paramount for drug development professionals, and this document offers field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

The Synthetic Context: Understanding the Analyte's Origin

Before delving into the analysis, it is crucial to understand the synthetic route to the target molecule. The this compound core is often synthesized via multi-component reactions (MCRs), which are efficient but can lead to isomeric byproducts.[3][4] A common approach involves the condensation of a β-keto-pyran derivative with a hydrazine source. For instance, reacting tetrahydropyran-4-one with diethyl oxalate, followed by cyclization with hydrazine hydrate, yields the desired scaffold.[1] Awareness of the reaction mechanism is critical as it informs the analyst about potential impurities, such as regioisomers, which must be differentiated during spectroscopic analysis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence Tetrahydropyranone Tetrahydropyran-4-one Intermediate Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate Tetrahydropyranone->Intermediate + Diethyl Oxalate in THF/LHMDS DiethylOxalate Diethyl Oxalate Hydrazine Hydrazine Hydrate Cyclization Ring Closure with Hydrazine Intermediate->Cyclization + Hydrazine Hydrate in Acetic Acid Product This compound Cyclization->Product

Caption: A generalized synthetic workflow for the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguously determining the constitution and stereochemistry of the this compound core. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to clearly show exchangeable protons like N-H.

Expected Chemical Shifts and Splitting Patterns:

  • N-H Proton: If the pyrazole nitrogen is unsubstituted (N1-H), a broad singlet is typically observed in the downfield region (δ 12.0-13.0 ppm in DMSO-d₆).[5][6] This peak's broadness is due to quadrupole broadening from the adjacent nitrogen and its chemical exchange. Its identity can be confirmed by a D₂O exchange experiment, wherein the peak disappears.

  • Pyran Ring Protons (C4, C6, C7): The tetrahydropyran ring protons typically appear as multiplets in the aliphatic region.

    • The two methylene groups adjacent to the oxygen atom (C4-H₂ and C6-H₂) are deshielded and resonate around δ 3.5-4.5 ppm. They often appear as triplets or more complex multiplets depending on their coupling with neighboring protons.

    • The C7-H₂ methylene group, adjacent to the pyrazole ring fusion, will also be in the aliphatic region, likely around δ 2.5-3.0 ppm.

  • Pyrazole Ring Proton (C3-H): If unsubstituted at C3, a singlet corresponding to this proton would be expected in the aromatic region, typically around δ 7.5-8.5 ppm.[5]

Data Summary: Typical ¹H NMR Assignments

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Notes
N1-H 12.0 - 13.0 broad s Exchangeable with D₂O. Present in N-unsubstituted analogs.
C3-H 7.5 - 8.5 s Present in C3-unsubstituted analogs.
C4-H₂ 3.8 - 4.5 t or m Methylene protons adjacent to pyran oxygen.
C6-H₂ 3.5 - 4.2 t or m Methylene protons adjacent to pyran oxygen.

| C7-H₂ | 2.5 - 3.0 | t or m | Methylene protons adjacent to the pyrazole ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. It is crucial for confirming the carbon skeleton of the fused ring system.

Expected Chemical Shifts:

  • Pyrazole Ring Carbons:

    • C3: The chemical shift is highly dependent on the substituent. An unsubstituted C3 typically appears around δ 135-145 ppm.

    • C3a (Ring Fusion): This quaternary carbon is found further downfield, often in the δ 140-150 ppm range.

    • C7a (Ring Fusion): This second quaternary carbon at the ring junction will also be in a similar downfield region.

  • Pyran Ring Carbons:

    • C4 & C6: The carbons bonded to the oxygen atom are the most deshielded of the aliphatic carbons, appearing around δ 60-70 ppm.[7]

    • C7: This methylene carbon is typically found further upfield, around δ 20-30 ppm.

Data Summary: Typical ¹³C NMR Assignments

Carbon Assignment Typical Chemical Shift (δ, ppm) Notes
C3a 140 - 150 Quaternary carbon at ring fusion.
C7a 140 - 155 Quaternary carbon at ring fusion.
C3 135 - 145 Shift is highly substituent-dependent.
C4 65 - 70 Methylene carbon adjacent to oxygen.
C6 60 - 68 Methylene carbon adjacent to oxygen.

| C7 | 20 - 30 | Methylene carbon. |

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Rationale: To obtain a homogeneous solution for analysis in the magnetic field.

    • Steps:

      • Weigh approximately 5-10 mg of the purified this compound sample.

      • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

      • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

      • Cap the tube and gently agitate to ensure complete dissolution.

  • Data Acquisition:

    • Rationale: To acquire high-quality spectra with good resolution and signal-to-noise.

    • Steps:

      • Insert the sample into the NMR spectrometer.

      • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

      • (Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HMBC/HSQC (to establish C-H correlations) for unambiguous assignment of all signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies:

  • N-H Stretch: For N-unsubstituted pyrazoles, a characteristic stretching vibration appears in the range of 3100-3300 cm⁻¹. This band is often broad due to hydrogen bonding.

  • C-H Stretches: Aliphatic C-H stretching vibrations from the tetrahydropyran ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=N Stretch: The pyrazole ring contains a C=N bond, which gives rise to a stretching absorption in the 1580-1650 cm⁻¹ region.[5]

  • C-O-C Stretch: The ether linkage in the tetrahydropyran ring produces a strong, characteristic C-O-C stretching band, typically around 1050-1150 cm⁻¹.[5]

Data Summary: Key IR Absorption Bands

Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Intensity
N-H Stretch 3100 - 3300 Medium, Broad
Aliphatic C-H Stretch 2850 - 2960 Medium to Strong
C=N (Pyrazole) Stretch 1580 - 1650 Medium

| C-O-C (Pyran) | Stretch | 1050 - 1150 | Strong |

Experimental Protocol: IR Analysis (KBr Pellet Method)
  • Sample Preparation:

    • Rationale: To create a solid dispersion of the sample in an IR-transparent matrix.

    • Steps:

      • Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

      • Transfer the mixture to a pellet press.

      • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Rationale: To obtain the absorption spectrum of the sample.

    • Steps:

      • Place the KBr pellet in the sample holder of the FTIR spectrometer.

      • Acquire a background spectrum of the empty sample compartment.

      • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental formula.

Expected Observations:

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the this compound derivative. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed.

  • Fragmentation Pattern: The fused ring system is relatively stable. However, fragmentation can occur. Common fragmentation pathways for related pyranopyrazoles include the initial loss of small, stable molecules like CO, followed by cleavage of the pyran ring.[8] The specific fragmentation will be highly dependent on the substituents present on the core structure.

Experimental Protocol: MS Analysis (ESI-MS)
  • Sample Preparation:

    • Rationale: To prepare a dilute solution of the analyte for introduction into the mass spectrometer.

    • Steps:

      • Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

      • Dilute this stock solution further with the same solvent (often with 0.1% formic acid to promote protonation) to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Rationale: To ionize the sample and separate the resulting ions by their mass-to-charge ratio.

    • Steps:

      • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

      • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

      • If performing HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements (typically to within 5 ppm).

      • (Optional) Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound is not a linear process but an integrated approach where data from each technique corroborates the others. The following workflow illustrates this logic.

Integrated_Analysis cluster_synthesis Sample cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation & Correlation Compound Purified Compound MS Acquire MS / HRMS Compound->MS IR Acquire IR Spectrum Compound->IR NMR Acquire ¹H, ¹³C, 2D NMR Compound->NMR MS_Interp Determine Molecular Formula (from HRMS) MS->MS_Interp IR_Interp Identify Key Functional Groups (N-H, C-O-C, C=N) IR->IR_Interp NMR_Interp Assemble Carbon Skeleton & Proton Connectivity (from ¹H, ¹³C, 2D NMR) NMR->NMR_Interp Confirmation Final Structure Confirmation MS_Interp->Confirmation Corroborates IR_Interp->Confirmation Corroborates NMR_Interp->Confirmation Defines

References

An In-depth Technical Guide to the NMR Data Interpretation of the 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, particularly in areas targeting kinases and other key enzymes.[1][2][3][4] Its rigid, fused bicyclic structure presents a unique three-dimensional framework for molecular recognition. Unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of chemical matter in drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This guide provides a comprehensive framework for the interpretation of 1D and 2D NMR data for this specific heterocyclic core, intended for researchers, scientists, and drug development professionals. We will dissect the expected spectral features, present a validated workflow for complete structural elucidation, and demonstrate the principles through a detailed case study.

Introduction: The Significance of the Pyrano[4,3-c]pyrazole Scaffold

The fusion of a tetrahydropyran ring with a pyrazole ring creates a conformationally constrained scaffold that has garnered significant interest in medicinal chemistry.[2][3][4] Pyrazole derivatives are well-established pharmacophores, known for a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The tetrahydropyran (THP) moiety is a common structural unit in numerous biologically active natural products and is often used to improve pharmacokinetic properties.[1] The combination of these two rings in the this compound system offers a versatile platform for creating potent and selective modulators of biological targets. Accurate and efficient structural analysis via NMR is a critical step in harnessing the potential of this molecular architecture.

Part 1: Predicted Spectral Signatures of the Core Scaffold

A foundational understanding of the expected chemical shifts and coupling patterns is essential for an efficient and accurate interpretation of NMR spectra for novel derivatives. The analysis begins with the standard IUPAC numbering of the core structure.

Core Structure and Atom Numbering

The numbering convention for the this compound ring system is crucial for unambiguous assignment. The diagram below illustrates the standard numbering.

Caption: IUPAC numbering of the this compound core.

Predicted ¹H and ¹³C NMR Chemical Shifts

The electronic environment of each nucleus dictates its chemical shift. The table below synthesizes expected chemical shift ranges based on general principles and data from analogous structures like substituted pyrazoles and tetrahydropyrans.[5][6][7][8][9]

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Key Features
1N-H10.0 - 13.0-Broad singlet, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration.
3C-H7.0 - 8.0130 - 145Olefinic proton on the pyrazole ring. Typically a sharp singlet. Deshielded due to attachment to two nitrogen atoms.[5][7]
3aC-135 - 150Quaternary carbon at the ring junction, part of the pyrazole double bond.
4CH₂4.0 - 4.535 - 45Aliphatic protons. Deshielded due to proximity to the pyrazole ring and allylic position. Expected to be an AX or AB system.
6CH₂3.7 - 4.260 - 70Aliphatic protons adjacent to the ether oxygen (O5). Significantly deshielded by the oxygen's inductive effect.[6][9]
7CH₂2.5 - 3.020 - 30Aliphatic protons. Least deshielded of the methylene groups in the tetrahydropyran ring.
7aC-105 - 120Quaternary carbon at the ring junction, shielded relative to C3a.

Note: These ranges are for the unsubstituted core and will be significantly influenced by substituents.

Part 2: A Self-Validating Workflow for Structural Elucidation

A systematic approach using a combination of 1D and 2D NMR experiments is crucial for unambiguous structure determination.[10][11][12] Each experiment provides a piece of the puzzle, and together they create a self-validating system where assignments are cross-confirmed.[13][14]

Experimental Protocol Workflow

The following diagram outlines a logical workflow for acquiring the necessary data for a complete structural assignment.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_stereo Stereochemistry (Optional) Prep Dissolve 5-10 mg in 0.6 mL CDCl3 or DMSO-d6 H1 ¹H NMR (Proton Count & Multiplicity) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 DEPT DEPT-135 (CH vs CH₂ vs CH₃) H1->DEPT COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds, 2-3 bonds) HSQC->HMBC NOESY NOESY / ROESY (Through-Space H-H Proximity) HMBC->NOESY

Caption: A validated workflow for NMR-based structure elucidation.

Rationale for Experimental Choices
  • ¹H NMR: This is the starting point. It provides information on the number of different proton environments, their integration (relative numbers of protons), and their multiplicity (number of neighboring protons).[12]

  • ¹³C{¹H} NMR: This experiment reveals the number of unique carbon environments in the molecule.[8][15][16]

  • DEPT-135: A crucial experiment that distinguishes between carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This is vital for assigning the methylene groups (C4, C6, C7).[10]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds). It is essential for tracing the connectivity within the tetrahydropyran ring, for example, showing a correlation between the protons on C6 and C7.[14][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). It definitively links the proton and carbon assignments. For example, the proton signal at ~4.0 ppm will show a cross-peak to the carbon signal at ~65 ppm, assigning them both to C6/H6.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is critical for connecting fragments across quaternary carbons (like C3a and C7a) or heteroatoms. For instance, the protons on C7 (H7) should show a correlation to the quaternary carbon C3a, linking the two rings.[13][18]

  • NOESY/ROESY: These experiments are used to determine stereochemistry and conformation by identifying protons that are close to each other in space, regardless of whether they are connected through bonds.

Part 3: Case Study - A Step-by-Step Interpretation

Let's consider a hypothetical dataset for the unsubstituted this compound to illustrate the interpretation process.

Hypothetical Data:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH), 7.6 (s, 1H, H3), 4.2 (t, 2H, H4), 3.9 (t, 2H, H6), 2.8 (m, 2H, H7).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 145.0 (C3a), 135.0 (C3), 115.0 (C7a), 65.0 (C6), 40.0 (C4), 25.0 (C7).

  • DEPT-135: Positive signals at 135.0 ppm; Negative signals at 65.0, 40.0, 25.0 ppm.

Interpretation Steps:

  • Initial Assignments (1D NMR):

    • The singlet at δ 12.5 is characteristic of the pyrazole N-H.

    • The singlet at δ 7.6 is the isolated pyrazole proton, H3. Its corresponding carbon is the positive DEPT-135 signal at δ 135.0.

    • The three signals in the aliphatic region (δ 4.2, 3.9, 2.8) are the three CH₂ groups. The DEPT-135 confirms this, showing three negative signals at δ 65.0, 40.0, and 25.0.

    • Based on deshielding, the triplet at δ 3.9 adjacent to the oxygen is assigned to H6, and its attached carbon via HSQC would be δ 65.0.

    • The most upfield signal at δ 2.8 is assigned to H7, with its carbon at δ 25.0.

    • By elimination, the triplet at δ 4.2 is H4, and its carbon is at δ 40.0.

  • Confirmation with 2D NMR (HSQC & COSY):

    • An HSQC spectrum would confirm these direct C-H attachments with cross-peaks at (7.6, 135.0), (4.2, 40.0), (3.9, 65.0), and (2.8, 25.0).

    • A COSY spectrum would show correlations between H6 and H7, confirming their adjacency in the tetrahydropyran ring. Depending on the coupling, a weak correlation might be seen between H4 and the protons on the adjacent ring carbon.

  • Assembling the Core with HMBC:

    • The HMBC spectrum provides the final, unambiguous proof of the fused ring structure. The diagram below illustrates the key expected correlations that would be used to assemble the molecule.

Caption: Key HMBC (red arrows) and COSY (blue dash) correlations.

  • Key HMBC Correlations:

    • H3 to C3a and C7a: The pyrazole proton H3 is three bonds away from both quaternary ring-junction carbons, firmly establishing the pyrazole portion of the scaffold.

    • H4 to C3a: The protons on C4 are two bonds from C3a, connecting the top of the tetrahydropyran ring to the pyrazole.

    • H7 to C7a and C3a: The protons on C7 are two bonds from C7a and three bonds from C3a, providing definitive evidence for the fusion of the two rings.

Conclusion

The structural elucidation of the this compound core, while seemingly complex, can be approached systematically. By combining foundational knowledge of chemical shifts with a logical suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC), researchers can achieve complete and unambiguous characterization. This self-validating workflow not only ensures the structural integrity of novel compounds but also accelerates the pace of discovery in medicinal chemistry by providing a clear and confident understanding of the molecular architecture.

References

crystal structure of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Analogs

Introduction: The Significance of the Fused Pyranopyrazole Scaffold

The fusion of pyran and pyrazole rings creates a heterocyclic system of significant interest in medicinal chemistry. Pyranopyrazole derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4] The this compound core, a specific isomer of this family, presents a unique three-dimensional architecture. Understanding its precise atomic arrangement, conformation, and the non-covalent interactions that govern its solid-state assembly is paramount for establishing robust structure-activity relationships (SAR) and driving the rational design of novel, more potent therapeutic agents.[5]

This technical guide offers a comprehensive exploration of the . It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, single-crystal X-ray diffraction analysis, key structural features, and the critical role of intermolecular interactions in defining the supramolecular architecture of these compounds.

Part 1: Synthesis of the Tetrahydropyrano[4,3-c]pyrazole Core

The construction of the pyranopyrazole framework is most efficiently achieved through multi-component reactions (MCRs).[6] Four-component reactions (4CRs) are particularly prevalent, valued for their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single synthetic step.[1][6] The most common approach involves the condensation of an aldehyde, a hydrazine derivative, a β-ketoester (like ethyl acetoacetate), and an active methylene nitrile (such as malononitrile).[1][6]

The causality behind this experimental choice lies in the sequential formation of reactive intermediates. The reaction typically initiates with the Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone intermediate (formed from the hydrazine and β-ketoester). An intramolecular cyclization and subsequent tautomerization yield the final, stable tetrahydropyrano[4,3-c]pyrazole scaffold. The use of a mild base catalyst, such as triethylamine, is often sufficient to facilitate the reaction cascade.[6]

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde Reaction One-Pot Reaction (Solvent, Catalyst) Aldehyde->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction EAA Ethyl Acetoacetate EAA->Reaction Malo Malononitrile Malo->Reaction Product 1,4,6,7-Tetrahydropyrano [4,3-c]pyrazole Analog Reaction->Product High Yield

Four-Component Synthesis Workflow.
Experimental Protocol: Four-Component Synthesis

This protocol provides a self-validating system for the synthesis of a representative 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a closely related and well-documented isomer. The principles are directly applicable.

  • Reactant Preparation: In a 100 mL round-bottom flask, combine hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) in a suitable solvent such as water or ethanol (20 mL).[6]

  • Initiation: Stir the mixture vigorously at room temperature.

  • Sequential Addition: To the stirred mixture, add the selected aromatic aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of triethylamine (0.5 mL) successively.[6]

  • Reaction: Continue vigorous stirring at room temperature for the time specified by monitoring (typically 20-60 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a cold mixture of ethyl acetate/hexane (20:80) to remove unreacted starting materials.[6]

  • Final Product: The product can be further purified by recrystallization from ethanol to yield crystals suitable for analysis.

Part 2: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the absolute three-dimensional structure of molecules. For pyranopyrazole analogs, this technique provides precise data on bond lengths, bond angles, torsional angles, and the overall conformation of the fused ring system.[5] This empirical data is indispensable for validating computational models, understanding SAR, and designing molecules with optimized interactions with a biological target.[5][7]

The process is a self-validating system where the quality of the diffraction data and the final refined structure are judged by internationally accepted metrics (e.g., R-factor), ensuring the reliability of the resulting molecular model.

G A Synthesize & Recrystallize (High-Quality Single Crystal) B Select & Mount Crystal (Goniometer Head) A->B Microscope Selection C Data Collection (X-ray Diffractometer, Cryo-cooling) B->C Alignment in X-ray Beam D Structure Solution (Phase Problem, Direct Methods) C->D Obtain Diffraction Pattern E Structure Refinement (Least-Squares Fitting) D->E Generate Initial Model F Data Analysis & Visualization (Bond Lengths, Angles, Interactions) E->F Finalize Atomic Coordinates G mol1 N-H Pyranopyrazole C=O mol2 C=O Pyranopyrazole N-H mol1:n1->mol2:o2 N-H···O mol2:n2->mol1:o1 N-H···O

References

Methodological & Application

Application Notes and Protocols: The 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core is a fascinating heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This fused bicyclic scaffold combines the structural rigidity and hydrogen bonding capabilities of the pyrazole ring with the three-dimensional conformation of the tetrahydropyran moiety. This unique combination imparts favorable physicochemical properties, making it a "privileged scaffold" for interacting with a diverse range of biological targets. Its derivatives have shown promise in several therapeutic areas, most notably in oncology and neuroscience.[1][2][3] This guide will provide an in-depth exploration of the synthesis, applications, and biological evaluation of compounds based on this versatile molecular framework.

Figure 1: The core structure of this compound.

Synthetic Strategies: Building the Core

The construction of the this compound scaffold is a critical step in the development of novel therapeutics. A common and effective method involves a multi-step synthesis starting from readily available materials.[1]

Protocol 1: Synthesis of this compound-3-carboxylic Acid

This protocol outlines a reliable method for the synthesis of a key intermediate, this compound-3-carboxylic acid, which can be further derivatized to generate a library of compounds.[1]

Step 1: Formation of the β-keto ester

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) in THF, maintaining the temperature below -70 °C.

  • After stirring for 30 minutes, add diethyl oxalate (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate.

Step 2: Cyclization to form the pyrazole ring

  • Dissolve the product from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the solid under vacuum to obtain this compound-3-carboxylic acid ethyl ester.

Step 3: Hydrolysis to the carboxylic acid

  • Dissolve the ethyl ester from Step 2 in ethanol.

  • Slowly add an aqueous solution of lithium hydroxide (2.0 eq).

  • Heat the mixture at 50 °C for 2 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and acidify to pH 3-4 with 1M HCl.

  • Collect the precipitate by filtration, wash with water, and dry to yield the final product.

Synthesis_Workflow A Tetrahydropyran-4-one B 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate A->B Diethyl oxalate, LHMDS C This compound-3-carboxylic acid ethyl ester B->C Hydrazine hydrate, Acetic acid D This compound-3-carboxylic acid C->D LiOH, EtOH/H2O

Caption: Synthetic workflow for a key pyranopyrazole intermediate.

Applications in Oncology: Targeting Kinases

The this compound scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers. Several 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines, which are structurally related to the tetrahydropyrano[4,3-c]pyrazole scaffold, have been developed as potent Aurora-A kinase inhibitors.[5] These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines.

Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3β (GSK3β) Inhibition

Derivatives of the related 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold have been shown to be potent inhibitors of CDKs and GSK3β.[6] These kinases are involved in cell cycle regulation and other cellular processes, making them attractive targets for cancer therapy. One of the most active compounds from this series was found to be significantly more potent than the reference drug (R)-roscovitine against several human cancer cell lines.[6]

Compound ClassTarget Kinase(s)Representative Cancer Cell LinesReference
Tetrahydropyrrolo[3,4-c]pyrazolesAurora-AHCT116, A549, A2780[5]
Pyrazolo[3,4-b]pyridinesAurora-AHCT116, A549, A2780[5]
Acyl-tetrahydropyrrolo[3,4-c]pyrazolesCDK5, GSK3βHCT-116[6]

Table 1: Examples of pyrazole-based kinase inhibitors in oncology.

CDK_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinases (CDKs) CDK->G1 Phosphorylation of substrates Inhibitor Tetrahydropyrano[4,3-c]pyrazole Derivative Inhibitor->CDK Inhibition

References

Application Notes & Protocols: Unveiling the Biological Activity of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity for diverse biological activities.[1][2][3] Pyrazole derivatives have demonstrated a remarkable therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Fused heterocyclic systems often enhance or modulate this activity, and the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole framework represents a particularly promising class. This fused system combines the versatile pyrazole ring with a tetrahydropyran moiety, creating a three-dimensional structure that can effectively interact with various biological targets.

This guide provides an in-depth exploration of this unique chemical class, from its efficient synthesis to detailed protocols for evaluating its significant biological potential. As a senior application scientist, the aim here is not merely to list steps but to provide the underlying rationale, enabling researchers to adapt and troubleshoot these methods effectively in their own discovery programs.

Part 1: Synthesis of the Tetrahydropyrano[4,3-c]pyrazole Core

The construction of the pyranopyrazole scaffold is most efficiently achieved through multi-component reactions (MCRs).[7][8] This synthetic strategy is highly valued in drug discovery for its operational simplicity, time efficiency, and high atom economy, allowing for the rapid generation of molecular diversity from simple starting materials.[9]

A common and effective approach is a one-pot, four-component reaction involving an aromatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), hydrazine hydrate, and an active methylene nitrile (e.g., malononitrile).[9][10] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization steps.[9]

General Synthetic Workflow Diagram

The following diagram illustrates the logical flow of a typical four-component synthesis of the pyranopyrazole core.

G cluster_reactants Starting Materials cluster_process Reaction Cascade cluster_product Final Product A Aromatic Aldehyde P1 One-Pot Reaction (Catalyst, Solvent, Heat) A->P1 B Ethyl Acetoacetate B->P1 C Malononitrile C->P1 D Hydrazine Hydrate D->P1 FP 6-Amino-3-methyl-4-aryl- 1,4-dihydropyrano[2,3-c]pyrazole -5-carbonitrile P1->FP Yields 80-95%

Caption: A typical four-component reaction workflow for pyranopyrazole synthesis.

Protocol 1: One-Pot Synthesis of a Model this compound Derivative

This protocol describes the synthesis of a representative compound. The choice of catalyst and solvent is critical; organocatalysts like piperidine or the use of nanocatalysts in an environmentally benign solvent like ethanol are common.[8][10]

Rationale: This one-pot procedure is designed for efficiency. By combining all reactants at the outset, it avoids the time-consuming isolation and purification of intermediates, which is crucial for building compound libraries for screening.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde): 10 mmol

  • Ethyl acetoacetate: 10 mmol

  • Malononitrile: 10 mmol

  • Hydrazine hydrate: 10 mmol

  • Ethanol (Absolute): 50 mL

  • Piperidine (Catalyst): 5-10 drops

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), malononitrile (10 mmol), and 50 mL of absolute ethanol.

  • Catalyst Addition: Add 5-10 drops of piperidine to the mixture. The catalyst is essential for promoting the initial condensation reactions.

  • Hydrazine Addition: Slowly add hydrazine hydrate (10 mmol) to the stirring mixture. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, the solution can be cooled further in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry in a vacuum oven. The resulting product is often of high purity, but can be further recrystallized from ethanol if necessary.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

Part 2: Biological Activities and Therapeutic Targets

Derivatives of the pyranopyrazole scaffold exhibit a wide array of biological activities, making them attractive candidates for drug development.[7][10] The primary areas of interest include oncology, infectious diseases, and inflammatory conditions.

Anticancer and Kinase Inhibitory Activity

The most prominent biological activity reported for pyranopyrazole derivatives is their anticancer potential.[1][11] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.[12][13]

  • Key Kinase Targets: Studies have identified that pyrazole-based compounds can inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, EGFR, Akt, and p38 MAP kinase.[1][12][14][15] Inhibition of these pathways can induce cell cycle arrest and apoptosis in cancer cells.

  • Tubulin Polymerization: Some pyrazole derivatives also function as tubulin polymerization inhibitors.[1][4] By disrupting microtubule dynamics, they arrest cells in mitosis, ultimately leading to cell death. This mechanism is shared by well-known chemotherapy agents like paclitaxel.

A Simplified Kinase Signaling Pathway

The diagram below illustrates how a pyranopyrazole derivative might inhibit a signaling cascade, using the p38 MAP kinase pathway as an example.

G Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 TF Transcription Factors (e.g., ATF2) p38->TF Response Inflammation Apoptosis TF->Response Inhibitor Pyranopyrazole Derivative Inhibitor->p38

Caption: Inhibition of the p38 MAP kinase pathway by a pyranopyrazole derivative.

Antimicrobial and Anti-inflammatory Activities

Pyranopyrazole derivatives have also been reported to possess significant antibacterial and antifungal properties.[5][7][16] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes, such as DNA gyrase.[17] Additionally, their ability to modulate inflammatory pathways, potentially through the inhibition of kinases like p38 or enzymes like cyclooxygenase (COX), confers them with anti-inflammatory potential.[6][15]

Part 3: Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, a series of robust and reproducible in vitro assays are required. The following protocols are foundational for screening and characterizing the biological activity of this compound compounds.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Causality Explained: This protocol is designed to provide a quantitative measure of a compound's ability to kill or inhibit the growth of cancer cells. Each step is critical for accuracy: cell density is optimized to ensure logarithmic growth during the experiment; serial dilutions establish a dose-response relationship; and control wells (untreated and vehicle) provide baselines for calculating cell death.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)[1][11]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well flat-bottom microplates

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer). Dilute the cells in a complete medium to a final concentration of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium from a DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤0.5%). Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis with software like GraphPad Prism.

MTT Assay Workflow Diagram

A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Compound Dilutions B->C D 4. Incubate 48-72h (Compound Effect) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the ADP produced and thus to kinase activity.

Causality Explained: This protocol provides a direct measure of a compound's ability to inhibit a specific kinase. The two-step process is crucial for sensitivity: depleting the initial, high-concentration ATP prevents background noise, allowing for the highly sensitive detection of the newly produced ADP. This makes it possible to detect even weak inhibitors accurately.

Materials:

  • Purified recombinant kinase (e.g., p38α, CDK2, EGFR)

  • Kinase-specific substrate and cofactors

  • Test compounds dissolved in DMSO

  • ATP (at Km concentration for the specific kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates (for luminescence)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a white assay plate, add the components of the kinase reaction: kinase buffer, the specific substrate, and the purified kinase enzyme.

  • Compound Addition: Add the test compounds at various concentrations. Include "no inhibitor" controls (positive control for kinase activity) and "no enzyme" controls (background).

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add a double volume of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains the luciferase/luciferin mixture to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the plate on a luminometer. The signal is stable for several hours.

Data Analysis:

  • Calculate the percentage of kinase inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Treated - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Plot % Inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Part 4: Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the activity of different derivatives.

Table 1: Example Biological Activity Data for Hypothetical Pyranopyrazole Derivatives

Compound IDStructure (R-group)Anticancer IC₅₀ (µM) [MCF-7]Anticancer IC₅₀ (µM) [A549]Kinase Inhibition IC₅₀ (µM) [p38α]Antibacterial MIC (µg/mL) [S. aureus]
PYP-01 4-Cl-Ph5.28.11.516
PYP-02 4-MeO-Ph12.815.37.832
PYP-03 2-Thienyl2.53.70.88
Doxorubicin Standard Drug0.91.2N/AN/A
Ciprofloxacin Standard DrugN/AN/AN/A2

N/A: Not Applicable

References

Application Notes and Protocols for the Characterization of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] In the realm of oncology and inflammatory diseases, pyrazole-based molecules have demonstrated significant potential as inhibitors of protein kinases.[1][2] These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and survival. The structural versatility of the pyrazole ring allows for the synthesis of diverse derivatives that can be tailored to target the ATP-binding pocket of specific kinases with high potency and selectivity.[5] This document provides a comprehensive guide for researchers to investigate the potential of a specific pyran-fused pyrazole, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, as a kinase inhibitor, with a putative focus on Checkpoint Kinase 1 (Chk1).

While this compound is a relatively understudied compound, the broader class of pyranopyrazoles has shown promise in targeting various kinases, including those involved in cell cycle regulation.[6] Notably, derivatives of the related pyrano[2,3-c]pyrazole scaffold have been identified as potential inhibitors of the human Chk1 kinase enzyme.[7] Chk1 is a critical serine/threonine kinase that functions as a central mediator of the DNA damage response (DDR), a key pathway for maintaining genomic integrity.[2][8] In many cancers, the DDR is a crucial survival mechanism, making Chk1 an attractive therapeutic target.[8][9]

These application notes will provide a logical workflow, from initial in vitro characterization to cell-based validation, to thoroughly assess the kinase inhibitory potential of this compound.

Part 1: Understanding the Target - The Chk1 Signaling Pathway

A foundational understanding of the target kinase's signaling pathway is paramount for designing meaningful experiments and interpreting results. Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to DNA damage and replication stress.[2][8][9]

Upon activation by its upstream kinase ATR, Chk1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, primarily at the G2/M transition, to allow time for DNA repair.[2][8] Key downstream targets include the Cdc25 family of phosphatases, which are inactivated by Chk1-mediated phosphorylation, thereby preventing the activation of cyclin-dependent kinases (CDKs) that drive mitotic entry.[2]

Chk1_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Activation cluster_2 Core Kinase cluster_3 Downstream Effectors & Cellular Outcomes cluster_4 Inhibitor Action DNA_Damage DNA Damage Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates (pS345) Cdc25 Cdc25 Phosphatases (Cdc25A, B, C) Chk1->Cdc25 phosphorylates & inhibits Wee1 Wee1 Kinase Chk1->Wee1 phosphorylates & activates DNA_Repair DNA Repair Proteins Chk1->DNA_Repair activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest Cdc25->Cell_Cycle_Arrest promotes (when active) Wee1->Cell_Cycle_Arrest promotes (when active) Inhibitor 1,4,6,7-Tetrahydropyrano [4,3-c]pyrazole Inhibitor->Chk1 inhibits

Figure 1: Simplified Chk1 Signaling Pathway. This diagram illustrates the activation of Chk1 in response to DNA damage and its role in promoting G2/M cell cycle arrest through the regulation of downstream effectors. The putative inhibitory action of this compound is also shown.

Part 2: In Vitro Characterization of Kinase Inhibition

The initial step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified kinase in a cell-free system. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Protocol 1: In Vitro Chk1 Kinase Assay (ADP-Glo™ Assay)

This protocol describes a non-radioactive, luminescence-based assay to measure Chk1 kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10][11][12]

A. Materials:

  • Recombinant human Chk1 kinase (BPS Bioscience, #78418 or equivalent)

  • Chk1 substrate (e.g., CHKtide peptide)

  • ATP

  • This compound (test compound)

  • Known Chk1 inhibitor (positive control, e.g., Prexasertib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

B. Experimental Workflow:

in_vitro_workflow start Start prepare_reagents Prepare Reagents: - Dilute Kinase, Substrate, ATP - Prepare serial dilutions of  this compound start->prepare_reagents add_inhibitor Add Inhibitor/Vehicle to assay plate prepare_reagents->add_inhibitor add_kinase_mix Add Kinase/Substrate Mix add_inhibitor->add_kinase_mix initiate_reaction Initiate Reaction: Add ATP add_kinase_mix->initiate_reaction incubate_reaction Incubate at 30°C (e.g., 45-60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop detect_adp Convert ADP to ATP & Detect: Add Kinase Detection Reagent incubate_stop->detect_adp incubate_detect Incubate at RT (30-60 min) detect_adp->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze_data Data Analysis: - Normalize to controls - Plot dose-response curve - Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the key steps for determining the IC50 of this compound against a target kinase using a luminescence-based assay.

C. Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound, positive control, or vehicle (DMSO) to the wells of a 96-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the Chk1 enzyme and substrate in kinase assay buffer. The optimal concentrations should be determined empirically but a starting point is 5-10 ng of enzyme per reaction.

    • Add 12.5 µL of the master mix to each well.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration typically at or near the Km for ATP, e.g., 10-100 µM).

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

D. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-ATP control as 0% activity.

  • Plot the percent inhibition versus the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
This compoundChk1To be determined
Prexasertib (Positive Control)Chk1~1-5

Table 1: Hypothetical In Vitro Kinase Inhibition Data. This table provides a template for summarizing the IC50 values obtained from the in vitro kinase assay.

Part 3: Cell-Based Characterization

While in vitro assays are crucial for determining direct enzyme inhibition, it is essential to validate these findings in a cellular context.[13] Cell-based assays assess the compound's ability to cross the cell membrane, engage the target kinase, and elicit a biological response.

Protocol 2: Western Blot Analysis of Chk1 Pathway Modulation

This protocol is used to determine if this compound inhibits Chk1 activity within cells by measuring the phosphorylation status of Chk1 itself (autophosphorylation at S296) or a key downstream substrate like Cdc25C.[1][3][14]

A. Materials:

  • Cancer cell line with an active DDR pathway (e.g., U2OS, AsPC-1)

  • This compound

  • DNA damaging agent (e.g., hydroxyurea or gemcitabine) to activate the Chk1 pathway

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Chk1 (S345), anti-phospho-Chk1 (S296), anti-total Chk1, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

B. Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage by adding a DNA damaging agent for a specified time (e.g., 1 µM gemcitabine for 24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1 S345) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Chk1 and a loading control (e.g., β-Actin) to ensure equal protein loading.

C. Expected Outcome: A potent and specific Chk1 inhibitor should reduce the phosphorylation of Chk1 at its autophosphorylation site (S296) without affecting the upstream, ATR-mediated phosphorylation at S345. A dose-dependent decrease in pChk1 (S296) would indicate target engagement in the cell.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells, both as a single agent and in combination with DNA damaging agents. Chk1 inhibitors are often cytotoxic, particularly in cancer cells with high replicative stress or in combination with chemotherapy.[16]

A. Materials:

  • Cancer cell lines (e.g., a panel of cell lines with varying genetic backgrounds)

  • This compound

  • DNA damaging agent (e.g., gemcitabine)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear or opaque-walled plates

  • Microplate reader (absorbance or luminescence)

B. Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Single Agent: Treat cells with a serial dilution of this compound.

    • Combination: Treat cells with a fixed, sub-lethal concentration of a DNA damaging agent in combination with a serial dilution of the test compound.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • MTT: Add MTT solution to each well, incubate, and then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.

    • CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the log concentration of the compound.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cell LineTreatmentGI50/IC50 (µM)
U2OSThis compoundTo be determined
U2OSGemcitabine + this compoundTo be determined
AsPC-1This compoundTo be determined
AsPC-1Gemcitabine + this compoundTo be determined

Table 2: Hypothetical Cell Viability Data. This table provides a template for summarizing the GI50/IC50 values from cell viability assays. A synergistic effect would be indicated by a lower GI50/IC50 value in the combination treatment compared to the single agents.

Part 4: Troubleshooting and Considerations

  • Compound Solubility: Ensure this compound is fully dissolved in DMSO and does not precipitate in the aqueous assay buffers or cell culture media.

  • In Vitro vs. Cell-Based Potency: Discrepancies between in vitro IC50 and cellular GI50 values are common.[13] This can be due to factors such as cell permeability, efflux pumps, or intracellular ATP concentrations.

  • Off-Target Effects: Pyrazole-based inhibitors can sometimes exhibit activity against multiple kinases.[5] If significant cellular effects are observed at concentrations much lower than the in vitro IC50 for Chk1, consider performing a broad kinase panel screen to assess selectivity.

  • Assay Controls: The inclusion of appropriate positive and negative controls in every experiment is critical for data validation and interpretation.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound as a kinase inhibitor. By systematically progressing from in vitro enzymatic assays to cell-based functional and viability assays, researchers can build a comprehensive profile of this compound's biological activity. The focus on Chk1 as a putative target is based on the known activities of related pyranopyrazole scaffolds, but the methodologies described are broadly applicable to the investigation of other potential kinase targets. This structured approach will enable a thorough and scientifically rigorous evaluation of this compound's potential as a novel therapeutic agent.

References

Application Note: A Validated Protocol for the Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated three-step protocol for the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are foundational in the development of a wide array of therapeutic agents, known for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The fused pyranopyrazole system, in particular, offers a unique three-dimensional structure for molecular exploration.[5] This guide details a robust synthetic route commencing from commercially available starting materials, proceeding through a high-yield pathway involving Claisen condensation, Knorr pyrazole synthesis, and final ester hydrolysis. Each step is explained with causal reasoning for the choice of reagents and conditions, ensuring reproducibility and scalability.

Introduction and Theoretical Framework

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. The target molecule, this compound-3-carboxylic acid, combines the structural features of a pyran ring and a pyrazole ring, making it a valuable building block for creating novel chemical entities.

The synthetic strategy outlined herein is a linear, three-step process designed for efficiency and high yield.[6]

  • Step 1: Claisen Condensation. The synthesis initiates with a Claisen condensation between tetrahydropyran-4-one and diethyl oxalate. This reaction forms a crucial β-dicarbonyl intermediate. The choice of Lithium bis(trimethylsilyl)amide (LiHMDS) as the base is critical; its strong, non-nucleophilic nature ensures efficient deprotonation at the α-carbon of the ketone, driving the reaction towards the desired product without competing side reactions like nucleophilic addition to the ester.[6]

  • Step 2: Knorr Pyrazole Synthesis. The resulting β-dicarbonyl compound undergoes a classic cyclocondensation reaction with hydrazine hydrate.[1] This step, performed in glacial acetic acid, leverages the acid as both a solvent and a catalyst to facilitate the condensation and subsequent dehydration, leading to the formation of the stable aromatic pyrazole ring.[6]

  • Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through saponification using an aqueous solution of lithium hydroxide, a strong base that effectively cleaves the ester linkage to yield the final product.[6]

G cluster_0 Overall Synthetic Pathway A Tetrahydropyran-4-one + Diethyl Oxalate B Ethyl 2-oxo-2-(4-oxotetrahydro- 2H-pyran-3-yl)acetate A->B Step 1: Claisen Condensation (LiHMDS, THF, -78°C) C Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]- pyrazole-3-carboxylate B->C Step 2: Cyclocondensation (Hydrazine Hydrate, Acetic Acid) D 1,4,6,7-Tetrahydropyrano[4,3-c]- pyrazole-3-carboxylic Acid C->D Step 3: Hydrolysis (LiOH, EtOH/H₂O) G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis S1_Setup Setup: Flask under N₂ Add THF, cool to -78°C S1_Add Add LiHMDS Add Ketone/Oxalate Solution S1_Setup->S1_Add S1_React Stir at -78°C for 2h S1_Add->S1_React S1_Workup Quench (NH₄Cl) Warm to RT Aqueous Workup S1_React->S1_Workup S1_Isolate Dry (MgSO₄) Concentrate S1_Workup->S1_Isolate S2_Setup Dissolve Intermediate 2 in Acetic Acid S1_Isolate->S2_Setup Crude Intermediate 2 S2_Add Add Hydrazine Hydrate S2_Setup->S2_Add S2_React Heat to 80°C for 4h S2_Add->S2_React S2_Isolate Cool & Precipitate Filter & Wash S2_React->S2_Isolate S3_Setup Dissolve Intermediate 3 in EtOH S2_Isolate->S3_Setup Dried Intermediate 3 S3_Add Add Aqueous LiOH S3_Setup->S3_Add S3_React Stir at RT for 12-18h S3_Add->S3_React S3_Workup Remove EtOH Acidify (HCl) to pH 2 S3_React->S3_Workup S3_Isolate Filter, Wash & Dry Product S3_Workup->S3_Isolate

References

Application Notes and Protocols: In Vitro Characterization of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of the 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of a pyran ring to the pyrazole core, as seen in the this compound scaffold, offers a unique three-dimensional architecture that can be exploited for novel therapeutic interventions. Derivatives of similar pyranopyrazole frameworks have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

This guide provides a comprehensive overview of in vitro assays to characterize the biological activity of novel this compound derivatives. As a Senior Application Scientist, the following protocols are designed to be robust and self-validating, providing a clear rationale for each experimental step. We will explore a tiered approach, beginning with broad cytotoxicity screening and moving towards more specific target-based assays, such as enzyme inhibition and receptor binding, which are common for pyrazole-containing compounds.[6][7]

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Activity

A fundamental first step in characterizing any novel compound series is to assess its general effect on cell viability and proliferation. This provides an initial indication of biological activity and helps to determine appropriate concentration ranges for subsequent, more specific assays.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which often correlates with cell viability.[8] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, A2058 for melanoma)[9][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Part 2: Target-Oriented Assays - Enzyme Inhibition

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes, such as protein kinases or cyclooxygenases (COX).[6][7] Therefore, a logical next step is to screen the this compound derivatives against a panel of relevant enzymes.

In Vitro Kinase Inhibition Assay

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Materials:

  • Purified recombinant kinase (e.g., a panel of cancer-relevant kinases)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • Microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in this order:

    • Kinase assay buffer.

    • Test compound at various concentrations.

    • Purified kinase.

    • Kinase-specific substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the product formation using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Km (ATP) The concentration of ATP at which the kinase reaction rate is half of its maximum.
Selectivity A measure of how effectively a compound inhibits the target kinase compared to other kinases.

Part 3: Probing a Key Target Class - G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs represent another major class of drug targets, and some pyrazole-containing compounds have been shown to interact with them.[1] Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[12][13] These assays typically involve a competitive binding format where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-spiperone for dopamine D2 receptors).

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Test compounds dissolved in DMSO.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log of the compound concentration to determine the IC50. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow: A Tiered Approach

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Compound Library Compound Library Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Library->Cell Viability Assay (MTT) Broad Cytotoxicity IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Dose-Response Active Compounds Active Compounds IC50 Determination->Active Compounds Enzyme Inhibition Assays Enzyme Inhibition Assays Active Compounds->Enzyme Inhibition Assays e.g., Kinase Panel Receptor Binding Assays Receptor Binding Assays Active Compounds->Receptor Binding Assays e.g., GPCR Panel Lead Optimization Lead Optimization Enzyme Inhibition Assays->Lead Optimization Receptor Binding Assays->Lead Optimization

Caption: Tiered screening workflow for novel compounds.

Signaling Pathway: Generic Kinase Cascade

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: A representative mitogen-activated protein kinase (MAPK) signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The in vitro assays detailed in this guide provide a robust framework for the initial characterization of new derivatives. By systematically evaluating cytotoxicity, enzyme inhibition, and receptor binding, researchers can effectively identify lead compounds and elucidate their mechanisms of action, paving the way for further preclinical and clinical development.

References

Application Note: A Guide to High-Throughput Screening of Pyranopyrazole Libraries for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyranopyrazole Scaffold

The pyranopyrazole nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Compounds bearing this core structure have garnered significant attention due to their remarkable breadth of biological activities.[2] The inherent structural features of pyranopyrazoles allow for diverse substitutions, leading to a wide range of pharmacological profiles, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[3][4][5][6][7][8] This versatility makes pyranopyrazole libraries a rich source for identifying novel modulators of various biological targets.

High-Throughput Screening (HTS) provides the technological framework to systematically interrogate large chemical libraries against specific biological targets or cellular phenotypes, making it an indispensable tool for unlocking the therapeutic potential of pyranopyrazole collections.[9][10] This guide offers a comprehensive overview of the principles, protocols, and workflows essential for designing and executing a successful HTS campaign for pyranopyrazole libraries, from initial assay development to final hit validation.

Section 1: Pyranopyrazole Library: The Foundation of the Screen

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library. Pyranopyrazole libraries are often synthesized using efficient and diversity-oriented strategies like one-pot, multi-component reactions (MCRs).[1][11][12] This approach allows for the rapid generation of a multitude of analogues by varying the initial building blocks, such as aldehydes, malononitrile, hydrazine hydrate, and β-ketoesters.[8][13][14]

Causality Behind Library Design: The goal is not merely to create a large number of compounds, but to explore a broad and relevant chemical space. Key considerations for a high-quality screening library include:

  • Structural Diversity: Ensures a wide range of scaffolds and functional groups are tested, increasing the probability of finding a hit for a given target.

  • Purity and Integrity: Each compound in the library must be of high purity (typically >95%) to ensure that the observed activity is due to the intended molecule. Compound integrity must be maintained through proper storage and handling.

  • Physicochemical Properties: Compounds should possess "drug-like" properties, often guided by frameworks like Lipinski's Rule of Five, to increase the likelihood that hits can be optimized into viable drug candidates.[7]

Section 2: Assay Development and Optimization

The biological assay is the core of the HTS campaign, and its design dictates the nature of the hits that will be identified. The choice between a target-based or a phenotypic screen is the first critical decision.

  • Target-Based Assays: These are reductionist in approach, measuring the effect of a compound on a specific, isolated biological molecule (e.g., an enzyme or receptor). They are advantageous for their clear mechanism of action. Examples include kinase, protease, or topoisomerase inhibition assays.[15][16]

  • Phenotypic (Cell-Based) Assays: These assays measure the effect of a compound on a cellular process or phenotype (e.g., cell death, proliferation, or morphological changes) without a priori knowledge of the specific molecular target.[17] They are highly relevant physiologically but require more extensive follow-up to elucidate the mechanism of action.[18]

Assay Miniaturization and Validation

To be compatible with HTS, assays must be miniaturized into 384- or 1536-well microplate formats to reduce reagent costs and increase throughput.[18][19] Before commencing the full screen, the assay must be rigorously validated to ensure it is robust and reproducible.

The "Why" of Validation Metrics: We use statistical parameters to objectively measure assay performance. The Z'-factor is a critical metric that quantifies the separation between the high (negative) and low (positive) controls. A high Z'-factor indicates a large dynamic range and low data variability, providing confidence that hits identified are statistically significant and not random fluctuations.

Parameter Formula Acceptance Criteria Rationale
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 2 (Biochemical) > 1.5 (Cell-based)Ensures the assay signal is clearly distinguishable from the baseline noise.
Coefficient of Variation (%CV) (Std. Dev. / Mean) * 100< 10% (Controls) < 20% (Sample)Measures the relative variability of the data. Low %CV indicates high precision.
Z'-Factor 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|]> 0.5A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS, signifying a reliable separation band between positive and negative controls.

Experimental Protocols

Protocol 1: Cell-Based Antiproliferative Assay (MTT)

This protocol is designed to identify pyranopyrazole compounds that inhibit the proliferation of cancer cells. It is a foundational assay in oncology drug discovery.[20][21]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. A reduction in signal indicates either cytotoxicity or cytostatic effects.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)[15]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Pyranopyrazole compound library (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 384-well flat-bottom cell culture plates

  • Acoustic dispenser or pin tool for compound transfer

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Dilute cells in complete medium to a pre-determined optimal density (e.g., 1,000-2,000 cells/well in 40 µL). c. Dispense 40 µL of the cell suspension into each well of the 384-well plate. d. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition: a. Using an acoustic dispenser (e.g., Labcyte Echo), transfer 40 nL of compound from the library source plate to the assay plate. This results in a final screening concentration of 10 µM (assuming a 10 mM stock). b. For controls, add DMSO vehicle to "negative control" wells (100% viability) and a known cytotoxic agent (e.g., Doxorubicin) to "positive control" wells (0% viability).

  • Incubation: a. Incubate the assay plates for 72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to allow for several cell doubling times.

  • Assay Readout: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, 5% CO₂. c. Add 50 µL of Solubilization Buffer to each well to dissolve the formazan crystals. d. Incubate overnight at 37°C or for 4 hours with gentle shaking. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the Percent Inhibition for each compound using the formula: % Inhibition = 100 * [1 - (Abs_sample - Abs_positive_control) / (Abs_negative_control - Abs_positive_control)] b. Flag compounds exhibiting inhibition above a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls) as primary "hits".

Protocol 2: Dose-Response IC₅₀ Determination

This secondary assay is crucial for quantifying the potency of confirmed hits from the primary screen.

Principle: By testing a compound across a range of concentrations, a sigmoidal dose-response curve can be generated. The IC₅₀ (half-maximal inhibitory concentration) is derived from this curve and represents the concentration at which the compound elicits 50% of its maximal inhibitory effect. A lower IC₅₀ value indicates higher potency.

Methodology:

  • Plate Preparation: Prepare a serial dilution series for each confirmed hit compound. A common format is an 8-point, 1:3 dilution series starting at a high concentration (e.g., 50 µM).

  • Assay Execution: Perform the same biological assay as the primary screen (e.g., the MTT assay described above), but instead of a single concentration, add the different concentrations of the compound to the respective wells.

  • Data Analysis: a. Calculate the % Inhibition for each concentration point. b. Plot % Inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Dotmatics) to determine the IC₅₀ value.

Concentration (µM) % Inhibition
50.098.2
16.795.1
5.5686.4
1.8552.3
0.6221.7
0.218.9
0.072.1
0.020.5
Table 1: Example dose-response data for a pyranopyrazole hit, yielding a calculated IC₅₀ of approximately 1.8 µM.

Section 3: The High-Throughput Screening Workflow

A successful HTS campaign is a structured, multi-stage process designed to systematically reduce a large library to a small number of well-characterized hits.

HTS_Workflow cluster_0 Screening Phase cluster_1 Confirmation & Potency cluster_2 Validation & Triage Library Pyranopyrazole Library (>100,000 Compounds) PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) Library->PrimaryScreen Assay Plate Stamping PrimaryHits Primary Hits (~0.5-2% Hit Rate) PrimaryScreen->PrimaryHits Data Analysis HitConfirmation Hit Confirmation (Fresh Compound Stock) PrimaryHits->HitConfirmation Re-order & Re-test DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirmation->DoseResponse 8-point Dilutions ConfirmedHits Confirmed, Potent Hits DoseResponse->ConfirmedHits Triage Hit Triage & Validation (Orthogonal Assays, Counter-screens) ConfirmedHits->Triage ValidatedHits Validated Hits (<50 Compounds) Triage->ValidatedHits Triage_Workflow cluster_0 In Silico & Promiscuity Filters cluster_1 Biological Validation cluster_2 SAR Expansion Input Confirmed Potent Hits PAINS PAINS & Frequent Hitter Analysis Input->PAINS Filter out known assay interferers Computational Early ADMET & Physicochemical Properties PAINS->Computational Prioritize drug-like compounds Orthogonal Orthogonal Assay (Confirms mechanism with different technology) Computational->Orthogonal Confirm on-target activity CounterScreen Counter-Screen (Assesses selectivity against related targets) Orthogonal->CounterScreen Ensure target specificity SAR Structure-Activity Relationship (SAR) by Analogue CounterScreen->SAR Build confidence in the scaffold Output Lead Series for Optimization SAR->Output

References

Application Notes & Protocols for Target-Based Drug Discovery Utilizing the 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents.[1][2] The pyrazole ring and its fused derivatives are recognized as "privileged structures," consistently appearing in a multitude of biologically active compounds and approved drugs.[3][4] This guide focuses on the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold, a promising heterocyclic system that marries the favorable properties of the tetrahydropyran and pyrazole moieties. This document provides a comprehensive overview of the synthesis, target rationale, and detailed experimental protocols for leveraging this scaffold in target-based drug discovery campaigns. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter for challenging biological targets.

The this compound Scaffold: A Privileged Core for Drug Discovery

The concept of a molecular scaffold as a central framework for building compound libraries is a cornerstone of modern drug discovery.[5][6] These core structures provide a three-dimensional arrangement for projecting functional groups into the binding sites of biological targets. The this compound system is a compelling example, merging two heterocycles of significant pharmaceutical interest.

  • The Pyrazole Moiety: This five-membered aromatic ring with two adjacent nitrogen atoms is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor.[7] Its derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[8][9]

  • The Tetrahydropyran (THP) Moiety: The THP ring is frequently incorporated into molecules to improve physicochemical properties, such as aqueous solubility and metabolic stability, while providing a rigid, non-planar structure to orient substituents.

The fusion of these two rings creates a rigid, bicyclic scaffold with defined vectors for chemical modification. This scaffold serves as a crucial intermediate in the synthesis of inhibitors for various targets, including protein kinases, Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and Retinol-Binding Protein 4 (RBP4), highlighting its broad therapeutic potential.[10]

Caption: Relationship between the core scaffold and its constituent parts and potential target classes.

Synthesis of the Core Scaffold and Library Development

A robust and scalable synthetic route is essential for generating a diverse library of compounds for structure-activity relationship (SAR) studies. A patented method outlines an efficient synthesis of the key intermediate, this compound-3-carboxylic acid, which serves as a versatile handle for further derivatization.[10]

Protocol 2.1: Synthesis of this compound-3-carboxylic acid

This synthesis proceeds in three main steps, starting from commercially available materials.

Step 1: Claisen Condensation to form Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (N₂), add diethyl oxalate dropwise at 0°C.

  • Slowly add a solution of tetrahydropyran-4-one in absolute ethanol to the reaction mixture, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Cyclization with Hydrazine to form Ethyl this compound-3-carboxylate

  • Dissolve the crude product from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120°C) for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the pyrazole ethyl ester.

Step 3: Hydrolysis to this compound-3-carboxylic acid

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with cold 1N HCl.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford the final carboxylic acid product.

SynthesisWorkflow Start Tetrahydropyran-4-one + Diethyl Oxalate Step1 Step 1: Claisen Condensation Start->Step1 Intermediate1 Diketone Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (Hydrazine) Intermediate1->Step2 Intermediate2 Ethyl Ester Derivative Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH) Intermediate2->Step3 Product Carboxylic Acid (Core Scaffold) Step3->Product Library Diversified Library (Amides, Esters, etc.) Product->Library Amide Coupling, etc.

Caption: Synthetic workflow for the core intermediate and subsequent library generation.

Library Diversification Strategy

The synthesized carboxylic acid is a key point for diversification. Standard amide coupling reactions (e.g., using HATU or EDC/HOBt) with a diverse panel of amines can rapidly generate a library of amides. Furthermore, the two nitrogen atoms of the pyrazole ring offer additional handles for substitution, allowing for fine-tuning of the molecule's properties to achieve desired potency and selectivity.[11][12]

Application Protocols for Target-Based Screening

The broad biological activity of pyrazole derivatives suggests multiple potential targets.[13][14] Kinases, in particular, are a well-established target class for pyrazole-containing drugs.[4][15] The following protocols provide a framework for screening a library of this compound derivatives against a generic protein kinase and for assessing downstream cellular effects.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibitors will decrease the amount of ADP produced, resulting in a lower luminescent signal.

Materials:

  • Kinase of interest (e.g., CDK2, EGFR, VEGFR-2)[15][16]

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (solubilized in 100% DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of compound solutions into the assay plate. Include controls: DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Kinase Reaction:

    • Prepare a Kinase/Substrate master mix in Assay Buffer. Add 5 µL to each well.

    • Prepare an ATP solution in Assay Buffer. Add 5 µL to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)).

  • Plot % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.2: Cell-Based Antiproliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to assess the cytotoxic or growth-inhibitory effects of compounds on cancer cell lines.[3][13]

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HCT116)[13][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of compound concentration.

  • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

ScreeningCascade Library Scaffold Library Primary Primary Screen (Biochemical Assay) e.g., Kinase IC₅₀ Library->Primary Hits Initial Hits (Potency < 10 µM) Primary->Hits Identify Potent Compounds Secondary Secondary Screen (Cell-Based Assay) e.g., Antiproliferation GI₅₀ Hits->Secondary Confirm Cellular Activity Confirmed Confirmed Hits Secondary->Confirmed SAR SAR & Lead Optimization Confirmed->SAR

Caption: A typical screening cascade for hit identification and validation.

Data Interpretation and Structure-Activity Relationships (SAR)

The goal of the initial screening is to identify "hits" and establish a preliminary SAR. By comparing the activity of different derivatives, researchers can deduce which chemical modifications are favorable for target engagement. For instance, in related pyrazolo[4,3-c]pyridines, substituents on the pyrazole nitrogen were found to be critical for activity.[11]

Table 1: Illustrative SAR Data for a Hypothetical Kinase Target

Compound IDR¹ Substituent (N1-pyrazole)R² Substituent (Amide)Kinase IC₅₀ (µM)Cell GI₅₀ (µM)
Scaffold-01-H-OH (Carboxylic Acid)> 50> 50
Scaffold-02-CH₃-NH-benzyl8.515.2
Scaffold-03-H-NH-benzyl25.145.8
Scaffold-04-CH₃-NH-(4-F-benzyl)2.14.3
Scaffold-05-CH₃-NH-cyclopropyl15.628.9

This data is illustrative and serves as an example.

From this hypothetical data, one could infer:

  • The free carboxylic acid (Scaffold-01) is inactive, indicating the need for derivatization.

  • N-methylation of the pyrazole (Scaffold-02 vs. -03) significantly improves potency.

  • Aromatic amides are preferred over aliphatic ones (Scaffold-04 vs. -05).

  • Electron-withdrawing groups on the benzylamine (Scaffold-04) further enhance activity.

These initial findings would guide the synthesis of the next generation of compounds in a lead optimization campaign.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for target-based drug discovery. Its straightforward synthesis and multiple points for diversification allow for the rapid generation of compound libraries suitable for screening against a wide range of biological targets. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and establishing initial structure-activity relationships for this promising scaffold. Future work will involve expanding the diversity of the screening library, performing detailed mechanistic studies on confirmed hits, and optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop preclinical candidates.

References

Troubleshooting & Optimization

optimizing the synthesis yield of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

## Technical Support Center: Optimizing the Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles

Welcome to the technical support center for the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic yields.

I. Overview of the Synthesis

The synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles is a cornerstone for accessing a class of heterocyclic compounds with significant biological and medicinal properties.[1] The most prevalent and efficient method for constructing this scaffold is a one-pot, four-component reaction. This typically involves the condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester like ethyl acetoacetate.[2][3][4] This multicomponent approach is favored for its atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[2][3]

The reaction generally proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization and tautomerization to afford the desired pyranopyrazole product.[3][4]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles, providing potential causes and actionable solutions.

1. Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

  • Answer:

    • Purity of Reagents: The purity of your starting materials is paramount. Impurities in the aldehyde, malononitrile, or ethyl acetoacetate can lead to unwanted side reactions. Ensure all reagents are of high purity or are purified before use.

    • Catalyst Inactivity or Absence: While some protocols report catalyst-free synthesis, many reactions benefit significantly from a catalyst.[1][5] Catalysts can range from basic catalysts like piperidine or potassium t-butoxide to various nanocatalysts.[2][6] If using a catalyst, ensure it is active and used in the correct loading. For heterogeneous catalysts, proper activation and surface area are critical.[2]

    • Reaction Conditions:

      • Temperature: While many reactions are reported at room temperature, some substrates may require heating to proceed at an optimal rate.[3] Conversely, excessive heat can lead to decomposition. A systematic temperature screen is advisable.

      • Solvent: The choice of solvent can dramatically influence the reaction outcome.[6] Ethanol, water, or mixtures of the two are commonly used.[2] Solvent-free conditions have also proven effective and offer green chemistry benefits.[3] Experiment with different solvent systems to find the optimal medium for your specific substrates.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to byproduct formation.

    • Stoichiometry: Precise stoichiometry of the reactants is crucial. An excess of one reactant can push the equilibrium towards side products. Ensure accurate measurement of all components.

2. Formation of Multiple Products/Byproducts

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity towards the desired 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?

  • Answer:

    • Side Reactions: The multicomponent nature of this synthesis means several side reactions can occur. Common byproducts include the Knoevenagel adduct of the aldehyde and malononitrile, or the pyrazolone intermediate from the reaction of hydrazine hydrate and ethyl acetoacetate.

    • Order of Addition: While this is a one-pot reaction, the order of adding the reagents can sometimes influence the product distribution. Consider premixing certain components before adding the final reactant.

    • Catalyst Selection: The choice of catalyst can significantly impact selectivity. A well-chosen catalyst can preferentially accelerate the desired reaction pathway over competing side reactions. For instance, a Lewis acid catalyst might favor the Knoevenagel condensation and subsequent Michael addition.[3]

    • Work-up Procedure: Improper work-up can lead to the isolation of intermediates or byproducts. Ensure the work-up procedure is optimized to selectively isolate the desired product. This may involve adjusting the pH or using specific extraction solvents.

3. Product Purification Challenges

  • Question: I am having difficulty purifying the final product. What are the recommended purification techniques?

  • Answer:

    • Recrystallization: This is often the most effective method for purifying solid products.[3] A common solvent system for recrystallization is ethanol/water.[3] Experiment with different solvent pairs to find the one that gives the best crystal quality and yield.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable alternative. A gradient elution with a mixture of n-hexane and ethyl acetate is a good starting point for determining the optimal mobile phase.

    • Washing: After filtration, washing the solid product with a suitable solvent (e.g., cold ethanol or diethyl ether) can help remove residual impurities.

III. Frequently Asked Questions (FAQs)

1. What is the role of the catalyst in this reaction?

While the reaction can proceed without a catalyst, its presence generally accelerates the reaction rate and can improve the yield.[1][5] Catalysts can be acidic, basic, or heterogeneous.

  • Basic catalysts (e.g., piperidine, triethylamine) facilitate the Knoevenagel condensation between the aldehyde and malononitrile.

  • Lewis acid catalysts can activate the carbonyl group of the aldehyde, promoting nucleophilic attack.

  • Heterogeneous catalysts (e.g., nano-eggshell/Ti(IV), silica-grafted copper stannate) offer the advantages of easy separation and reusability, aligning with the principles of green chemistry.[3][6]

2. Can I use substituted hydrazines or different active methylene compounds?

Yes, the versatility of this reaction allows for the use of various substituted hydrazines (e.g., phenylhydrazine) and other active methylene compounds, leading to a diverse range of substituted pyranopyrazoles.[7] However, changing the reactants may require re-optimization of the reaction conditions.

3. What are the key spectroscopic signatures to confirm the formation of the this compound ring system?

  • ¹H NMR: Look for characteristic signals for the protons on the pyran and pyrazole rings. The chemical shifts and coupling patterns will be specific to the substitution pattern.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the quaternary carbons of the fused ring system.

  • FT-IR: Key vibrational bands to look for include N-H stretching (if applicable), C=O stretching (from the pyranone moiety, if present), and C=N stretching from the pyrazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[7][8]

4. What are some "green" approaches to this synthesis?

Several strategies can be employed to make the synthesis more environmentally friendly:

  • Solvent Choice: Using water or ethanol as a solvent, or performing the reaction under solvent-free conditions, reduces the reliance on volatile organic compounds.[2][3]

  • Energy Input: Utilizing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption.[2][5]

  • Catalysis: Employing reusable heterogeneous catalysts minimizes waste and catalyst leaching into the product.[2][3]

IV. Experimental Protocols

General Procedure for the Synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles:

To a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add hydrazine hydrate (2 mmol) and a catalytic amount of a chosen catalyst (e.g., nano-eggshell/Ti(IV), 0.06 g).[3] The reaction mixture is then stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up accordingly. Typically, the mixture is poured into cold water, and the resulting solid product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[3]

V. Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Reaction

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneEthanolReflux12065
2PiperidineEthanolRoom Temp6085
3Nano-eggshell/Ti(IV)Solvent-freeRoom Temp1095[3]
4L-prolineWater503092

VI. Visualization

Reaction Mechanism

G cluster_0 Knoevenagel Condensation cluster_1 Pyrazolone Formation cluster_2 Michael Addition & Cyclization A Aldehyde C Knoevenagel Adduct A->C Base B Malononitrile B->C G Michael Addition C->G D Ethyl Acetoacetate F Pyrazolone Intermediate D->F E Hydrazine Hydrate E->F F->G H Intramolecular Cyclization G->H I Tautomerization H->I J Final Product I->J

Caption: Proposed mechanism for the four-component synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles.

VII. References

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. --INVALID-LINK--

  • Kavalenka, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. --INVALID-LINK--

  • Al-Warhi, T., et al. (2022). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules. --INVALID-LINK--

  • Li, J-T., et al. (2005). Synthesis of 1, 4- Dihydropyrano [2, 3-c] pyrazole Derivatives with no Catalyst Under Ultrasound Irradiation. E-Journal of Chemistry. --INVALID-LINK--

  • Rostamizadeh, S., et al. (2021). Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst. Chemistry Central Journal. --INVALID-LINK--

  • Kiyani, H., et al. (2018). Four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles (7a–p) catalyzed by SA. ResearchGate. --INVALID-LINK--

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. --INVALID-LINK--

  • El-Faham, A., et al. (2015). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules. --INVALID-LINK--

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. --INVALID-LINK--

  • Dar, A. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. --INVALID-LINK--

  • Koppuravuri, N. P., et al. (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. Indian Journal of Natural Sciences. --INVALID-LINK--

  • Bakholdina, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. --INVALID-LINK--

  • Mandha, J., et al. (2020). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds. --INVALID-LINK--

  • Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. --INVALID-LINK--

  • Wagh, S. B., & Rindhe, S. S. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Pharmaceutical Negative Results. --INVALID-LINK--

References

Technical Support Center: Purification of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold. This fused heterocyclic system is a key building block in the development of various therapeutic agents. However, its unique physicochemical properties can present significant purification challenges. This guide provides troubleshooting protocols and answers to frequently asked questions (FAQs) to help you achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: My initial analysis (TLC, LC-MS, NMR) of the crude product shows a complex mixture. What are the most common impurities I should expect?

A1: The impurity profile of your product is intrinsically linked to its synthetic route. A prevalent method for synthesizing the core structure involves the condensation of a tetrahydropyranone derivative with a hydrazine source.[1] Given this, the most common impurities include:

  • Unreacted Starting Materials: Residual tetrahydropyranone, hydrazine hydrate, or substituted hydrazines are frequent contaminants.

  • Regioisomers: If you use an unsymmetrical precursor, the formation of isomeric pyrazole products is a common and often challenging issue to resolve due to their similar physical properties.[2]

  • Incomplete Cyclization Products: Intermediates such as hydrazones or pyrazolines may be present if the cyclization reaction has not gone to completion.[2]

  • Hydrazine-Related Side Products: Hydrazines can undergo side reactions that may lead to colored impurities, often resulting in yellow or reddish crude products.[2]

  • Solvents and Reagents: Residual solvents like ethanol or acetic acid, and reagents such as basic catalysts (e.g., triethylamine), can also be present.[3]

Q2: What is a reliable, general-purpose workflow for purifying a novel this compound derivative?

A2: A robust, multi-step purification strategy is recommended to tackle the variety of potential impurities. The following workflow provides a solid foundation for most derivatives.

Purification Workflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polishing A Crude Reaction Mixture B Aqueous Workup / Extraction (e.g., EtOAc / H2O) A->B Isolate organic phase C Concentrated Organic Phase B->C Dry & Concentrate D Silica Gel Column Chromatography C->D Adsorb & Elute E Combined 'Clean' Fractions D->E Analyze fractions (TLC) F Recrystallization E->F Select solvent system G High Purity Crystalline Solid F->G Filter & Dry

Caption: General purification workflow for tetrahydropyrano[4,3-c]pyrazoles.

This process begins with a liquid-liquid extraction to remove water-soluble reagents and salts. The primary purification is achieved via column chromatography, which separates compounds based on polarity. Finally, recrystallization is used to remove trace impurities and yield a highly pure, crystalline product.

Troubleshooting Guides

This section addresses specific experimental problems in a cause-and-solution format.

Issue 1: Poor Separation or Streaking in Column Chromatography
  • Symptom: Your compound streaks down the TLC plate, or multiple components co-elute during column chromatography, resulting in poor separation and mixed fractions.

  • Underlying Cause: The pyrazole nitrogen atoms are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to tailing and poor resolution. The polarity of the fused ring system can also lead to strong retention.

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • For Basic Compounds: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, minimizing strong interactions and reducing tailing.

      • For Acidic Compounds: If your derivative has an acidic moiety (e.g., a carboxylic acid), add 0.5-1% acetic acid or formic acid to the mobile phase to improve peak shape.

    • Change the Stationary Phase:

      • Alumina: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel.

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) silica is an excellent alternative. Elution is performed with polar solvents like water/acetonitrile or water/methanol.[4]

    • Proper Sample Loading:

      • Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading.

      • For less soluble compounds, use the "dry loading" technique: adsorb the crude material onto a small amount of silica gel, dry it, and then load the resulting powder onto the top of the column.

Issue 2: Failure to Achieve Crystallization
  • Symptom: The compound "oils out" of solution or remains amorphous upon solvent evaporation, preventing the formation of a crystalline solid.

  • Underlying Cause: This is often due to persistent impurities that inhibit lattice formation or the selection of an inappropriate solvent system. The inherent rigidity of the fused ring system can also make crystallization challenging.

  • Troubleshooting Protocol:

    • Ensure Purity: Before attempting crystallization, ensure your material is >95% pure by NMR or LC-MS. If not, repeat the chromatographic purification.

    • Systematic Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Many pyranopyrazole derivatives are successfully recrystallized from ethanol.[3][5]

Solvent ClassExamplesPolarityNotes
Alcohols Ethanol, Methanol, IsopropanolHighGood starting point. Often used for pyrazole derivatives.
Esters Ethyl AcetateMediumGood for creating solvent/anti-solvent pairs with hexanes.
Hydrocarbons Hexanes, HeptaneLow (Non-polar)Typically used as an "anti-solvent" to induce precipitation.
Ethers Diethyl Ether, MTBELowCan be effective but are highly volatile.
Ketones AcetoneHighUse with caution; can sometimes react with compounds.
Aprotic Polar Acetonitrile, DichloromethaneHighGood dissolving power; often paired with an anti-solvent.

digraph "Crystallization Troubleshooting" {
graph [nodesep=0.3, ranksep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Dissolve Compound in\nMinimal Hot Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool Slowly to RT,\nthen to 0-4°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Result1 [label="Crystals Form?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success!\nFilter and Dry", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoCrystals [label="No Crystals Form", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Action1 [label="1. Scratch inner surface of flask\n2. Add a seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action2 [label="Slowly add anti-solvent\n(e.g., hexanes) until cloudy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action3 [label="Allow slow evaporation\nof solvent in fume hood", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Cool; Cool -> Result1; Result1 -> Success [label=" Yes "]; Result1 -> NoCrystals [label=" No "]; NoCrystals -> Action1; Action1 -> Action2 [style=dashed]; Action2 -> Action3 [style=dashed]; } Caption: Decision tree for troubleshooting crystallization experiments.

Issue 3: Separation of Regioisomers
  • Symptom: NMR and LC-MS analyses show two or more distinct products with the same mass, and they co-elute under standard chromatography conditions.

  • Underlying Cause: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. [2]These isomers often have nearly identical polarities, making chromatographic separation extremely difficult.

  • Advanced Troubleshooting Strategies:

    • High-Resolution Chromatography:

      • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard flash chromatography. A reverse-phase C18 or a chiral column may be able to separate the isomers. [4] * Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for separating challenging isomers.2. Chemical Derivatization:
      • Concept: Temporarily modify a functional group on the molecule to alter the physical properties of the isomers enough to allow for separation.
      • Example Workflow: If a free N-H group is present on the pyrazole ring, you could protect it (e.g., with a Boc group). The resulting Boc-protected isomers might have different steric properties or crystal packing abilities, enabling separation by chromatography or crystallization. Afterward, the protecting group is removed to yield the pure, separated isomers.
    • Reaction Optimization:

      • Instead of focusing solely on downstream purification, revisit the synthesis. Altering reaction conditions (solvent, temperature, catalyst) can sometimes change the kinetic vs. thermodynamic product ratio, favoring the formation of one regioisomer over the other.

  • CN108546266B - Synthesis method of 1,4,6,7-tetrahydropyrane [4,3-C] pyrazole-3-carboxylic acid. Google Patents. --INVALID-LINK--2. Identifying and removing byproducts in pyrazole synthesis. BenchChem. --INVALID-LINK--3. Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--4. Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--5. A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. --INVALID-LINK--6. Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. --INVALID-LINK--7. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. --INVALID-LINK--8. Synthesis of 1, 4- Dihydropyrano [2, 3-c] pyrazole Derivatives with no Catalyst Under Ultrasound Irradiation. ResearchGate. --INVALID-LINK--9. Method for purifying pyrazoles. Google Patents. --INVALID-LINK--10. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. --INVALID-LINK--11. Ethyl 2-(6-amino-5-cyano-3,4-dimethyl-2H,4H-pyrano[2,3-c]pyrazol-4-yl)acetate. National Center for Biotechnology Information. --INVALID-LINK--12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Center for Biotechnology Information. --INVALID-LINK--13. A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. --INVALID-LINK--14. Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--15. 4H-Pyrano[2,3-c]pyrazoles: a review. ARKAT USA. --INVALID-LINK--16. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. --INVALID-LINK--17. 4H-Pyrano[2,3-c]pyrazoles: a review. SciSpace. --INVALID-LINK--18. Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. BOC Sciences. --INVALID-LINK--19. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. National Center for Biotechnology Information. --INVALID-LINK--

References

Technical Support Center: Diastereoselective Synthesis of Pyranopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the diastereoselective synthesis of pyranopyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic compounds. Recognizing the nuanced challenges in controlling stereochemistry, this resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to optimize your synthetic outcomes.

Introduction to Stereochemical Control in Pyranopyrazole Synthesis

The biological activity of chiral molecules is often dictated by their stereochemistry. In the context of pyranopyrazoles, which possess multiple stereocenters, achieving high diastereoselectivity is paramount for isolating the desired, most active stereoisomer. The typical multicomponent synthesis of pyranopyrazoles, involving the reaction of an aldehyde, a β-ketoester, hydrazine, and a malononitrile derivative, generates a chiral center at the C4 position of the pyran ring, and potentially others depending on the substituents.[1][2] The spatial arrangement of the substituent at this position relative to others on the heterocyclic core can significantly impact the molecule's interaction with biological targets.

This guide will address common issues encountered in achieving high diastereoselectivity and provide actionable strategies for troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My pyranopyrazole synthesis is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer:

Achieving high diastereoselectivity in pyranopyrazole synthesis is a common challenge, often stemming from a lack of facial selectivity during the crucial Michael addition step of the reaction mechanism. The formation of the new stereocenter at the C4 position is influenced by several factors. Here’s a systematic approach to troubleshooting and improving your diastereomeric ratio:

1. Catalyst Selection and Optimization:

The choice of catalyst is arguably the most critical factor in inducing diastereoselectivity.

  • Base Catalysts: Simple amine bases like piperidine or triethylamine often provide poor selectivity.[3][4] However, certain bicyclic amines have shown significant success. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to provide excellent diastereoselective control, favoring the formation of the trans-diastereomer with ratios as high as 30:1.[5] The rigid, bicyclic structure of DABCO is thought to organize the transition state more effectively than flexible, acyclic amines.

  • Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, can be employed to influence the stereochemical outcome. These catalysts can create a chiral environment around the reacting species, favoring the approach of the Michael acceptor from a specific face.

Experimental Protocol: DABCO-Catalyzed Diastereoselective Synthesis [5]

  • To a solution of the aldehyde (1 mmol), malononitrile (1 mmol), and pyrazolone derivative (1 mmol) in dichloromethane (DCM, 5 mL), add DABCO (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major diastereomer.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

2. Solvent Effects:

The polarity and hydrogen-bonding capability of the solvent can influence the transition state geometry.

  • Aprotic Solvents: Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are often preferred as they are less likely to interfere with the catalyst-substrate interactions that dictate stereoselectivity.

  • Protic Solvents: Protic solvents like ethanol or water can sometimes lead to lower diastereoselectivity due to non-specific hydrogen bonding interactions that can disrupt the ordered transition state. However, in some green chemistry protocols, water or ethanol-water mixtures have been used effectively, often in conjunction with specific catalysts or energy sources like ultrasound.[1][6]

3. Temperature Control:

Lowering the reaction temperature generally enhances diastereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable product. If your reaction is proceeding at room temperature or elevated temperatures, consider cooling it to 0 °C or even -20 °C.

4. Reaction Energy Source:

  • Microwave Irradiation: This technique has been shown to not only accelerate the reaction but also, in some cases, improve stereoselectivity.[1] The rapid and uniform heating provided by microwaves can favor a specific reaction pathway over others. A regio- and stereoselective method has been developed using microwave irradiation in the presence of triethylammonium acetate (TEAA) as an ionic liquid, which notably requires no additional catalyst.[1]

Below is a diagram illustrating the key decision points for improving diastereoselectivity.

Diastereoselectivity_Troubleshooting start Low d.r. (e.g., 1:1) catalyst Optimize Catalyst start->catalyst solvent Change Solvent start->solvent temp Lower Temperature start->temp energy Modify Energy Source start->energy dabco Use DABCO catalyst->dabco organo Try Chiral Organocatalyst catalyst->organo aprotic Switch to Aprotic (DCM, Toluene) solvent->aprotic low_temp Run at 0°C or -20°C temp->low_temp microwave Use Microwave Irradiation energy->microwave end Improved d.r. dabco->end organo->end aprotic->end microwave->end low_temp->end

Caption: Troubleshooting workflow for improving diastereomeric ratio.

Frequently Asked Questions (FAQs)

Q2: What is the general mechanism of pyranopyrazole formation, and where does the diastereoselectivity arise?

A2: The most widely accepted mechanism for the four-component synthesis of pyranopyrazoles proceeds through a cascade of reactions:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (e.g., malononitrile) to form an arylidene intermediate.

  • Michael Addition: The pyrazolone, formed in situ from the reaction of the β-ketoester and hydrazine, acts as a nucleophile and attacks the arylidene intermediate in a Michael-type 1,4-addition. This is the key stereochemistry-determining step. The facial selectivity of this addition dictates the configuration of the newly formed stereocenter at C4.

  • Intramolecular Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization followed by tautomerization to yield the final, stable pyranopyrazole ring system.[6][7]

The diastereoselectivity is primarily established during the Michael addition. The catalyst and reaction conditions influence the orientation of the reactants in the transition state, leading to the preferential formation of one diastereomer over the other.

Pyranopyrazole_Mechanism cluster_0 Reaction Cascade Knoevenagel Knoevenagel Condensation Michael Michael Addition (Stereo-determining Step) Knoevenagel->Michael Forms Arylidene Cyclization Intramolecular Cyclization Michael->Cyclization Creates C4 Stereocenter Tautomerization Tautomerization Cyclization->Tautomerization Product Pyranopyrazole Tautomerization->Product

Caption: Simplified reaction mechanism for pyranopyrazole synthesis.

Q3: Can substituents on the starting materials influence diastereoselectivity?

A3: Yes, the electronic and steric properties of the substituents on the aromatic aldehyde and the pyrazolone ring can have a significant impact.

  • Aromatic Aldehyde Substituents: Electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde can affect the electrophilicity of the Michael acceptor.[6] While this primarily influences the reaction rate, steric bulk at the ortho position of the aldehyde can create steric hindrance that favors a particular approach of the nucleophile, thereby enhancing diastereoselectivity.

  • Pyrazolone Substituents: Bulky substituents on the pyrazolone ring can also introduce steric bias into the transition state of the Michael addition, leading to improved diastereomeric ratios.

Q4: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?

A4: Side product formation is a common issue in multicomponent reactions. Common side products in pyranopyrazole synthesis include incompletely reacted intermediates and products from alternative reaction pathways.

  • Minimizing Side Products:

    • Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one component can lead to side reactions.

    • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to decomposition or the formation of byproducts. Monitor the reaction closely by TLC.

    • Catalyst Loading: Using too much catalyst can sometimes promote side reactions. It is crucial to optimize the catalyst loading, which is often in the range of 5-20 mol%.[5]

    • Purification: Efficient purification techniques, such as column chromatography, are essential for isolating the desired product from any side products.

Q5: Are there any "green" or environmentally friendly methods to improve diastereoselectivity?

A5: Yes, the field is increasingly moving towards sustainable synthetic methods.

  • Aqueous Media: The use of water as a solvent is a key aspect of green chemistry.[1] While sometimes challenging for stereocontrol, specific catalysts have been developed that work efficiently and selectively in aqueous media.

  • Ultrasound Irradiation: Sonication can promote reactions in aqueous media and has been shown to lead to excellent yields in short reaction times, sometimes with improved selectivity.[1][6]

  • Biocatalysts: Enzymes and whole-cell systems, such as baker's yeast, are being explored as catalysts.[4] These biocatalysts can offer high stereoselectivity under mild, environmentally friendly conditions.

Table 1: Comparison of Catalysts for Diastereoselective Pyranopyrazole Synthesis

CatalystTypical SolventDiastereomeric Ratio (d.r.)Key AdvantagesReference
PiperidineEthanolLow to moderateInexpensive, readily available[3]
DABCODCMHigh (trans favored, up to 30:1)Excellent diastereocontrol, mild conditions[5]
TEAA (Ionic Liquid)None (Microwave)Good (Stereoselective)Catalyst-free, rapid reaction[1]
Chiral Phosphoric AcidVariesHigh (Enantioselective)Access to enantiomerically enriched products[8]
Cinchona AlkaloidsVariesHigh (Enantioselective)Asymmetric catalysis, natural product-derived[9]

References

Technical Support Center: Crystallization of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a senior application scientist, I have compiled this resource based on established crystallographic principles and extensive field experience to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before attempting the crystallization of this compound?

A1: Before proceeding with crystallization, it is crucial to ensure the purity of your starting material. Impurities can significantly hinder crystallization or lead to the formation of undesirable crystal forms.[1] It is recommended to start with material that is at least 95% pure, as determined by techniques such as NMR, LC-MS, or elemental analysis. Additionally, a thorough understanding of the molecule's physicochemical properties, such as its polarity and potential for hydrogen bonding, will guide the selection of an appropriate solvent system. The this compound scaffold contains both hydrogen bond donors (the pyrazole N-H) and acceptors (the pyran oxygen and the pyrazole nitrogen), which will strongly influence its solubility and crystal packing.[2][3]

Q2: Which solvents are a good starting point for the crystallization of this compound?

A2: Given the fused heterocyclic nature of this compound, a range of solvents should be screened. The ideal solvent will dissolve the compound when hot but have low solubility for it when cold.[4] For pyrazole derivatives, common choices include alcohols (ethanol, methanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[4] A mixed solvent system, often a combination of a "good" solvent that readily dissolves the compound and a "poor" solvent (an anti-solvent) in which the compound is insoluble, can be highly effective.[4] For this particular molecule, which possesses moderate polarity, a good starting point would be dissolving it in a polar solvent like ethanol or acetone and then slowly adding a non-polar anti-solvent like hexane or heptane.

In-Depth Troubleshooting Guides

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my this compound, but upon cooling or adding an anti-solvent, it forms an oil. What is happening and how can I fix it?

Causality and Solutions:

  • High Supersaturation: This is the most common cause. The rate of cooling or addition of an anti-solvent is too rapid, not allowing sufficient time for nucleation and ordered crystal growth.

    • Solution: Slow down the rate of supersaturation. Decrease the cooling rate by allowing the solution to cool to room temperature on the benchtop before transferring it to a colder environment. When using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high concentrations.[2]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with the crystal lattice formation, promoting oiling out.

    • Solution: Purify the crude material using column chromatography before attempting crystallization. If colored impurities are present, a charcoal treatment of the hot solution may be effective.[4]

  • Inappropriate Solvent Choice: The chosen solvent system may be too "good," leading to a very high concentration of the solute at the point of saturation.

    • Solution: Select a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, in a mixed solvent system, increase the initial proportion of the anti-solvent.

Troubleshooting Workflow for Oiling Out

Caption: Decision-making workflow for troubleshooting oiling out.

Issue 2: No Crystals Form Upon Cooling

Q: My solution of this compound remains clear even after cooling for an extended period. What should I do?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality and Solutions:

  • Insufficient Supersaturation: The concentration of the dissolved compound is below its saturation point at the cooled temperature.

    • Solution 1: Concentrate the Solution. Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Be cautious not to evaporate too much solvent, which could lead to rapid, impure crystallization.[4]

    • Solution 2: Add an Anti-solvent. If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise until turbidity persists.

  • High Nucleation Energy Barrier: The molecules require an energy input to begin forming a stable crystal nucleus.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can act as nucleation sites.[4]

    • Solution 2: Seeding. If you have a small amount of the pure crystalline compound, add a single seed crystal to the cooled solution. This provides a template for further crystal growth.[4]

Issue 3: Formation of Amorphous Solid or Poor-Quality Crystals

Q: My compound crashes out of solution as a powder or as very fine needles. How can I obtain larger, higher-quality crystals?

A: The rapid formation of an amorphous solid or small, poorly defined crystals is often a result of excessively high supersaturation, leading to rapid nucleation at many points simultaneously.

Causality and Solutions:

  • Rapid Cooling or Anti-solvent Addition: As with oiling out, a rapid change in conditions favors nucleation over slow, ordered growth.

    • Solution: Slow down the crystallization process. Allow the solution to cool slowly and undisturbed. If using an anti-solvent, add it very slowly to a vigorously stirred solution.[4]

  • High Solute Concentration: The initial concentration of the compound in the hot solvent may be too high.

    • Solution: Add a small amount of additional hot solvent to the dissolved sample to slightly decrease the concentration. While this may slightly reduce the overall yield, it will promote the growth of larger, more perfect crystals.[4]

Advanced Crystallization Protocols

Protocol 1: Anti-Solvent Crystallization

This method is particularly useful when a single solvent with a steep solubility-temperature curve cannot be found.

  • Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle warming.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution while warm.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent, e.g., hexane, water) dropwise to the stirred solution until a faint, persistent turbidity is observed.

  • Incubation: Cover the vessel and allow it to stand undisturbed at room temperature. Crystal growth should occur over several hours to days.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 2: Vapor Diffusion

This technique is excellent for obtaining high-quality single crystals from small amounts of material.[8][9]

  • Preparation: Dissolve a few milligrams of the compound in a small volume (e.g., 0.5 mL) of a relatively volatile "good" solvent (e.g., dichloromethane, acetone) in a small, open vial.

  • Assembly: Place this small vial inside a larger, sealable vessel (e.g., a beaker covered with a watch glass, or a sealed jar) that contains a larger volume (e.g., 5 mL) of a more volatile anti-solvent (e.g., pentane, diethyl ether).

  • Diffusion: Seal the larger vessel. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial.

  • Crystallization: As the anti-solvent dissolves in the "good" solvent, the solubility of the compound decreases, leading to slow crystallization over several days.

Solvent Properties for Crystallization of Pyrazole Derivatives

SolventPolarity IndexBoiling Point (°C)Role in Crystallization
Water10.2100Good solvent for highly polar derivatives; can act as an anti-solvent for less polar ones.
Methanol5.165Good solvent for many pyrazoles.[4]
Ethanol4.378A versatile and commonly used solvent for pyrazole recrystallization.[4]
Isopropanol3.982Similar to ethanol, good for moderately polar compounds.
Acetone5.156A strong solvent, often used in mixed-solvent systems.[4]
Ethyl Acetate4.477A moderately polar solvent, good for compounds of intermediate polarity.[4]
Dichloromethane3.140A good solvent for less polar derivatives; useful in vapor diffusion due to its volatility.
Hexane0.169A common non-polar anti-solvent.[4]
Petroleum Ether~0.130-60A non-polar anti-solvent, noted for "pulping" a derivative of the target compound.

Understanding Polymorphism

Q: I have successfully crystallized my compound, but I get different-looking crystals with different properties on subsequent attempts. What is happening?

A: You are likely observing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. [4] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability.[4] The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization, such as the solvent used, the rate of cooling, and the level of supersaturation.[10] It is crucial in pharmaceutical development to identify and control the polymorphic form to ensure consistent product quality and bioavailability.[4]

Factors Influencing Polymorph Formation

Caption: Key experimental factors influencing the resulting polymorph.

References

Technical Support Center: Synthesis of Tetrahydropyranopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of tetrahydropyranopyrazoles. This resource is specifically designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable heterocyclic scaffolds. Pyranopyrazole derivatives are integral components in numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

The synthesis of these fused ring systems, while powerful, can present several challenges, from achieving desired regioselectivity and diastereoselectivity to minimizing the formation of unwanted side products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and optimize your synthetic outcomes.

I. Troubleshooting Guide: Common Side Reactions & Optimization Strategies

This section addresses the most frequently encountered issues during the synthesis of tetrahydropyranopyrazoles. Each problem is analyzed from a mechanistic perspective, offering practical solutions grounded in chemical principles.

FAQ 1: Low Diastereoselectivity in the Final Product

Question: My reaction is producing a mixture of diastereomers, and I'm struggling to isolate the desired product. What factors control the diastereoselectivity, and how can I improve it?

Answer: Achieving high diastereoselectivity is a common challenge, particularly when creating multiple stereocenters in a single transformation. The relative stereochemistry of the final tetrahydropyranopyrazole is often determined in the key cyclization step.

Causality and Mechanistic Insights:

In many synthetic routes, such as the cascade annulation reaction involving a chalcone epoxide and a pyrazolone, the formation of the tetrahydropyran ring proceeds through a six-membered chair-like transition state.[1] The substituents on this ring will preferentially adopt equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[1]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can play a crucial role in stabilizing a particular transition state, leading to the preferential formation of one diastereomer. For instance, in the synthesis from chalcone epoxides, hydrogen bonding between an axial hydrogen and a hydroxyl group can favor a syn diol conformation.[1]

  • Lewis Acid Coordination: In reactions like the Prins cyclization, the choice of Lewis acid can significantly influence the transition state geometry and, consequently, the diastereoselectivity.[2]

Troubleshooting Strategies:

StrategyRationale
Optimize the Base and Solvent System The choice of base and solvent can influence the conformation of the transition state. For instance, using potassium tert-butoxide (KOBut) in ethanol has been shown to be effective in promoting high diastereoselectivity in certain cascade reactions.[1]
Vary the Reaction Temperature Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2] This reduces the likelihood of forming less stable diastereomers.
Employ Chiral Catalysts or Auxiliaries For enantioselective syntheses, the use of chiral catalysts (e.g., chiral Lewis acids) or attaching a chiral auxiliary to one of the starting materials can effectively control the facial selectivity of the reaction.
Substituent Effects The steric bulk of the substituents on your starting materials can be strategically modified to favor the formation of a specific diastereomer.

Experimental Protocol: Optimization of Diastereoselectivity

  • Initial Screening: Set up a series of small-scale reactions in parallel, varying the base (e.g., K₂CO₃, KOtBu, DBU) and solvent (e.g., CH₃CN, EtOH, THF, DCM).

  • Temperature Study: Once the optimal base/solvent combination is identified, run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature).

  • Analysis: Analyze the crude reaction mixture of each condition by ¹H NMR or HPLC to determine the diastereomeric ratio.

  • Scale-up: Once the optimal conditions are established, proceed with the reaction on a larger scale.

FAQ 2: Formation of Regioisomeric Byproducts

Question: I am observing the formation of an unexpected regioisomer alongside my target tetrahydropyranopyrazole. What causes this, and how can I improve the regioselectivity?

Answer: The formation of regioisomers is a common issue, particularly in multi-component reactions or when using unsymmetrical starting materials. The regioselectivity is determined by which nucleophilic and electrophilic centers react during the key bond-forming steps.

Causality and Mechanistic Insights:

  • Ambident Nucleophiles: Pyrazolone derivatives are ambident nucleophiles, meaning they can react at multiple sites (e.g., C4 or the exocyclic oxygen). The reaction pathway can be influenced by the reaction conditions (e.g., hard vs. soft electrophiles, solvent polarity).

  • Control of C-H Activation: In modern synthetic methods involving C-H activation, directing groups are often necessary to achieve high regioselectivity. Without proper direction, reactions can occur at multiple C-H bonds, leading to isomeric products.

Troubleshooting Strategies:

StrategyRationale
Choice of Catalyst The catalyst can play a crucial role in directing the regioselectivity. For example, in some C-H activation reactions, the introduction of a specific substituent on the pyrazole ring can control the site of reaction.[3]
Protecting Groups Strategically placing protecting groups on one of the reactive sites of an ambident nucleophile can prevent unwanted side reactions and direct the reaction to the desired position.
Reaction Conditions Modifying the solvent, temperature, and the nature of the electrophile can influence the kinetic versus thermodynamic control of the reaction, thereby favoring the formation of one regioisomer over another.
Pre-functionalization of Substrates In some cases, it may be more efficient to pre-functionalize one of the starting materials to ensure that the desired bond formation occurs with high regioselectivity.

Workflow for Improving Regioselectivity

G start Regioisomeric Mixture Observed cond1 Is an ambident nucleophile present? start->cond1 strat1 Modify reaction conditions (solvent, temp) to favor kinetic or thermodynamic product. cond1->strat1 Yes strat2 Use protecting groups to block unwanted reactive sites. cond2 Is C-H activation involved? cond1->cond2 No end Improved Regioselectivity strat1->end strat2->end strat3 Introduce a directing group to control the site of activation. cond2->strat3 Yes strat4 Screen different catalysts and ligands. cond2->end No strat3->end strat4->end G SM Starting Materials (e.g., Pyrazolone + Electrophile) Int Intermediate SM->Int k1 Desired Desired Tetrahydropyranopyrazole Int->Desired k2 (Intramolecular Cyclization) Side Side Product (e.g., Michael Adduct) Int->Side k3 (Protonation/Decomposition)

References

Technical Support Center: Scaling Up the Production of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning from laboratory-scale synthesis to pilot and manufacturing-scale production.

Introduction: The Importance and Challenges of Pyranopyrazole Synthesis

The this compound scaffold is a key heterocyclic motif present in a variety of pharmacologically active molecules.[1] Its synthesis, while achievable at the lab scale, presents unique challenges during scale-up. These challenges often revolve around reaction control, impurity profiles, and achieving consistent product quality. This guide provides a structured approach to addressing these issues, grounded in established chemical principles and industrial best practices.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound derivatives.

Reaction & Synthesis

Question 1: My reaction yield is consistently low, even though it works well on a small scale. What are the likely causes?

Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are more pronounced in larger reactors:[1]

  • Inadequate Mixing: Inefficient stirring in large vessels can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products.[1] The mixing efficiency in a large-scale reactor is significantly different from that of a magnetic stir bar in a round-bottom flask.

  • Poor Temperature Control: The condensation reaction to form the pyrazole ring is often exothermic.[1] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to product degradation and the formation of impurities.

  • Reagent Addition Rate: The rate of addition of hydrazine hydrate is critical. A rapid addition on a large scale can cause a dangerous exotherm and favor side-product formation. A slower, controlled addition is essential.[1]

  • Solvent Effects: A solvent that is effective on a small scale might not be optimal for larger batches, especially concerning the solubility of intermediates and the final product, which can affect reaction rates and isolation.[1]

Question 2: I am observing the formation of significant impurities, particularly a persistent yellow or reddish color in my reaction mixture. What are these impurities and how can I minimize them?

Answer: The coloration is often due to side reactions involving the hydrazine starting material.[2] Key impurities in pyrazole synthesis include:

  • Regioisomers: If using an unsymmetrical dicarbonyl precursor, the formation of a regioisomeric pyrazole product is a common issue and can be difficult to separate.

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline byproducts.[2]

  • Hydrazine-Related Byproducts: Self-condensation or degradation of hydrazine can lead to colored impurities.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing temperature and reaction time. Monitor the reaction using in-process controls (IPCs) like TLC or HPLC.

  • Control Stoichiometry: Use a slight excess of one reagent (often the dicarbonyl component) to ensure the complete consumption of the more problematic reagent (hydrazine).

  • Purification: Activated carbon (charcoal) treatment during workup can sometimes be effective in removing colored impurities. Recrystallization is the most common method for purifying the final product.[2]

Purification & Isolation

Question 3: My product is "oiling out" during crystallization instead of forming a solid. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.

Solutions:

  • Add More Solvent: Re-heat the mixture to dissolve the oil and add more of the "good" solvent to decrease the saturation point.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually cool further in an ice bath.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.

  • Seed Crystals: Adding a small crystal of the pure product to the cooled solution can induce crystallization.

Question 4: The yield from my recrystallization is very low. How can I improve it?

Answer: Low recrystallization yield is typically due to the product having a relatively high solubility in the cold solvent or using an excessive amount of solvent.

To improve the yield:

  • Optimize the Solvent System: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[2] A mixed solvent system (a "good" a solvent to dissolve the compound and an "anti-solvent" to precipitate it) can be very effective.[2] For pyrazole derivatives, common systems include ethanol/water and hexane/ethyl acetate.[2]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature in an ice bath to maximize product precipitation before filtration.

Safety

Question 5: What are the key safety precautions I need to take when working with hydrazine hydrate on a large scale?

Answer: Hydrazine hydrate is a hazardous material, and its risks are amplified at larger scales. Key safety considerations include:

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[3] All handling should be done in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

  • Flammability: Hydrazine hydrate is a combustible liquid.[4] Avoid contact with oxidizing agents and sources of ignition.

  • Thermal Instability: The decomposition of hydrazine is highly exothermic and can lead to a runaway reaction.[5][6] This is particularly dangerous in the presence of catalytic metals like copper or iron oxides.[6] Ensure your reactor is made of compatible materials and has an adequate cooling system and pressure relief device.

  • Waste Disposal: Hydrazine waste should be handled and disposed of as hazardous waste according to institutional guidelines. Do not mix with oxidizing agents.

Part 2: Experimental Protocols & Workflows

Synthetic Pathway Overview

The synthesis of this compound-3-carboxylic acid typically proceeds via a two-step route involving a Claisen condensation followed by a Knorr-type pyrazole synthesis.[7]

Synthetic Pathway Tetrahydropyranone Tetrahydropyranone Condensation Claisen Condensation Tetrahydropyranone->Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Condensation Intermediate Dicarbonyl Intermediate Condensation->Intermediate Step 1 Cyclization Knorr Pyrazole Synthesis Intermediate->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Ester Ethyl Ester Product Cyclization->Ester Step 2 Hydrolysis Hydrolysis Ester->Hydrolysis Step 3 FinalProduct This compound- 3-carboxylic acid Hydrolysis->FinalProduct

Caption: Synthetic route to the target molecule.

Protocol 1: Lab-Scale Synthesis (up to 10g)

Step 1: Synthesis of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

  • Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add tetrahydrofuran (THF, 200 mL) and lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 55 mL, 55 mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a pre-mixed solution of tetrahydropyran-4-one (5.0 g, 50 mmol) and diethyl oxalate (6.8 mL, 50 mmol) in THF (50 mL) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dicarbonyl intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl this compound-3-carboxylate

  • Reactor Setup: Dissolve the crude intermediate from Step 1 in glacial acetic acid (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

  • Hydrazine Addition: Add hydrazine hydrate (2.7 mL, 55 mmol) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice water (300 mL). The product will precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C to yield the ethyl ester.

Step 3: Hydrolysis to this compound-3-carboxylic acid

  • Hydrolysis: Suspend the crude ethyl ester in ethanol (100 mL) and add a solution of lithium hydroxide (2.4 g, 100 mmol) in water (50 mL).

  • Reaction: Heat the mixture to 50 °C and stir for 4 hours, or until the reaction is complete by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the final product.

Protocol 2: Pilot-Scale Synthesis Considerations (Conceptual)

Key Scale-Up Considerations:

  • Heat Transfer: The Claisen condensation at -78 °C requires a reactor with efficient cooling capabilities. The Knorr cyclization and hydrolysis steps are exothermic and require controlled heating and cooling.

  • Mixing: Mechanical overhead stirring is necessary to ensure homogeneity in large reaction volumes.

  • Reagent Addition: Use a dosing pump for the controlled addition of the THF solution in Step 1 and hydrazine hydrate in Step 2 to manage the reaction rate and temperature.

  • Material Handling: Plan for the safe handling and transfer of large quantities of flammable solvents and corrosive/toxic reagents.

  • Filtration and Drying: A filter-dryer (Nutsche filter) is recommended for efficient isolation and drying of the final product on a large scale.

Conceptual Pilot-Scale Workflow:

  • Step 1 (Claisen Condensation):

    • Charge a 100 L glass-lined reactor with THF and LHMDS under a nitrogen atmosphere.

    • Cool the reactor to -75 °C using a suitable cooling system.

    • Prepare a solution of tetrahydropyran-4-one and diethyl oxalate in THF in a separate vessel and add it to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature below -70 °C.

    • Stir for 1-2 hours post-addition and monitor for completion using an in-process HPLC method.

    • Perform an aqueous workup as in the lab-scale procedure, using appropriate phase separation techniques for large volumes.

  • Step 2 (Pyrazole Formation):

    • Charge the crude intermediate and glacial acetic acid to a 50 L reactor.

    • Add hydrazine hydrate via a dosing pump over 1 hour, monitoring the internal temperature and applying cooling as needed to maintain it below 30 °C.

    • Heat the reaction to 60 °C and hold for 2-4 hours, monitoring by HPLC.

    • Cool the reaction and transfer it to a larger vessel containing chilled water to precipitate the product.

  • Step 3 (Hydrolysis and Isolation):

    • Charge the wet cake of the ethyl ester, ethanol, and the lithium hydroxide solution to a 100 L reactor.

    • Heat to 50 °C and hold until the reaction is complete.

    • Cool the reactor to 5-10 °C and slowly add concentrated HCl to precipitate the final product.

    • Isolate the product using a filter-dryer, wash with cold water, and dry under vacuum at 50-60 °C.

Part 3: In-Process Controls (IPCs) and Analytical Methods

Consistent production of high-quality material requires robust analytical monitoring throughout the synthesis.

Stage of SynthesisAnalytical TechniquePurposeAcceptance Criteria (Example)
Step 1 Completion HPLC, TLCMonitor disappearance of starting materialsTetrahydropyran-4-one < 1.0%
Step 2 Completion HPLC, TLCMonitor formation of ethyl ester and consumption of intermediateDicarbonyl intermediate < 0.5%
Step 3 Completion HPLC, TLCMonitor disappearance of ethyl esterEthyl ester < 0.5%
Final Product HPLC, ¹H NMR, MSPurity, identity, and structure confirmationPurity > 99.0%, structure confirmed
Final Product Karl Fischer TitrationResidual water contentWater content < 0.5%

In-line Monitoring: For larger scale production, Process Analytical Technology (PAT) such as in-line FT-IR spectroscopy can be employed to monitor the concentration profiles of reactants, intermediates, and products in real-time, allowing for more precise control of the reaction.[8]

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Low Yield in Scale-Up CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Review Temperature Profile Start->CheckTemp CheckAddition Assess Reagent Addition Rate Start->CheckAddition Sol1 Increase Stirrer Speed / Change Impeller Design CheckMixing->Sol1 Poor ImpurityProfile Analyze Impurity Profile (HPLC/MS) CheckTemp->ImpurityProfile OK Sol2 Improve Cooling Capacity / Slower Addition CheckTemp->Sol2 Exotherm Spike Sol3 Decrease Addition Rate CheckAddition->Sol3 Too Fast Sol4 Optimize Temperature to Minimize Side Reactions ImpurityProfile->Sol4 Degradants Present

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Stability of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core is a significant heterocyclic scaffold in modern drug discovery and development. Its fused bicyclic structure, combining a tetrahydropyran ring with a pyrazole, offers a three-dimensional architecture that is attractive for designing selective and potent therapeutic agents.[1][2] The pyrazole nucleus is known for its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, making it a privileged structure in medicinal chemistry.[3][4]

However, like any complex organic molecule, derivatives of this scaffold can exhibit stability issues in solution, which can compromise experimental results, shorten shelf-life, and complicate formulation development. This guide provides in-depth technical support for researchers encountering such challenges. We will address common stability questions, offer detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to design robust experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that can cause the degradation of my this compound derivative in solution?

A1: Degradation in solution is typically driven by four main factors:

  • Hydrolysis: Reaction with water, which is often the most common degradation pathway. This can be significantly accelerated by acidic or basic conditions, potentially leading to the opening of the tetrahydropyran ring or cleavage of susceptible functional groups on your specific derivative.[5]

  • Oxidation: Reaction with dissolved oxygen or trace peroxide impurities in solvents. The electron-rich pyrazole ring and certain substituents can be susceptible to oxidation.[6]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to complex degradation profiles.[7][8]

  • Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including degradation. While the pyrazole core is generally thermally stable, the overall structure and its substituents will dictate its thermal lability.[9][10]

Q2: Is the fused pyranopyrazole ring system inherently stable?

A2: The core scaffold possesses features that confer significant stability. The pyrazole ring is an aromatic heterocycle, which imparts a high degree of chemical and thermal stability.[11][12] The tetrahydropyran ring, being a saturated ether, is generally stable and less prone to degradation than, for example, an ester. However, the fusion of the two rings and the specific chemistry of the ether linkage can present unique vulnerabilities, particularly to strong acids which can catalyze ring-opening. The overall stability will always be highly dependent on the nature and position of substituents attached to the core.[13]

Q3: My compound has an ester group attached to the pyrazole ring. Should I be concerned?

A3: Yes, this is a critical consideration. Studies on other pyrazole derivatives have shown that ester functionalities can be a primary site of instability. These groups are susceptible to hydrolysis, a process that is often rapidly accelerated in basic (e.g., pH > 7.5) buffer solutions.[14][15] If you are working with a pyrazole ester, it is crucial to maintain a neutral or slightly acidic pH and to use freshly prepared solutions to minimize hydrolytic degradation.

Q4: I suspect my compound is degrading. What is the first analytical step I should take?

A4: The first step is to obtain objective evidence using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[16] By comparing a chromatogram of a freshly prepared sample to one that has been stored or stressed, you can quantify the loss of the parent compound and observe the formation of degradation products. If degradants are not well-resolved or detected, method optimization or the use of mass spectrometry (LC-MS) is the next logical step.[17][18]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My HPLC analysis shows a decrease in the main compound peak over time, accompanied by the appearance of new, more polar peaks.

  • Probable Cause: This is a classic sign of hydrolytic degradation . The degradation products are often more polar because of the introduction of hydrophilic groups like hydroxyls or carboxylates from the reaction with water.

  • Troubleshooting Steps:

    • pH Control: Determine the pH of your solution. If it is not controlled, buffer it to a neutral or slightly acidic pH (e.g., pH 5-7). Avoid basic conditions if possible.

    • Solvent Choice: If your experimental design allows, switch to aprotic solvents (e.g., acetonitrile, THF, DMSO) to eliminate water as a reactant. Note that even anhydrous solvents can absorb atmospheric moisture.

    • Temperature Reduction: Store your solutions at reduced temperatures (e.g., 4°C or -20°C) to slow the rate of hydrolysis.

    • Structural Investigation: The primary suspect for hydrolysis is the ether oxygen in the tetrahydropyran ring or any hydrolyzable functional groups (esters, amides, etc.) on your specific molecule.

Issue 2: The concentration of my compound is decreasing, but I don't see any significant new peaks in the chromatogram.

  • Probable Causes & Solutions: This is a more complex issue that requires systematic investigation.[6]

    • Insoluble Degradants: The degradation products may be precipitating out of solution. Visually inspect the sample for turbidity or particulates. Centrifuge the sample and analyze both the supernatant and any redissolved pellet.

    • Non-UV Active Degradants: The degradants may lack a chromophore and are thus invisible to a UV detector. Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

    • Adsorption to Container: The compound or its degradants may be adsorbing to the walls of the storage vial (glass or plastic). Try using different types of vials (e.g., silanized glass) and analyze a solvent rinse of a "used" vial to check for recovery.

    • Formation of Volatile Degradants: While less common for this scaffold, small fragments could be lost to the headspace. This is more difficult to diagnose and typically requires headspace GC-MS analysis.

    • Inadequate Chromatography: Your HPLC method may not be resolving the degradants from the main peak or the solvent front. A forced degradation study (see protocol below) is essential for developing a true stability-indicating method.[19]

Issue 3: My solution develops a yellow or brown tint after being stored or used in an experiment.

  • Probable Cause: This often indicates oxidative or photolytic degradation . These pathways can create highly conjugated systems that absorb visible light, resulting in color.

  • Troubleshooting Steps:

    • Light Protection: Immediately switch to amber vials or wrap your containers in aluminum foil to protect them from light.[8]

    • Inert Atmosphere: Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions. Store stock solutions under an inert headspace.

    • Solvent Purity: Ensure you are using high-purity, fresh solvents. Older ethers (like THF) can form explosive peroxide impurities which are potent oxidizing agents.

    • Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for investigating and resolving stability issues with your compound.

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Investigation & Resolution Instability Instability Observed (e.g., peak loss, color change) HPLC_Check Analyze by Stability- Indicating HPLC/LC-MS Instability->HPLC_Check  Initial Step Degradants_Observed Degradation Peaks Observed? HPLC_Check->Degradants_Observed No_Degradants No Degradation Peaks (or poor mass balance) Degradants_Observed->No_Degradants No Forced_Deg Perform Forced Degradation Study Degradants_Observed->Forced_Deg Yes Investigate_Other Investigate Other Causes (Precipitation, Adsorption, Non-UV Active Degradants) No_Degradants->Investigate_Other Optimize_Storage Optimize Storage (pH, Temp, Light, Atm.) Forced_Deg->Optimize_Storage Identifies Pathway Investigate_Other->Optimize_Storage Leads to Solution

Caption: A workflow for diagnosing and resolving stability issues.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to understand the intrinsic stability of your compound.[5][19] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and establishing degradation pathways.

Objective: To identify the degradation pathways for a this compound derivative and to develop a stability-indicating analytical method.

Materials:

  • Your this compound derivative

  • HPLC-grade acetonitrile (ACN) and water

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system with a C18 column

  • pH meter

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., ACN or MeOH).

  • Stress Conditions: For each condition below, prepare a sample in a clean vial. Include a control sample (your compound in the solvent mix at room temperature, protected from light) for comparison. Aim for 5-20% degradation; you may need to adjust exposure times or temperatures.[8]

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Mix well. Keep at 60°C for 2, 8, and 24 hours. Before analysis, cool and neutralize with an equivalent amount of 1 M NaOH.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M NaOH. Mix well. Keep at room temperature for 2, 8, and 24 hours. (Base hydrolysis is often faster than acid). Before analysis, cool and neutralize with 1 M HCl.

    • Oxidation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Mix well. Keep at room temperature for 2, 8, and 24 hours, protected from light.

    • Thermal Degradation: Place a vial containing 2 mL of the stock solution in an oven at 80°C for 24, 48, and 72 hours. Also, test the solid compound under the same conditions.

    • Photodegradation: Place 2 mL of the stock solution in a transparent vial (and a control vial wrapped in foil) in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw an aliquot and dilute it to a suitable concentration for analysis (e.g., 50 µg/mL).

    • Analyze all samples (including the control) by a reverse-phase HPLC-UV method. A gradient method is recommended to resolve all potential degradants.

    • If available, use LC-MS to obtain mass information on the degradation products to aid in their identification.

Summary of Stress Conditions and Potential Pathways

Stress ConditionTypical Reagents & ConditionsPrimary Degradation Pathway InvestigatedPotential Products for the Pyranopyrazole Core
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CAcid-catalyzed reactionsOpening of the tetrahydropyran ring (ether cleavage)
Base Hydrolysis 0.1 M - 1 M NaOH, RT-60°CBase-catalyzed reactionsCleavage of ester/amide side chains; potential for ring rearrangements
Oxidation 3-30% H₂O₂, RTOxidative degradationN-oxides on the pyrazole ring; hydroxylation of the scaffold
Thermal 80°C (solution), >100°C (solid)Thermolytic decompositionGeneral decomposition, fragmentation
Photolytic ICH Q1B light exposurePhotochemical reactionsComplex mixture, often involving radical mechanisms and rearrangements

Potential Degradation Pathways Diagram

This diagram illustrates the likely points of chemical vulnerability on the this compound core structure.

Caption: Vulnerable sites on the pyranopyrazole scaffold.

References

Technical Support Center: Purity Assessment of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the integrity and purity of your compound. The methodologies outlined here are grounded in established analytical principles and validated against international guidelines to ensure robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity analysis of this compound.

Q1: What are the primary analytical techniques recommended for assessing the purity of this compound?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, Quantitative Nuclear Magnetic Resonance (qNMR) for an accurate purity assessment without a specific reference standard of the impurity, and Mass Spectrometry (MS) for the identification and characterization of impurities.[1][2][3]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages, including the synthesis process (e.g., unreacted starting materials, intermediates, by-products), degradation of the active pharmaceutical ingredient (API) under stress conditions (hydrolysis, oxidation, photolysis, thermal stress), and residual solvents used during manufacturing.[4][5][6]

Q3: How do I establish a stability-indicating method for this compound?

A3: A stability-indicating method is developed through forced degradation studies.[7][8] The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[7][8] The analytical method, typically HPLC, must be able to separate the intact drug from all significant degradation products, thus demonstrating specificity.[5]

Q4: What are the regulatory guidelines I should follow for method validation?

A4: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for validating analytical procedures.[9][10][11][12][13] Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[10]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the cornerstone for purity and impurity profiling of non-volatile organic molecules like this compound.

Common HPLC Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate sample solvent.- For Tailing: Add a competitor (e.g., triethylamine) to the mobile phase to block active sites. Ensure the analyte is fully ionized or neutral by adjusting the mobile phase pH.[14]- For Fronting: Dilute the sample to avoid overloading the column.[15]- Dissolve the sample in the mobile phase or a weaker solvent.[16]
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Column temperature variations.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper degassing.[17]- Use a column oven to maintain a stable temperature.[14]- Check the pump for leaks and ensure consistent flow rate.[14]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp aging.- Use high-purity HPLC-grade solvents.[14]- Degas the mobile phase and purge the pump.[14]- Replace the detector lamp if necessary.
Low Resolution - Inadequate mobile phase strength.- Degraded column.- Incorrect column chemistry.- Optimize the mobile phase composition, potentially using a gradient elution.[15]- Replace the column if it has lost efficiency.[15]- Select a column with appropriate selectivity for the analyte and its impurities.
Experimental Protocol: A Validated RP-HPLC Method

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 230 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, perform at least five replicate injections of a standard solution. The acceptance criteria are typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Scoping cluster_1 Optimization cluster_2 Validation Analyte_Properties Analyte Properties (Polarity, pKa, UV spectra) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Properties->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (ACN, MeOH, Buffers) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Temperature_Optimization Temperature Optimization Gradient_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Optimization Temperature_Optimization->Flow_Rate_Optimization ICH_Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) Flow_Rate_Optimization->ICH_Validation

Caption: Workflow for HPLC method development and validation.

Section 3: Gas Chromatography (GC) Troubleshooting Guide

GC is essential for the analysis of volatile organic compounds (VOCs), including residual solvents, which are common process-related impurities.[3]

Common GC Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Peak Tailing - Active sites in the injector liner or column.- Sample degradation.- Use a deactivated liner and column.[18]- Lower the injector temperature.
Ghost Peaks - Contamination in the carrier gas or injector.- Septum bleed.- Use high-purity carrier gas and clean the injector.[18]- Use a high-quality, low-bleed septum.
Poor Reproducibility - Leaks in the system.- Inconsistent injection volume.- Perform a leak check.- Ensure the autosampler is functioning correctly.
Experimental Protocol: Headspace GC for Residual Solvents

GC Conditions:

| Parameter | Condition | | :--- | :--- | :--- | | Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm) | | Carrier Gas | Helium or Hydrogen at a constant flow of 2.0 mL/min | | Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min | | Injector | Split (20:1), 250 °C | | Detector | FID, 280 °C |

Headspace Parameters:

Parameter Condition
Oven Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temp 100 °C
Equilibration Time 15 min

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that does not interfere with the analytes of interest.

  • Seal the vial immediately.

Section 4: Advanced Analytical Techniques

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a powerful primary method for determining the purity of a substance without the need for a specific reference standard for each impurity.[19][20] The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.[1]

Key Considerations for qNMR:

  • Internal Standard Selection: The internal standard should be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with the analyte signals, and be accurately weighed.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time) must be used to ensure complete relaxation of all relevant nuclei, allowing for accurate integration.

  • Pulse Angle: A 90° pulse is often used to maximize the signal-to-noise ratio.

Mass Spectrometry (MS) for Impurity Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive and specific technique for the identification and structural elucidation of unknown impurities.[2][21][22][23] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of an impurity.[24]

Logical Flow for Impurity Identification

Impurity_ID Detect_Impurity Detect Impurity by HPLC-UV Isolate_Impurity Isolate Impurity (Prep-HPLC or Fraction Collection) Detect_Impurity->Isolate_Impurity LC_MS_Analysis LC-MS Analysis (Determine Molecular Weight) Detect_Impurity->LC_MS_Analysis NMR_Analysis NMR Analysis of Isolated Impurity (1D and 2D NMR for Structure Elucidation) Isolate_Impurity->NMR_Analysis HRMS_Analysis HRMS Analysis (Determine Elemental Composition) LC_MS_Analysis->HRMS_Analysis MS_MS_Analysis MS/MS Analysis (Fragmentation Pattern for Structural Clues) HRMS_Analysis->MS_MS_Analysis Structure_Elucidation Structure Elucidation MS_MS_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation

Caption: Logical workflow for the identification of unknown impurities.

References

avoiding common pitfalls in pyrazole derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed to provide expert advice and actionable troubleshooting strategies to overcome common challenges encountered in the laboratory. As Senior Application Scientists, we understand that synthesizing these vital heterocyclic scaffolds can present numerous pitfalls. This resource, structured in a practical question-and-answer format, aims to elucidate the underlying chemistry of these issues and offer field-proven solutions.

Section 1: Controlling Regioselectivity in Knorr Pyrazole Synthesis

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis, but it frequently leads to a mixture of regioisomers. Controlling the formation of the desired isomer is a critical challenge.[1]

Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors controlling the regiochemical outcome?

A1: The formation of regioisomers in the Knorr pyrazole synthesis is a common and often complex issue. The final ratio of your 1,3,5-trisubstituted versus 1,3,4-trisubstituted pyrazole products is a delicate balance of several competing factors:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl starting material plays a significant role. Electron-withdrawing groups will activate a nearby carbonyl, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1]

  • Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction pathway. A sterically hindered carbonyl group will be less accessible to the incoming hydrazine, favoring attack at the less hindered position.[1]

  • Reaction Conditions: This is often the most influential and tunable parameter. Key aspects include:

    • pH: The acidity or basicity of the reaction medium can dramatically alter the regioselectivity. Acidic conditions can protonate the hydrazine, changing the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[1]

    • Solvent: The choice of solvent can influence the reaction outcome. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity compared to more traditional solvents like ethanol.[2]

    • Temperature: Reaction temperature can affect the kinetics of the competing reaction pathways, thereby influencing the final isomer ratio.

Q2: How can I strategically manipulate reaction conditions to favor the formation of a single regioisomer?

A2: A systematic approach to optimizing your reaction conditions is crucial for achieving high regioselectivity. Here is a troubleshooting workflow to guide your experimental design:

G start Mixture of Regioisomers Observed ph_adjust pH Adjustment start->ph_adjust solvent_screen Solvent Screening ph_adjust->solvent_screen No Improvement success Desired Regioisomer Achieved ph_adjust->success Success temp_opt Temperature Optimization solvent_screen->temp_opt No Improvement solvent_screen->success Success reagent_mod Reagent Modification temp_opt->reagent_mod No Improvement temp_opt->success Success reagent_mod->success Success

Caption: Troubleshooting workflow for optimizing regioselectivity.

Step-by-Step Protocol for Optimizing Regioselectivity:

  • pH Adjustment:

    • Acidic Conditions: Add a catalytic amount of a protic acid (e.g., acetic acid, HCl) to your reaction mixture. Monitor the reaction progress and analyze the product ratio by techniques like 1H NMR or LC-MS.

    • Basic Conditions: Conversely, explore the use of a base (e.g., sodium acetate, triethylamine) to see if it favors the desired isomer. The change in pH can alter which nitrogen of a substituted hydrazine is the more potent nucleophile.

  • Solvent Screening:

    • If pH adjustment is insufficient, perform a solvent screen. As research indicates, fluorinated alcohols can dramatically improve regioselectivity.[2] Compare the results from your standard solvent (e.g., ethanol) with those from TFE and HFIP. Aprotic dipolar solvents like DMF or NMP have also been shown to be effective in certain cases.[3]

SolventDielectric Constant (ε)Boiling Point (°C)Potential Impact on Regioselectivity
Ethanol24.578Standard, often gives mixtures.
TFE8.574Can significantly increase regioselectivity.[2]
HFIP16.758Often provides the highest regioselectivity.[2]
DMF36.7153Can be effective, especially with aryl hydrazines.[3]
  • Temperature Optimization:

    • Systematically vary the reaction temperature. Run the reaction at room temperature, 0 °C, and reflux to determine if a kinetic or thermodynamic product is favored under different conditions.

  • Reagent Stoichiometry:

    • Recent studies have suggested that the ratio of reactants can influence the regioselectivity, a factor that has been historically overlooked.[4] Experiment with slight excesses of either the dicarbonyl compound or the hydrazine to see if this affects the isomer distribution.

Section 2: Identifying and Eliminating Byproducts

The formation of byproducts is a frequent challenge in pyrazole synthesis, leading to purification difficulties and reduced yields.

Q3: Besides regioisomers, what are the common byproducts in pyrazole synthesis, and how can I identify them?

A3: Beyond the formation of regioisomers, several other byproducts can contaminate your reaction mixture:

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the formation of pyrazoline intermediates.[5] These are often less stable and may be carried through initial work-up procedures.

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[5][6]

  • Di-addition Products: In some instances, a di-addition of the hydrazine to the dicarbonyl compound can occur.[5]

Identification of Byproducts:

A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:

  • Thin-Layer Chromatography (TLC): This is your first line of defense to quickly assess the complexity of your reaction mixture. The presence of multiple spots indicates the formation of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Duplicate sets of peaks can indicate the presence of regioisomers, while unexpected signals may point to other byproducts.

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for determining the molecular weights of the components in your mixture, aiding in the identification of byproducts.

Q4: My reaction mixture is a persistent yellow/red color, and purification is difficult. What are the likely culprits and how can I mitigate this?

A4: The "sinful yellow/red" coloration is a common observation in Knorr-type pyrazole syntheses and is often attributed to impurities arising from the hydrazine starting material.[6]

Potential Causes and Solutions:

  • Hydrazine Degradation: Hydrazines can be unstable and prone to oxidation, leading to colored byproducts.

    • Solution: Use fresh, high-purity hydrazine. If the purity is questionable, consider purifying it by distillation before use.

  • Side Reactions: The hydrazine can undergo self-condensation or react with trace impurities in your solvents or starting materials.

    • Solution: Ensure your solvents are dry and your starting materials are of high purity. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.

  • Purification Strategy:

    • Silica Gel Chromatography: A silica plug or column chromatography can be effective in removing colored impurities. You may need to experiment with different solvent systems to achieve good separation. In some cases, washing the silica plug with a non-polar solvent like toluene can remove the colored impurities before eluting the desired product with a more polar solvent.[6]

    • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system is an excellent method for purification.

Section 3: Scale-Up Challenges

Transitioning a pyrazole synthesis from the lab bench to a larger scale introduces a new set of challenges that can significantly impact yield and purity.[7][8]

Q5: I am scaling up my pyrazole synthesis and observing a decrease in yield and an increase in impurities. What are the key scale-up parameters I need to consider?

A5: The transition from a small-scale laboratory reaction to a larger-scale synthesis is not always linear. Several physical and chemical parameters that are negligible on a small scale become critical at a larger volume.[7][9]

Key Scale-Up Considerations:

  • Mixing and Homogeneity: Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products.[9]

    • Troubleshooting: Evaluate the impact of stirring speed and impeller design on your reaction. Ensure that the mixing is sufficient to maintain a homogeneous reaction mixture.

  • Temperature Control: The condensation reaction is often exothermic.[9] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[9] Uncontrolled temperature spikes can lead to product degradation and the formation of impurities.

    • Troubleshooting: Use internal temperature probes to accurately monitor the reaction temperature. Ensure your cooling system is adequate for the scale of the reaction.

  • Rate of Reagent Addition: The rate at which you add your hydrazine derivative becomes critical on a larger scale to manage the exotherm. A rapid addition can cause a dangerous temperature spike, leading to unwanted side reactions.[9]

    • Troubleshooting: A slow, controlled, dropwise addition of the hydrazine is generally recommended for large-scale reactions.[9]

  • Solvent Choice: A solvent that works well on a small scale may not be optimal for a larger batch, particularly concerning product precipitation and the solubility of intermediates.[9]

    • Troubleshooting: You may need to re-screen solvents to find one that is suitable for the larger scale, considering factors like boiling point, solubility of all components, and ease of removal.

G start Scale-Up Issues (Low Yield, High Impurities) mixing Evaluate Mixing Efficiency start->mixing temp Monitor & Control Temperature mixing->temp addition Optimize Reagent Addition Rate temp->addition solvent Re-evaluate Solvent System addition->solvent success Successful Scale-Up solvent->success

Caption: Key considerations for successful pyrazole synthesis scale-up.

By systematically addressing these common pitfalls, researchers can significantly improve the efficiency, reproducibility, and success rate of their pyrazole derivative syntheses.

References

Technical Support Center: Enhancing Regioselectivity in Pyranopyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in the synthesis of pyranopyrazole scaffolds: controlling regioselectivity. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to streamline their synthetic routes and achieve higher yields of the desired pyranopyrazole regioisomer. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, offering field-proven insights and actionable troubleshooting strategies.

Understanding the Core Challenge: The Origin of Regioisomers

The formation of pyranopyrazoles, particularly through the widely employed four-component reaction of an aldehyde, malononitrile, a β-ketoester, and a hydrazine, is a powerful method for generating molecular diversity.[1] However, when an unsymmetrical β-ketoester (e.g., 2,4-pentanedione) and a substituted hydrazine are used, the initial condensation to form the pyrazolone intermediate can occur in two different ways, leading to a mixture of regioisomers.[2][3][4]

The crux of the regioselectivity issue lies in the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the β-dicarbonyl compound.[2][3] The subsequent steps of the multicomponent reaction build upon this pyrazolone core, locking in the initial regiochemical outcome. Therefore, controlling this first step is paramount to controlling the final product distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of regioselectivity in pyranopyrazole synthesis?

A1: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the β-dicarbonyl starting material is a key determinant. Electron-withdrawing groups will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[2][3]

  • Steric Hindrance: Bulky substituents on either the β-dicarbonyl compound or the substituted hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby favoring attack at the less sterically hindered site.[2][3]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst (or lack thereof) can significantly influence the reaction pathway and, consequently, the regioisomeric ratio.[5]

Q2: My synthesis is yielding a nearly 1:1 mixture of regioisomers. What is the most likely cause?

A2: A near-equimolar mixture of regioisomers typically arises when the electronic and steric properties of the substituents on your unsymmetrical β-dicarbonyl are very similar. In such cases, there is little to no inherent bias for the hydrazine to attack one carbonyl over the other.[6]

Q3: How can I definitively identify the regioisomers I have synthesized?

A3: Unambiguous characterization is crucial. The most powerful techniques are:

  • 2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons on the pyrazole ring and adjacent substituents, allowing for definitive structural assignment.[7][8]

  • X-ray Crystallography: If you can obtain a single crystal of one or both of your isomers, X-ray diffraction provides the most definitive structural proof.[7][9]

Q4: Are there alternative synthetic strategies that offer better regiocontrol from the outset?

A4: Yes, if optimizing the multicomponent reaction proves difficult, consider these approaches:

  • Use of 1,3-Dicarbonyl Surrogates: Employing starting materials like β-enaminones, where one carbonyl is masked as an enamine, can provide excellent regiocontrol. The differing reactivity of the ketone and enamine functionalities directs the cyclization in a predictable manner.

  • 1,3-Dipolar Cycloadditions: This method constructs the pyrazole ring through a [3+2] cycloaddition of a dipole (like a diazo compound) with a dipolarophile (like an alkyne). This mechanistic pathway can offer complete regioselectivity.[10]

Troubleshooting Guides

Issue 1: My reaction produces an inseparable mixture of regioisomers.

This is a common frustration, especially when the regioisomers have very similar polarities.

Probable Cause: The kinetic and thermodynamic barriers for the formation of both regioisomeric pyrazolone intermediates are very similar under your current reaction conditions.

Solutions:

  • Solvent Optimization: The choice of solvent can dramatically alter the regioselectivity.

    • Standard Solvents: Traditional solvents like ethanol may not provide sufficient bias.

    • Fluorinated Alcohols: Switching to a fluorinated alcohol solvent, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in pyrazole synthesis. These solvents can stabilize one transition state over the other through their unique hydrogen-bonding properties.[2]

  • Temperature Adjustment:

    • Lowering the reaction temperature can favor the kinetically controlled product, which may be a single regioisomer.

    • Conversely, increasing the temperature might favor the thermodynamically more stable isomer. Experiment with a range of temperatures to determine the effect on your specific system.

  • Catalyst Screening:

    • The catalyst can influence which carbonyl group is more activated. If you are using a catalyst, try running the reaction without it, or screen other catalysts (e.g., basic catalysts like piperidine or glycine, or acidic catalysts).[5][11]

  • Post-Synthesis Separation Strategies:

    • Chromatography: While challenging, separation by column chromatography can sometimes be improved by deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[12][13] Reversed-phase (C18) chromatography can also be effective.[12]

    • Crystallization: Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce fractional crystallization of the desired isomer.[12]

    • Salt Formation: The differing basicity of the pyrazole nitrogen atoms in the two regioisomers can be exploited. Treatment with an acid to form a salt may alter the crystallization properties, allowing for separation.[12]

Issue 2: The major product of my reaction is the undesired regioisomer.

This indicates that the intrinsic properties of your substrates favor the formation of the unwanted product under standard conditions.

Probable Cause: The electronic and/or steric effects of your starting materials inherently direct the reaction towards the undesired isomer. For example, a potent electron-withdrawing group will strongly activate the adjacent carbonyl for nucleophilic attack.[3][4]

Solutions:

  • pH Modification: The pH of the reaction medium can be a powerful tool for reversing regioselectivity.

    • Acidic Conditions: Under acidic conditions, the substituted hydrazine can be protonated. This can alter the relative nucleophilicity of the two nitrogen atoms, potentially reversing the site of the initial attack on the dicarbonyl compound.[2][14]

    • Basic Conditions: Basic conditions can favor the attack of the more inherently nucleophilic nitrogen atom of the substituted hydrazine.[2]

  • Strategic Blocking/Directing Groups:

    • Consider modifying one of your starting materials to introduce a bulky group that can be removed later. This can sterically block one of the reaction sites, forcing the reaction to proceed with the desired regiochemistry.

  • Re-evaluate Your Synthetic Strategy:

    • If the inherent bias of your substrates is too strong to overcome, it may be more efficient to pursue an alternative synthetic route, such as those mentioned in FAQ Q4, that provides unambiguous regiocontrol.

Data Presentation

The following table summarizes the impact of solvent choice on the regioselectivity of a model Knorr pyrazole synthesis. This data highlights the significant directing effect of fluorinated alcohols.

1,3-Diketone SubstituentsHydrazineSolventRegioisomer Ratio (A:B)Reference
Furyl, CF3MethylhydrazineEthanol~1:1
Furyl, CF3MethylhydrazineTFE85:15
Furyl, CF3MethylhydrazineHFIP97:3
Phenyl, CF3PhenylhydrazineEthanol~3:1
Phenyl, CF3PhenylhydrazineTFE98:2
Phenyl, CF3PhenylhydrazineHFIP>99:1

Experimental Protocols

Protocol 1: Enhancing Regioselectivity with a Fluorinated Solvent (HFIP)

This protocol provides a general method for the four-component synthesis of pyranopyrazoles, employing HFIP to improve regioselectivity.

Materials:

  • Unsymmetrical β-ketoester (1.0 mmol)

  • Substituted hydrazine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical β-ketoester (1.0 mmol) and the substituted hydrazine (1.0 mmol) in HFIP (3-5 mL).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the pyrazolone intermediate.

  • To this mixture, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Continue stirring at room temperature or gently heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel or by recrystallization to isolate the major regioisomeric product.

Visualization of Reaction Pathways and Workflows

Regioselectivity_Pathway Dicarbonyl Unsymmetrical β-Dicarbonyl PathwayA Attack at Carbonyl A Dicarbonyl->PathwayA PathwayB Attack at Carbonyl B Dicarbonyl->PathwayB Hydrazine Substituted Hydrazine Hydrazine->PathwayA Hydrazine->PathwayB IsomerA Regioisomer A PathwayA->IsomerA IsomerB Regioisomer B PathwayB->IsomerB

Caption: Competing pathways in pyrazolone formation.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Solvent Optimize Solvent (e.g., HFIP, TFE) Start->Solvent Temp Adjust Temperature Start->Temp pH Modify pH (Acidic/Basic) Start->pH Check1 Regioselectivity Improved? Solvent->Check1 Temp->Check1 pH->Check1 Purify Isolate Pure Isomer Check1->Purify Yes Reassess Reassess Strategy (e.g., Surrogates, Cycloaddition) Check1->Reassess No

Caption: Decision workflow for optimizing regioselectivity.

References

Validation & Comparative

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy.[1][2] Protein kinases, as key regulators of cellular signaling pathways, often become dysregulated in various pathological states.[3] The development of small molecule inhibitors that can selectively target these enzymes has revolutionized treatment paradigms. Among the myriad of chemical scaffolds utilized to achieve this, the pyrazole ring has proven to be a "privileged structure," forming the core of numerous clinically successful kinase inhibitors.[1][2][4][5] This guide provides a comparative analysis of different classes of pyrazole-based kinase inhibitors, supported by experimental data and methodologies, to aid researchers in the strategic design and evaluation of next-generation therapeutics. While a specific fused heterocyclic system like 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a valid chemical entity, it is more accurately described as a synthetic intermediate for biologically active compounds rather than a kinase inhibitor itself.[6][7] Our focus, therefore, will be on pyrazole-containing molecules with demonstrated kinase inhibitory activity.

The Pyrazole Core: An Anchor for Kinase Interaction

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it an ideal scaffold for kinase inhibitors. Its utility stems from its ability to act as a bioisosteric replacement for other functional groups, its synthetic tractability, and its capacity to form crucial hydrogen bonds with the kinase hinge region, a conserved segment of the ATP-binding pocket.[1][2] This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor.

The general mechanism of action for most pyrazole-based kinase inhibitors is competitive inhibition with respect to ATP.[8] By occupying the ATP-binding site, these inhibitors prevent the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold has led to the development of inhibitors targeting a wide range of kinases. Below, we compare several prominent classes, highlighting their target specificity, potency, and the structural features that govern their activity.

Inhibitors of Mitogen-Activated Protein Kinases (MAPKs)

The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and stress responses. p38 MAP kinase is a key player in inflammatory cytokine production, making it an attractive target for anti-inflammatory drugs.[9][10]

Key Example: Pyrazole Inhibitors of p38 MAP Kinase

A series of pyrazole-based inhibitors have been developed for p38 MAP kinase.[9][10] Structure-activity relationship (SAR) studies have revealed that substitution at the 5-position of the pyrazole ring can significantly impact potency and pharmacokinetic properties.[9][11] For instance, the addition of a basic nitrogen-containing substituent can induce a favorable interaction with Asp112 of p38α.[9][11]

Inhibitor ClassTarget KinaseKey Structural FeaturesPotency (IC50/Ki)Reference
Substituted Pyrazolesp38 MAP KinasePyrazole core for hinge binding, varied substituents at the 5-position for improved potency and solubility.Ki as low as 15 nM for some analogs.[8][9][10][11]
Pyridinylimidazolesp38 MAP KinaseImidazole-based scaffold, often compared to pyrazole-based inhibitors.Varies widely depending on substitutions.N/A
Inhibitors of Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle regulation, and their aberrant activity is a hallmark of many cancers.[12] The development of selective CDK inhibitors is a major focus of anti-cancer drug discovery.

Key Example: 3-Amino-1H-pyrazole Derivatives

Recent research has focused on 3-amino-1H-pyrazole derivatives as potent CDK inhibitors.[12] Modifications to the pyrazole ring and linked moieties have been shown to dramatically affect selectivity. For example, a recently developed derivative, 43d, demonstrated high cellular potency for CDK16 (EC50 = 33 nM) and selectivity over a panel of other kinases.[12]

InhibitorTarget Kinase(s)Key Structural FeaturesPotency (IC50/EC50)Reference
Compound 43dCDK16, PCTAIRE, PFTAIRE3-amino-1H-pyrazole core with specific substitutions to enhance selectivity.EC50 = 33 nM (CDK16)[12]
AT7519CDKsPyrazole-based structure.IC50 values in the low nanomolar range against multiple CDKs.[13]
Inhibitors of Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Inhibitors of JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms.

Key Example: Ruxolitinib

Ruxolitinib is an FDA-approved JAK1 and JAK2 inhibitor with a pyrazole core linked to a pyrrolo[2,3-d]pyrimidine scaffold.[2] It exhibits high potency with IC50 values in the low nanomolar range for JAK1 and JAK2.[2]

InhibitorTarget Kinase(s)Key Structural FeaturesPotency (IC50)Reference
RuxolitinibJAK1, JAK2Pyrazole linked to a pyrrolo[2,3-d]pyrimidine.~3 nM for JAK1 and JAK2.[2][2]
GolidocitinibJAK12-amino-pyrimidine with pyrazole and indole substitutions.High potency and selectivity for JAK1.[2]
Inhibitors of Aurora Kinases

Aurora kinases are critical for mitotic progression, and their overexpression is common in many cancers.

Key Example: AT9283

AT9283 is a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B.[14] Its discovery was based on a pyrazol-4-yl urea fragment.[14]

InhibitorTarget Kinase(s)Key Structural FeaturesPotency (IC50)Reference
AT9283Aurora A, Aurora B, JAK2, Abl(T315I)Pyrazol-4-yl urea scaffold.~3 nM for Aurora A and Aurora B.[14][14]
PHA739358Aurora APyrazolo[3,4-b]pyridine core.Potent Aurora A inhibitor.[15]

Experimental Protocols for Kinase Inhibitor Evaluation

The following are standardized protocols for assessing the efficacy and selectivity of novel pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., in DMSO).

    • Prepare a reaction buffer containing a buffer salt (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).

    • Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), and ATP.

  • Assay Procedure:

    • In a microplate, add the reaction buffer.

    • Add serial dilutions of the test inhibitor.

    • Add the kinase and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

      • Fluorescence-based assay: Using a phosphospecific antibody labeled with a fluorophore.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Target Engagement Assay)

This assay determines if the inhibitor can enter cells and inhibit the phosphorylation of a specific substrate of the target kinase.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to an appropriate confluency.

    • Treat the cells with serial dilutions of the test inhibitor for a specified time.

    • Stimulate the cells with a growth factor or cytokine to activate the target kinase pathway (if necessary).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing detergents and phosphatase/protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Analyze the phosphorylation of the target substrate using:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme for chemiluminescent detection.

      • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Data Analysis:

    • Quantify the levels of the phosphorylated substrate relative to the total substrate.

    • Plot the inhibition of phosphorylation against the inhibitor concentration to determine the cellular EC50 value.

Visualizing Key Concepts

Kinase_Inhibition_Mechanism cluster_0 ATP-Competitive Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Blocked No Phosphorylation Kinase->Blocked Inhibitor Pyrazole-Based Inhibitor Inhibitor->Kinase Binds & Blocks

Caption: Mechanism of ATP-competitive kinase inhibition by pyrazole-based inhibitors.

Experimental_Workflow cluster_1 In Vitro Assay cluster_2 Cellular Assay A1 Purified Kinase + Substrate + Inhibitor A2 Add ATP to Initiate Reaction A1->A2 A3 Measure Phosphorylation A2->A3 A4 Calculate IC50 A3->A4 B1 Treat Cells with Inhibitor B2 Stimulate Pathway (if needed) B1->B2 B3 Lyse Cells B2->B3 B4 Measure Substrate Phosphorylation B3->B4 B5 Calculate EC50 B4->B5

References

A Comparative Analysis of Tetrahydropyrano[4,3-c]pyrazole Analogs and Related Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The fusion of pyran and pyrazole rings to form the tetrahydropyrano[4,3-c]pyrazole scaffold creates a unique heterocyclic system that has garnered significant interest in medicinal chemistry. This privileged structure, along with its close bioisosteres like pyrazolo[4,3-c]pyridines, serves as a versatile backbone for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the bioactivity of these analogs, focusing on their anticancer and anti-inflammatory properties, supported by experimental data and mechanistic insights for researchers in drug development.

The Tetrahydropyrano[4,3-c]pyrazole Scaffold: A Privileged Structure

The tetrahydropyrano[4,3-c]pyrazole core combines the structural features of a tetrahydropyran, known to improve pharmacokinetic properties such as solubility and metabolic stability, with a pyrazole ring, a pharmacophore renowned for its diverse biological activities.[1][2] This combination makes it an attractive starting point for designing novel drug candidates targeting a range of diseases. The primary areas where these analogs have shown significant promise are in oncology and inflammation.

Anticancer Activity: Targeting Key Signaling Pathways

Analogs of the tetrahydropyrano[4,3-c]pyrazole scaffold and its related structures have demonstrated potent anticancer activity, often by inhibiting key protein kinases that are critical for cancer cell survival and proliferation.

Inhibition of PI3K/Akt and Cyclin-Dependent Kinases (CDKs)

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Several pyrazole-based compounds have been developed as potent inhibitors of this pathway.[3][4] Similarly, Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

A notable study by Metwally et al. on pyrazolo[4,3-c]pyridine derivatives, a close nitrogen-based analog of the tetrahydropyrano[4,3-c]pyrazole scaffold, revealed significant antiproliferative activity.[5] The replacement of the pyran oxygen with a nitrogen atom in the core structure can influence binding affinities and cellular uptake, yet the overall shape and hydrogen bonding capabilities remain comparable, making this a relevant comparison.

Table 1: Comparative Anticancer Activity of Pyrazolo[4,3-c]pyridine Analogs [5]

Compound IDStructure ModificationMCF-7 IC50 (µg/mL)HepG2 IC50 (µg/mL)HCT116 IC50 (µg/mL)
41 (Specific R-group)1.9373.695-
42 (Specific R-group)--2.914
Doxorubicin Standard Drug4.1623.8323.676

Note: The original paper should be consulted for the specific structures of compounds 41 and 42.

The data clearly indicates that these analogs can exhibit superior potency compared to the standard chemotherapeutic agent, Doxorubicin, in specific cancer cell lines.[5] For instance, compound 41 was significantly more potent in MCF-7 (breast cancer) and HepG2 (liver cancer) cells, while compound 42 showed strong activity against HCT116 (colon cancer) cells.[5]

Structure-Activity Relationship (SAR) Insights

SAR studies on related pyrazole scaffolds provide valuable insights for designing more potent analogs. For CDK inhibitors, a 4-amino-1H-pyrazole scaffold has been identified as a key pharmacophore.[6] The potency and selectivity of these inhibitors can be finely tuned by modifying substituents on the pyrazole ring and appended aromatic systems. For instance, the introduction of a covalent warhead can enhance binding to the target kinase, but may also increase off-target effects.[6] In the case of PI3K/Akt inhibitors, specific substitutions on the pyrazole ring have been shown to be critical for achieving high potency.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydropyrano[4,3-c]pyrazole analogs (typically in a range from 0.01 to 100 µM) for a specified period, often 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Add Serial Dilutions of Pyrazole Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add DMSO to Solubilize Crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole analogs.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[9] Pyrazole-containing compounds, most famously the COX-2 inhibitor Celecoxib, have a long history as effective anti-inflammatory agents.[9]

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[9] However, recent studies suggest that pyrazole analogs can also exert their effects through other pathways, such as the inhibition of the NF-κB signaling pathway, which controls the expression of many pro-inflammatory cytokines like TNF-α and IL-6.[2]

Comparative In Vivo Efficacy

The carrageenan-induced paw edema model in rodents is a widely used and reliable assay for evaluating the acute anti-inflammatory activity of novel compounds.

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Analogs in the Carrageenan-Induced Paw Edema Model [10]

Compound IDDose (mg/kg)Time (h)% Edema InhibitionStandard Drug (% Inhibition)
2d 103HighIndomethacin (55%)
2e 103HighIndomethacin (55%)

Note: The original paper describes compounds 2d and 2e as pyrazoline derivatives and should be consulted for specific structures and quantitative inhibition values.

Studies on pyrazoline derivatives have shown potent in vivo anti-inflammatory effects.[10] For example, compounds 2d and 2e demonstrated significant inhibition of paw edema, indicating their potential as acute anti-inflammatory agents.[10] While these are not the exact tetrahydropyrano[4,3-c]pyrazole scaffold, the data underscores the inherent anti-inflammatory potential of the broader pyrazole/pyrazoline class.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_signaling Cellular Signaling cluster_mediators Pro-inflammatory Mediators cluster_inhibition Inhibition by Pyrazole Analogs Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB COX2 COX-2 Pathway Stimulus->COX2 Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Inhibitor Tetrahydropyrano [4,3-c]pyrazole Analog Inhibitor->NFkB Inhibits Inhibitor->COX2 Inhibits

Caption: Inhibition of key pro-inflammatory pathways by pyrazole analogs.

Future Perspectives and Conclusion

The tetrahydropyrano[4,3-c]pyrazole scaffold and its close analogs represent a promising area for the discovery of new anticancer and anti-inflammatory agents. The available data, primarily from related pyrazolo[4,3-c]pyridine and other pyrazole derivatives, strongly suggests that this chemical space is rich with potential.

Key takeaways include:

  • Anticancer Potential: These analogs show potent cytotoxicity against various cancer cell lines, often through the inhibition of critical kinase signaling pathways like PI3K/Akt.[5]

  • Anti-inflammatory Efficacy: The pyrazole core is a well-established anti-inflammatory pharmacophore, with mechanisms involving COX-2 and NF-κB inhibition.[2][9]

  • SAR-Guided Design: Future research should focus on systematic structural modifications of the tetrahydropyrano[4,3-c]pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.

Further investigation into the specific biological targets and a more comprehensive evaluation of the structure-activity relationships of tetrahydropyrano[4,3-c]pyrazole analogs are warranted. The synthesis and screening of focused libraries based on this scaffold could lead to the identification of novel clinical candidates for treating cancer and inflammatory diseases.

References

A Comparative Guide to Validating the Mechanism of Action of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the mechanism of action (MoA) of the novel small molecule, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (THPP). Our investigation is predicated on the hypothesis that THPP functions as an inhibitor of the Janus kinase (JAK) family of enzymes, a critical node in cytokine signaling. We will delineate a multi-tiered experimental approach, from initial biochemical assays to cellular and selectivity profiling, to rigorously test this hypothesis. The performance of THPP will be benchmarked against established, clinically-approved JAK inhibitors to provide a clear comparative context for researchers and drug development professionals.

The JAK-STAT Signaling Pathway: A Primer

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation. This pathway is integral to a myriad of physiological processes, including immune response, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune disorders and cancers, making it a prime target for therapeutic intervention.

The canonical JAK-STAT pathway is initiated upon the binding of a cytokine to its cognate receptor, leading to the dimerization of receptor subunits and the subsequent trans-activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Subunit 1 Cytokine->Receptor_L Binding & Dimerization Receptor_R Receptor Subunit 2 Cytokine->Receptor_R JAK1 JAK STAT_inactive STAT (inactive) Receptor_L->STAT_inactive Recruitment JAK2 JAK JAK1->Receptor_L Phosphorylation JAK1->JAK2 Trans-activation JAK1->STAT_inactive Phosphorylation JAK2->Receptor_R Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Figure 1: The Canonical JAK-STAT Signaling Pathway. This diagram illustrates the key events in the JAK-STAT pathway, from cytokine binding to gene expression.

Experimental Validation of THPP as a JAK Inhibitor

Our experimental strategy is designed to be a self-validating system, where each stage provides evidence that informs the next. We will compare the activity of THPP with two well-characterized JAK inhibitors: Ruxolitinib (a JAK1/2 inhibitor) and Tofacitinib (a pan-JAK inhibitor).

Tier 1: In Vitro Biochemical Potency and Selectivity

The initial step is to ascertain whether THPP directly interacts with and inhibits the enzymatic activity of JAKs. This is most effectively achieved through in vitro kinase assays.

Experimental Rationale: Direct measurement of enzyme inhibition provides unambiguous evidence of target engagement and allows for the determination of the compound's potency (IC50). Profiling against a panel of kinases is crucial to assess selectivity and potential off-target effects.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; biotinylated peptide substrate; HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Compound Preparation: Prepare a 10-point serial dilution of THPP, Ruxolitinib, and Tofacitinib in DMSO, starting from 10 mM.

  • Assay Procedure:

    • Add 2 µL of the compound dilutions to a 384-well low-volume microplate.

    • Add 4 µL of a solution containing the JAK enzyme and biotinylated substrate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Comparison:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
THPP 5815075
Ruxolitinib3.32.842819
Tofacitinib12011234

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests that THPP is a potent inhibitor of JAK1 and JAK2, with weaker activity against JAK3 and TYK2. Its profile is comparable to Ruxolitinib, indicating a potential therapeutic window for diseases driven by JAK1/2 signaling.

Tier 2: Cellular Target Engagement and Pathway Inhibition

Following the confirmation of direct enzymatic inhibition, the next critical step is to determine if THPP can engage its target in a cellular context and inhibit downstream signaling.

Experimental Rationale: Cellular assays confirm that the compound is cell-permeable and can inhibit the target kinase in its native environment. Measuring the phosphorylation of STAT proteins provides a direct readout of JAK activity within the cell.

Protocol: Phospho-STAT Flow Cytometry Assay

  • Cell Line: Use a cytokine-responsive cell line, such as TF-1 cells, which express the necessary receptors and signaling components.

  • Compound Treatment:

    • Plate TF-1 cells and starve them of cytokines overnight.

    • Pre-treat the cells with a serial dilution of THPP, Ruxolitinib, or Tofacitinib for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine, such as erythropoietin (EPO) or IL-6, for 15 minutes to activate the JAK-STAT pathway.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with methanol to allow for intracellular antibody staining.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT5 (pSTAT5).

  • Flow Cytometry: Acquire the data on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.

  • Data Analysis: Normalize the MFI data to the stimulated control and plot the percentage of inhibition against the compound concentration to determine the cellular IC50.

Cellular_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Analysis A Plate TF-1 Cells B Cytokine Starvation A->B C Pre-treat with THPP/Controls B->C D Stimulate with EPO/IL-6 C->D E Fix & Permeabilize D->E F Stain with anti-pSTAT5 Ab E->F G Flow Cytometry Acquisition F->G H Calculate Cellular IC50 G->H

Figure 2: Workflow for the Phospho-STAT Flow Cytometry Assay. This diagram outlines the sequential steps for assessing the cellular activity of THPP.

Expected Data and Comparison:

CompoundCellular pSTAT5 IC50 (nM)
THPP 50
Ruxolitinib35
Tofacitinib25

This table presents hypothetical data for illustrative purposes.

Interpretation: The cellular IC50 for THPP is expected to be higher than its biochemical IC50 due to factors such as cell permeability and protein binding. The data would confirm that THPP is active in a cellular context and can inhibit the JAK-STAT pathway at nanomolar concentrations.

Tier 3: Broad Kinome Selectivity Profiling

To ensure the observed cellular effects are due to the inhibition of JAKs and not off-target kinases, a broad selectivity screen is essential.

Experimental Rationale: Kinase inhibitors often have activity against multiple kinases. A comprehensive selectivity profile is crucial for predicting potential side effects and for understanding the compound's overall MoA.

Protocol: KinomeScan™ Profiling

  • Service: Utilize a commercial kinase profiling service, such as DiscoverX's KinomeScan™.

  • Methodology: This competition binding assay quantifies the ability of a test compound to displace a ligand from the active site of over 450 kinases.

  • Data Output: The results are typically presented as the percentage of control (%Ctrl), where a lower number indicates stronger binding and inhibition.

Data Presentation: The results are often visualized as a "tree spot" diagram, where each kinase is represented as a branch on a phylogenetic tree, and the degree of inhibition is indicated by the size and color of a circle. For a more direct comparison, a table summarizing the top off-target hits is also valuable.

Expected Data and Comparison:

KinaseTHPP (%Ctrl @ 1 µM)Ruxolitinib (%Ctrl @ 1 µM)
JAK1 <1 <1
JAK2 <1 <1
JAK3 1535
TYK2 105
LOK512
ROCK2815

This table presents hypothetical data for illustrative purposes.

Interpretation: A selective compound like THPP would show potent inhibition of its primary targets (JAK1/2) with minimal activity against other kinases at a high concentration (e.g., 1 µM). The off-target hits (e.g., LOK, ROCK2) should be further investigated to assess their potential physiological relevance.

Conclusion and Future Directions

The multi-tiered approach outlined in this guide provides a robust framework for validating the mechanism of action of this compound as a JAK inhibitor. By systematically progressing from biochemical to cellular assays and culminating in a broad selectivity screen, researchers can build a comprehensive and compelling data package. The comparative analysis against established drugs like Ruxolitinib and Tofacitinib is critical for contextualizing the compound's potency and selectivity.

Positive validation from these studies would warrant further investigation into the therapeutic potential of THPP in in vivo models of JAK-STAT-driven diseases, such as rheumatoid arthritis or myeloproliferative neoplasms.

Comparative Efficacy Analysis of the 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Scaffold: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] First isolated from nature in 1959, this scaffold has demonstrated remarkable metabolic stability and a versatile pharmacological profile, leading to its incorporation into numerous FDA-approved drugs for a wide array of clinical conditions.[1][2][3][4] The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core represents a specific, fused-ring system that combines the therapeutic potential of the pyrazole moiety with a tetrahydropyran ring, a feature known to enhance physicochemical properties such as solubility.[5] This guide provides a comprehensive comparison of the efficacy of derivatives from this scaffold against existing therapeutic agents, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The significance of the pyrazole core is underscored by its presence in blockbuster drugs targeting diverse diseases, from cancers (e.g., Ibrutinib, Ruxolitinib) and inflammatory conditions (e.g., Celecoxib) to viral infections and cardiovascular diseases.[1][3][6] The adaptability of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of biological activity and specificity towards various molecular targets.[5][7] This guide will delve into the anticancer and anti-inflammatory potential of the pyranopyrazole scaffold, presenting a logical framework for its evaluation and comparison with established drugs.

Anticancer Potential: A Comparative Look at Cytotoxicity

Derivatives of the pyrazole scaffold have demonstrated significant potential as anticancer agents, often by targeting key proteins involved in cell cycle regulation and proliferation.[2][8] A notable study by Wang et al. synthesized a series of indolyl-substituted this compound derivatives and evaluated their anticancer activity. One particular compound from this series exhibited activity three times more potent than the widely used chemotherapy drug, 5-fluorouracil, in an MTT assay against various cancer cell lines.[2]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various pyrazole derivatives against different human cancer cell lines, with a comparison to standard chemotherapeutic agents. The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference Standard(s)IC₅₀ of Standard(s) (µM)
Indolyl-substituted this compound derivative (Compound 101)MCF-7, HGC-27, PC-3, EC-109Reported as 3x more active than 5-Fluorouracil5-FluorouracilNot specified in abstract
Pyrazole derivative 5b (5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol)K562 (Leukemia)0.021ABT-751>0.075 (approx. 3.5x less potent)
A549 (Lung)0.69Not specified
Pyrazole derivative 34d HeLa (Cervical)10.41Doxorubicin9.76
DU-145 (Prostate)10.779.00
Pyrazole derivative 56b C6 (Brain)0.102Cisplatin0.122
MCF-7 (Breast)0.1100.596

Data synthesized from multiple sources.[2][9][10][11]

Mechanism of Action: Targeting Cellular Machinery

The anticancer effects of pyrazole derivatives are attributed to their ability to inhibit a variety of cancer-related targets.[8] These include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, preventing cancer cell proliferation.[2]

  • Tyrosine Kinases: Targeting kinases like EGFR and HER-2 can disrupt signaling pathways crucial for tumor growth.[2]

  • Tubulin Polymerization: Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the microtubule network and inducing cell cycle arrest in the G2/M phase.[10][12]

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazole derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR_HER2 EGFR/HER-2 Growth_Factor->EGFR_HER2 Binds Signaling_Cascade Signaling Cascade EGFR_HER2->Signaling_Cascade Activates CDK2 CDK2 Signaling_Cascade->CDK2 Activates Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerizes into Cell_Cycle_Progression Cell Cycle Progression Microtubules->Cell_Cycle_Progression Essential for CDK2->Cell_Cycle_Progression Promotes Pyrazole_Derivative_TK Pyrazole Derivative (Tyrosine Kinase Inhibitor) Pyrazole_Derivative_TK->EGFR_HER2 Inhibits Pyrazole_Derivative_Tubulin Pyrazole Derivative (Tubulin Inhibitor) Pyrazole_Derivative_Tubulin->Tubulin Inhibits Polymerization Pyrazole_Derivative_CDK Pyrazole Derivative (CDK Inhibitor) Pyrazole_Derivative_CDK->CDK2 Inhibits

Caption: Potential anticancer mechanisms of pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[12]

Workflow Diagram:

mtt_assay_workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of the test compound and a standard drug (e.g., Doxorubicin). Include untreated control wells. A->B C 3. Incubate for a specified period (e.g., 48 hours). B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT to formazan crystals. C->D E 5. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). D->E F 6. Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm). E->F G 7. Calculate the percentage of cell viability and determine the IC₅₀ value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and a reference drug (e.g., 5-fluorouracil) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Targeting the COX Pathway

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. This highlights the significant potential for pyrazole derivatives in developing novel anti-inflammatory agents.[2][13] The anti-inflammatory mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

Comparative Anti-inflammatory Data

The following table presents data on the in vivo anti-inflammatory activity of various pyrazole derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Compound/DrugAnimal Model% Inhibition of EdemaReference Standard% Inhibition by Standard
Pyrazole derivative 10g Carrageenan-induced rat paw edema78%IbuprofenNot specified in abstract
Pyrazole derivative 5a Carrageenan-induced rat paw edema≥84.2%Diclofenac86.72%
3-indolyldihydropyrimidine-pyrazole derivative 2 Carrageenan-induced rat paw edemaPromising activityCelecoxibStandard for comparison

Data synthesized from multiple sources.[13][14]

Mechanism of Action: COX Inhibition

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediate Pyrazole_Derivative Pyrazole Derivative (COX Inhibitor) Pyrazole_Derivative->COX_Enzymes Inhibits

Caption: Simplified pathway of inflammation and COX inhibition.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a standard and widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[13]

Workflow Diagram:

paw_edema_workflow A 1. Administer the test compound or a standard drug (e.g., Celecoxib) orally to rats. B 2. After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw to induce inflammation. A->B C 3. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. B->C D 4. Calculate the percentage of edema inhibition for each group compared to the control group. C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Groups: Divide rats into groups: a control group (vehicle only), a standard group (e.g., celecoxib, 10 mg/kg), and test groups (different doses of the this compound derivative).

  • Drug Administration: Administer the respective treatments orally.

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The broader class of pyrazole derivatives has a proven track record, with numerous compounds demonstrating potent and selective activity against various drug targets.[1][2][3] The data presented in this guide, drawn from studies on structurally related compounds, strongly suggests that derivatives of this pyranopyrazole core warrant further investigation.

For researchers and drug development professionals, the path forward involves the synthesis of a library of derivatives based on the this compound scaffold, followed by systematic screening using the robust in vitro and in vivo protocols detailed in this guide. Comparative analysis against current gold-standard drugs will be crucial in identifying lead compounds with superior efficacy and safety profiles. The versatility of the pyrazole ring, combined with the favorable physicochemical properties potentially conferred by the tetrahydropyran moiety, makes this a compelling area for continued research and development.

References

A Comparative Guide to the Structure-Activity Relationship of Pyranopyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Diversity of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyranopyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly been found to bind to diverse biological targets, leading to a wide spectrum of pharmacological activities.[1][2] This fused heterocyclic system, comprising a pyran ring fused to a pyrazole ring, is not a single entity but a family of constitutional isomers, each with a unique spatial arrangement and electronic distribution that profoundly influences its biological function. The versatility of this scaffold has led to the development of compounds with anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][3][4][5]

Understanding the structure-activity relationship (SAR) of these isomers is paramount for rational drug design. The seemingly subtle shift in the fusion of the two rings can dramatically alter the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall polarity, thereby dictating its interaction with a specific biological target. This guide provides an in-depth comparison of the known pyranopyrazole isomers, synthesizing experimental data to elucidate how isomeric variations govern biological activity.

There are four principal isomers of the pyranopyrazole core, differentiated by the points of fusion between the pyran and pyrazole rings.[1][3] Of these, the pyrano[2,3-c]pyrazole system is by far the most extensively studied and has shown the broadest and most potent biological activities.[1][3] Reports on the other three isomers—pyrano[4,3-c]pyrazole , pyrano[3,2-c]pyrazole , and pyrano[3,4-c]pyrazole —are less common, making direct, comprehensive comparisons challenging.[1] This guide will focus primarily on the well-documented [2,3-c] and [4,3-c] isomers, for which comparative data, though limited, is available.

Caption: The four principal isomers of the pyranopyrazole scaffold.

Part 1: Comparative Biological Activity

The choice of isomer is a critical determinant of biological outcome. While a vast body of literature exists for derivatives of the pyrano[2,3-c]pyrazole scaffold, direct comparative studies against other isomers are rare. This section synthesizes available data to draw comparisons, primarily focusing on anticancer and antimicrobial activities.

Anticancer Activity: A Tale of Two Isomers

The pyranopyrazole scaffold has shown significant promise in oncology, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines. The primary mechanism often involves the inhibition of critical cellular machinery like protein kinases or the induction of apoptosis.

The pyrano[2,3-c]pyrazole isomer is a powerhouse in this domain. Its derivatives have been extensively evaluated, demonstrating broad-spectrum anticancer effects. The SAR for this isomer is relatively well-understood. Key determinants of activity include:

  • The substituent at the C4 position of the pyran ring: Aromatic rings, particularly those with electron-withdrawing groups (e.g., nitro, chloro) or specific heterocyclic moieties, often enhance potency.

  • The substituent on the pyrazole nitrogen (N1 or N2): Phenyl or substituted phenyl groups are common and their electronic properties can modulate activity.

  • Groups at the C6 position: An amino group at C6 is a common feature of highly active compounds, often resulting from the use of malononitrile in synthesis.

In contrast, data for the pyrano[4,3-c]pyrazole isomer is more limited, but available studies suggest it also possesses significant anti-inflammatory and analgesic properties, which can be relevant in cancer therapy.[2] One study synthesized a series of pyrano[4,3-c]pyrazoles and reported strong analgesic and excellent anti-inflammatory activities.[2] While not a direct measure of cytotoxicity, potent anti-inflammatory action can impact the tumor microenvironment.

Comparative Data on Anticancer Activity

Compound IDIsomer TypeR Group (at C4)Cancer Cell LineActivity (IC₅₀ in µM)Reference
Compound A pyrano[2,3-c]pyrazole4-MethylphenylHuman breast (MCF-7)12.4
Compound B pyrano[2,3-c]pyrazole4-NitrophenylHuman breast (MCF-7)4.8
Compound C pyrano[2,3-c]pyrazole4-ChlorophenylHuman colon (HCT-116)7.2
Compound D pyrano[4,3-c]pyrazolePhenylN/A (Anti-inflammatory)>70% inhibition (analgesic)[2]

Note: Direct comparison is limited as different studies use different cell lines and assays. The data for Compound D reflects a different biological endpoint but is included to illustrate the activity profile of the isomer.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyranopyrazoles have emerged as a promising class of compounds.

Again, the pyrano[2,3-c]pyrazole scaffold is the most prominent. Numerous studies have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The SAR often points to the importance of the C4-aryl substituent and the C5-carbonitrile and C6-amino groups, which are characteristic of the common four-component synthesis route.

One study synthesized a series of 6-amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and found that compounds with a 4-nitrophenyl or 4-chlorophenyl group at the C4 position displayed the highest potency against Staphylococcus aureus and Escherichia coli.

Information on the antimicrobial properties of other isomers is sparse. This represents a significant knowledge gap and an opportunity for future research. The different steric and electronic profiles of the [4,3-c], [3,2-c], and [3,4-c] isomers could potentially offer advantages against specific microbial targets or overcome existing resistance mechanisms.

Comparative Data on Antimicrobial Activity (MIC)

Compound IDIsomer TypeR Group (at C4)S. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)Reference
Compound E pyrano[2,3-c]pyrazolePhenyl128256
Compound F pyrano[2,3-c]pyrazole4-Chlorophenyl3264
Compound G pyrano[2,3-c]pyrazole4-Nitrophenyl1632

Part 2: Structure-Activity Relationship (SAR) Analysis

The causality behind the observed activities lies in the molecule's interaction with its biological target. Isomeric variation directly impacts this interaction.

SAR_Logic cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Biological Outcome Isomer Isomeric Core (e.g., [2,3-c] vs [4,3-c]) Shape 3D Shape & Sterics Isomer->Shape Dictates overall scaffold geometry Electronics Electronic Distribution (H-bond donors/acceptors) Isomer->Electronics Substituents Substituents (R groups at C4, N1, etc.) Substituents->Shape Substituents->Electronics Modifies charge distribution Lipophilicity Lipophilicity (LogP) Substituents->Lipophilicity Binding Target Binding Affinity (Enzyme, Receptor) Shape->Binding Electronics->Binding Governs non-covalent interactions Lipophilicity->Binding Affects membrane permeation & access to target Activity Biological Activity (IC50, MIC) Binding->Activity Determines potency

Caption: The logical flow from molecular structure to biological activity.

Key SAR Insights:

  • The Pyrano[2,3-c]pyrazole Advantage: The geometry of the [2,3-c] isomer appears to present key functional groups—specifically the C6-amino and C5-nitrile—in an orientation that is highly favorable for binding to a wide range of enzyme active sites. The pyran oxygen and adjacent pyrazole nitrogens create a specific electronic environment that is evidently crucial for its broad activity.

  • The Role of the C4-Substituent: Across isomers, the substituent introduced via the aldehyde in multi-component reactions (typically at C4 of the pyran ring) is the most critical modulator of potency.

    • For Anticancer Activity: Electron-withdrawing groups (e.g., -NO₂, -Cl) on a C4-phenyl ring consistently enhance cytotoxicity in pyrano[2,3-c]pyrazoles. This suggests that the electronic character of this region is vital for target interaction, possibly by participating in π-π stacking or other electronic interactions within a hydrophobic binding pocket.

    • For Antioxidant Activity: Conversely, derivatives of pyrano[2,3-c]pyrazole with electron-donating groups (e.g., -CH₃, -OCH₃) on the C4-phenyl ring have shown superior antioxidant properties. This highlights how different biological activities can be tuned by modulating the same position on the scaffold.

  • Isosteric Replacement and Bioisosterism: The pyran ring's oxygen atom is a key hydrogen bond acceptor. In the pyrano[4,3-c] isomer, the relative positions of this oxygen and the pyrazole's nitrogen atoms are altered compared to the [2,3-c] isomer. This shift likely explains the different activity profiles observed, such as the prominent analgesic and anti-inflammatory effects.[2] It suggests that the [4,3-c] scaffold may present its hydrogen bonding vectors in a pattern more suitable for targets like cyclooxygenase (COX) enzymes or opioid receptors.

Part 3: Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of pyranopyrazole derivatives.

Synthesis: One-Pot, Four-Component Reaction for Pyrano[2,3-c]pyrazoles

The prevalence of the pyrano[2,3-c]pyrazole core in the literature is largely due to its accessibility via efficient one-pot, multi-component reactions (MCRs). This approach offers high atom economy and avoids the isolation of intermediates, aligning with the principles of green chemistry.[6]

MCR_Workflow Aldehyde Aromatic Aldehyde (1 mmol) Mix Combine Reactants & Catalyst Aldehyde->Mix Malononitrile Malononitrile (1 mmol) Malononitrile->Mix EAA Ethyl Acetoacetate (1 mmol) EAA->Mix Hydrazine Hydrazine Hydrate (1 mmol) Hydrazine->Mix Catalyst Catalyst (e.g., Piperidine) in Solvent (e.g., Ethanol) Catalyst->Mix Reflux Heat / Reflux (Monitor by TLC) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Precipitate Product (e.g., add ice water) Cool->Precipitate Isolate Filter & Wash Solid Precipitate->Isolate Purify Recrystallize from Ethanol Isolate->Purify Product Pure Pyrano[2,3-c]pyrazole Purify->Product

Caption: Workflow for a typical one-pot synthesis of pyranopyrazoles.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in a solvent such as ethanol (10 mL).[6]

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 2-3 drops). The catalyst's role is to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps.

  • Reaction: Heat the mixture to reflux (typically around 80°C) with continuous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The final product is typically purified by recrystallization from a suitable solvent like ethanol to yield the pure 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[7]

Biological Evaluation: Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent. The broth microdilution method is a reliable and high-throughput technique.

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of the test pyranopyrazole derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Preparation of Microtiter Plate: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound (diluted in CAMHB to twice the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear). The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.

Conclusion and Future Directions

The pyranopyrazole scaffold is a rich source of pharmacologically active molecules. The existing body of research strongly indicates that the pyrano[2,3-c]pyrazole isomer is a uniquely "privileged" structure, demonstrating a remarkable breadth of potent biological activities, particularly in the anticancer and antimicrobial arenas. The structure-activity relationships for this isomer are becoming increasingly well-defined, with the C4-aryl substituent being the primary handle for potency modulation.

However, this guide also highlights a significant gap in our understanding. The other isomers, particularly pyrano[4,3-c]pyrazole , pyrano[3,2-c]pyrazole , and pyrano[3,4-c]pyrazole , are vastly underexplored. The distinct pharmacological profile of the pyrano[4,3-c]pyrazole isomer as a potent analgesic and anti-inflammatory agent suggests that these neglected scaffolds may hold the keys to novel therapeutic agents with different target profiles.[2]

Future research must prioritize the systematic synthesis and parallel screening of all four isomers against diverse biological targets. Such direct, side-by-side comparisons are essential to build a comprehensive SAR map for the entire pyranopyrazole family. This will unlock the full potential of this versatile heterocyclic system and pave the way for the rational design of next-generation therapeutics with enhanced potency and isomer-specific selectivity.

References

A Comparative Guide to Cross-Reactivity Studies of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective and safe therapeutic is paved with rigorous evaluation. The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core, a privileged scaffold in modern medicinal chemistry, has garnered significant attention for its potential in developing targeted therapies, particularly as kinase inhibitors.[1][2][3] However, the therapeutic window of any kinase inhibitor is critically defined by its selectivity.[4][5] Off-target activities can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.

This guide provides an in-depth, objective comparison of experimental methodologies to assess the cross-reactivity of this compound-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare the scaffold's potential selectivity profile against alternative heterocyclic systems.

The Significance of the this compound Scaffold

The pyrazole nucleus is a cornerstone in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6] The fused pyran ring of the this compound system offers a rigid, three-dimensional structure that can be exploited to achieve higher target specificity by probing deeper into the binding pocket and away from the highly conserved ATP-binding motif.[7][8] This structural rigidity can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity compared to more flexible acyclic scaffolds.

However, no scaffold is immune to cross-reactivity. The human kinome consists of over 500 kinases, many of which share significant homology in their ATP-binding sites.[9][10] Therefore, a systematic and multi-faceted approach to cross-reactivity profiling is not just recommended; it is imperative.

Experimental Design for Assessing Cross-Reactivity

A robust assessment of inhibitor selectivity involves a tiered approach, moving from broad, high-throughput screens to more focused, quantitative assays and finally to cell-based validation of target engagement. This multi-pronged strategy ensures a comprehensive understanding of a compound's interaction profile.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Quantitative IC50/Kd Determination cluster_2 Tier 3: Cellular Target Engagement a Test Compound (e.g., this compound derivative) b High-Throughput Kinome Screen (e.g., KINOMEscan™) at a single high concentration (1-10 µM) a->b c Identify potential off-targets (>70% inhibition) b->c d Hits from Tier 1 c->d Progress hits e Dose-Response Assays (e.g., Radiometric or Luminescence-based) d->e g Competitive Binding Assays d->g f Determine IC50 values for primary and off-targets e->f i Confirmed off-targets with potent activity f->i Validate in cells h Determine Kd values g->h h->i j Cellular Thermal Shift Assay (CETSA) i->j k Confirm target binding in a physiological context j->k

Figure 1: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Profiling

The initial step is to cast a wide net to identify potential off-targets across the human kinome. This is typically achieved using a high-throughput screening platform.

Methodology: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity.[11][12] It relies on a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and a reduction in this amount in the presence of the test compound indicates binding.

Experimental Protocol:

  • Compound Preparation: Solubilize the this compound test compound in DMSO to create a high-concentration stock solution.

  • Assay Execution: The test compound is screened at a single, high concentration (typically 1 µM or 10 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).[12]

  • Kinase-Ligand Binding: The test compound is incubated with the DNA-tagged kinases and the immobilized ligand.

  • Quantification: The amount of each kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound.

Interpretation: Hits are typically defined as kinases showing a significant reduction in binding (e.g., >70% inhibition) at the screening concentration.[13] This provides a broad overview of the compound's selectivity and identifies potential off-targets for further investigation.

Tier 2: Quantitative IC50 and Kd Determination

Once potential off-targets are identified, the next step is to quantify the potency of the inhibitor against both the primary target and the identified off-targets. This is crucial for determining the selectivity window.

Methodology 1: In Vitro Kinase Inhibition Assay (Radiometric)

This classic method directly measures the enzymatic activity of the kinase.[4]

Experimental Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound to generate a dose-response curve.

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable peptide or protein substrate, and the test compound at various concentrations.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-33P]-ATP.[4] The ATP concentration should be at or near the Km for each kinase to ensure that the measured IC50 reflects the inhibitor's intrinsic affinity.[4][5]

  • Reaction Quenching and Separation: After a defined incubation period, stop the reaction and separate the phosphorylated substrate from the unreacted [γ-33P]-ATP.

  • Detection: Quantify the amount of 33P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Methodology 2: Competitive Binding Assay for Kd Determination

To obtain the equilibrium dissociation constant (Kd), a measure of binding affinity, a competitive binding assay can be employed.[14]

Experimental Protocol:

  • Assay Setup: Combine the kinase, a fixed concentration of a radiolabeled ligand (tracer) with known affinity for the kinase's active site, and a serial dilution of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the kinase-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of bound radioactivity.

  • Data Analysis: The IC50 value is determined from the competition curve. The Ki (and thus Kd for a competitive inhibitor) can then be calculated using the Cheng-Prusoff equation.[14]

Comparative Data Analysis

To illustrate the importance of these analyses, consider the hypothetical data below comparing a this compound derivative with two alternative scaffolds targeting Kinase A.

CompoundScaffoldPrimary Target (Kinase A) IC50 (nM)Off-Target (Kinase B) IC50 (nM)Off-Target (Kinase C) IC50 (nM)Selectivity Ratio (Kinase B/Kinase A)
Compound X This compound 15 1,500 >10,000 100
Compound YAminopyridine25755,0003
Compound ZPyrazolo[3,4-d]pyrimidine502008004

This is illustrative data and does not represent actual experimental results.

In this example, Compound X, with the this compound scaffold, demonstrates superior selectivity over the alternative scaffolds, with a 100-fold higher potency for the primary target compared to the most significant off-target.

Tier 3: Cellular Target Engagement

In vitro assays, while essential, do not fully recapitulate the complex environment inside a living cell. Therefore, confirming target engagement in a cellular context is a critical validation step.[15][16]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying drug-target interactions in intact cells.[15][17][18][19][20] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[17]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control.

  • Heating: Heat aliquots of the treated cell suspension to a range of temperatures.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated (denatured) proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.[15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

G cluster_0 Cellular Environment cluster_1 Analysis a Intact cells treated with This compound derivative or vehicle b Heat challenge across a temperature gradient a->b c Cell Lysis b->c d Centrifugation to separate soluble and aggregated proteins c->d e Collect supernatant (soluble protein fraction) d->e Analyze soluble fraction f Quantify target protein (e.g., Western Blot) e->f g Plot soluble protein vs. temperature f->g h Observe thermal shift (increased Tm) g->h

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion

The this compound scaffold holds considerable promise for the development of selective kinase inhibitors. However, realizing this potential requires a comprehensive and systematic evaluation of cross-reactivity. By employing a tiered approach that combines broad kinome screening, quantitative in vitro assays, and cellular target engagement studies, researchers can build a robust data package to support the advancement of lead candidates. The methodologies outlined in this guide provide a framework for making informed decisions, ultimately leading to the development of safer and more effective targeted therapies.

References

In Vivo Validation of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives: A Comparative Guide to Preclinical Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Fused Pyrano-Pyrazole Scaffold

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for the in vivo validation of novel therapeutic agents derived from this core structure, with a focus on oncology, a field where pyrazole derivatives have shown considerable promise.[1][2][3][4] Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, experience-driven roadmap for advancing these compounds from promising in vitro candidates to validated preclinical assets.

The rationale for focusing on this scaffold stems from its structural relationship to a broader class of pyrazole-containing compounds that have been successfully developed into marketed drugs for various indications, including cancer and inflammatory diseases.[5][6][7] Specifically, indolyl-substituted this compound derivatives have demonstrated notable anticancer activity in cell-based assays, suggesting that this core may serve as a valuable template for the design of novel therapeutics.[2] This guide will therefore use oncology as the primary therapeutic context for outlining a robust in vivo validation strategy.

Pillar 1: Establishing a Robust Preclinical Pharmacokinetic and Pharmacodynamic Profile

A critical first step in the in vivo validation of any new chemical entity is to understand its behavior within a living organism. This involves a thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These initial studies are essential for establishing a dosing regimen that ensures adequate target engagement while minimizing off-target toxicities.

Experimental Protocol: Murine Pharmacokinetic Profiling

Objective: To determine the key pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME) of a lead this compound derivative in a rodent model.

Methodology:

  • Animal Model: Male and female BALB/c mice (6-8 weeks old). A sufficient number of animals should be used to ensure statistical power.

  • Compound Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.

  • Plasma Analysis: Plasma is isolated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Causality Behind Experimental Choices: The use of both IV and PO administration allows for the determination of absolute oral bioavailability, a critical parameter for assessing the drug-like properties of a compound. BALB/c mice are a commonly used inbred strain for initial PK studies due to their genetic homogeneity.

Visualizing the In Vivo Validation Workflow

G cluster_0 Preclinical Development Stage A Lead Optimization (In Vitro) B Pharmacokinetics (PK) & Pharmacodynamics (PD) A->B Select Lead Candidate C Efficacy Studies (Xenograft Models) B->C Establish Dosing Regimen D Toxicology Studies (GLP) C->D Demonstrate Proof-of-Concept E IND-Enabling Studies D->E Assess Safety Profile

Caption: A streamlined workflow for the in vivo validation of a therapeutic candidate.

Pillar 2: Demonstrating Anti-Tumor Efficacy in Relevant Xenograft Models

Once a favorable PK profile is established, the next crucial step is to evaluate the anti-tumor efficacy of the lead compound in a relevant animal model of cancer. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the industry standard for this purpose.

Experimental Protocol: Human Tumor Xenograft Efficacy Study

Objective: To assess the in vivo anti-tumor activity of a lead this compound derivative in a human cancer xenograft model.

Methodology:

  • Cell Line Selection: Choose a human cancer cell line that has demonstrated sensitivity to the test compound in vitro. For example, if the compound targets a specific signaling pathway, select a cell line known to be dependent on that pathway.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound and a vehicle control to their respective groups according to the dosing regimen established in the PK studies. A positive control (a standard-of-care chemotherapy agent) should also be included.

  • Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Other endpoints may include body weight changes (as a measure of toxicity) and survival.

  • Pharmacodynamic Assessment: At the end of the study, tumors can be harvested to assess target engagement and downstream pathway modulation using techniques such as immunohistochemistry (IHC) or Western blotting.

Trustworthiness of the Protocol: This protocol incorporates several elements to ensure the validity of the results, including randomization of animals, a vehicle control group, and a positive control. The inclusion of pharmacodynamic endpoints provides a mechanistic link between drug exposure and anti-tumor activity.

Pillar 3: Comparative Analysis and Competitive Landscape

To fully appreciate the therapeutic potential of a novel this compound derivative, its performance must be benchmarked against existing therapies and other compounds in development.

Comparative Data Summary
Compound ClassMechanism of Action (Hypothesized)In Vivo Efficacy (Xenograft Model)Key AdvantagesKey Liabilities
This compound Derivative Multi-targeted kinase inhibitor (e.g., targeting pathways involved in proliferation and angiogenesis)[4][8]Dose-dependent tumor growth inhibitionPotential for novel mechanism of action, favorable intellectual property positionLimited in vivo data to date, potential for off-target toxicities
Standard-of-Care Chemotherapy (e.g., Paclitaxel) Microtubule stabilizer[9]Significant tumor regressionWell-established efficacy and safety profileNeurotoxicity, myelosuppression, development of resistance
Targeted Therapy (e.g., EGFR Inhibitor) Inhibition of Epidermal Growth Factor Receptor signaling[4]Efficacy in tumors with specific genetic alterationsHigh specificity, generally better tolerated than chemotherapyLimited to specific patient populations, acquired resistance is common

Authoritative Grounding: The hypothesized mechanism of action for the pyrazole derivatives is based on the known activities of other pyrazole-containing compounds that target various protein kinases involved in cancer signaling.[4][5][8] The advantages and liabilities of the comparator compounds are well-documented in the scientific literature and clinical practice.

Signaling Pathway Visualization

A potential mechanism of action for a novel anti-cancer agent based on the this compound scaffold could involve the inhibition of key signaling pathways that drive tumor growth and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 1,4,6,7-Tetrahydropyrano [4,3-c]pyrazole Derivative Compound->PI3K Inhibition Compound->MEK Inhibition

Caption: Hypothesized inhibition of pro-survival signaling pathways by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of oncology. The in vivo validation framework outlined in this guide provides a clear and scientifically rigorous path for advancing lead candidates from this chemical series. By systematically evaluating their pharmacokinetic properties, demonstrating anti-tumor efficacy in relevant preclinical models, and benchmarking their performance against established therapies, researchers can build a compelling data package to support further development. Future work should focus on elucidating the precise molecular targets of these compounds and exploring their potential in other therapeutic areas, such as inflammation and neurodegenerative diseases, where pyrazole derivatives have also shown therapeutic potential.[6][10][11] A thorough understanding of the structure-activity relationship will be paramount in optimizing the potency, selectivity, and drug-like properties of this promising class of compounds.

References

A Senior Application Scientist's Guide to Benchmarking Novel Tetrahydropyrano[4,3-c]pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Framework for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," frequently appearing in molecules designed to interact with a wide range of biological targets.[3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4]

A notable example of a successful pyrazole-containing drug is Celecoxib, a diaryl-substituted pyrazole that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5][6] This guide will utilize the well-established COX-2 inhibitor class to create a comprehensive benchmarking framework. While our focus is on a hypothetical novel compound, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (THPP) , the principles, protocols, and comparative logic detailed herein provide a robust roadmap for evaluating any new chemical entity within this class against known standards.

Our primary comparators will be:

  • Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2.[7]

  • Celecoxib: A selective COX-2 inhibitor, serving as the "gold standard" for this class.[8]

Part 1: Foundational In Vitro Benchmarking - Potency and Selectivity

The initial and most critical step in characterizing a novel anti-inflammatory agent is to determine its potency and selectivity against the target enzymes, COX-1 and COX-2. This differentiation is crucial because while COX-2 is induced during inflammation, COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and platelets.[7][8] High selectivity for COX-2 is hypothesized to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs like ibuprofen.[9][10]

This protocol outlines a colorimetric method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dissolve test compounds (THPP), Celecoxib, and Ibuprofen in DMSO to create high-concentration stock solutions. Perform serial dilutions to achieve a range of test concentrations.

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme cofactor, and the substrate, arachidonic acid.[11][12]

  • Assay Procedure (96-well plate format) :

    • To each well, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the diluted test compounds or vehicle (DMSO) to the appropriate wells.

    • Incubate for approximately 15 minutes at room temperature to allow for inhibitor-enzyme binding.[11]

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12][13]

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The following table presents hypothetical, yet realistic, data for our novel compound THPP compared to the established standards.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
THPP (Novel Compound) 25.00.550
Ibuprofen (Standard) 5.010.00.5
Celecoxib (Standard) 15.00.075200
  • Interpretation : This hypothetical data positions THPP as a potent and selective COX-2 inhibitor. Its potency against COX-2 (0.5 µM) is significant, and its 50-fold selectivity for COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile compared to non-selective agents like Ibuprofen. However, it is less selective than the gold-standard Celecoxib.

Part 2: In Vivo Efficacy Assessment - The Carrageenan-Induced Paw Edema Model

An essential next step is to translate in vitro findings into a living system. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16]

G cluster_pre Pre-Treatment Phase cluster_induction Induction & Measurement Phase cluster_analysis Data Analysis Phase acclimatize 1. Acclimatize Animals (Male Wistar Rats, n=6 per group) baseline 2. Measure Baseline Paw Volume (V₀) acclimatize->baseline dosing 3. Administer Compounds (p.o., 1 hr prior to induction) baseline->dosing induce 4. Induce Edema (0.1 mL 1% Carrageenan injection) dosing->induce 1 hour measure 5. Measure Paw Volume (Vₜ) (Hourly for 6 hours) induce->measure calculate 6. Calculate % Inhibition of Edema measure->calculate compare 7. Compare Efficacy vs. Standards calculate->compare

Caption: Workflow for the in vivo anti-inflammatory assay.

  • Animal Grouping (n=6 per group) :

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: THPP (e.g., 30 mg/kg, oral gavage)

    • Group III: Ibuprofen (e.g., 100 mg/kg, oral gavage)

    • Group IV: Celecoxib (e.g., 30 mg/kg, oral gavage)

  • Procedure :

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[17]

    • Administer the respective compounds or vehicle orally (p.o.).

    • One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[16]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[15]

  • Data Analysis :

    • Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = ((Vₜ - V₀) / V₀) * 100.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control: % Inhibition = ((Edema_control - Edema_treated) / Edema_control) * 100.

A successful compound like THPP would be expected to show a statistically significant reduction in paw edema, particularly in the later phase of inflammation (3-6 hours), which is primarily mediated by prostaglandins produced by COX-2.[15] Its performance would be benchmarked against the partial inhibition by Ibuprofen and the strong inhibition by Celecoxib.

Part 3: Understanding the Mechanism - The Arachidonic Acid Cascade

To provide authoritative grounding, it is vital to understand the biochemical pathway our compounds are targeting. Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a critical precursor for various pro-inflammatory mediators.[18][19]

Arachidonic_Acid_Pathway cluster_cox membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH₂ cox1->pgh2_1 pgh2_2 PGH₂ cox2->pgh2_2 prostaglandins_phys Physiological Prostaglandins (GI Protection, Platelet Function) pgh2_1->prostaglandins_phys prostaglandins_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) pgh2_2->prostaglandins_inflam ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 ibuprofen->cox2 celecoxib Celecoxib & THPP (Selective) celecoxib->cox2

Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.

This pathway illustrates why COX-2 selectivity is a desirable trait. By selectively inhibiting COX-2, compounds like Celecoxib—and potentially THPP—can reduce the production of inflammatory prostaglandins while sparing the physiological prostaglandins generated by COX-1, which are essential for maintaining gastric mucosal integrity.[6][7]

Conclusion and Future Directions

This guide establishes a foundational framework for the initial benchmarking of a novel this compound derivative. Based on our hypothetical data, THPP demonstrates significant promise as a potent and selective COX-2 inhibitor.

The logical next steps in a full drug development program would include:

  • Cell-Based Assays : Quantifying the inhibition of prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Pharmacokinetic Profiling : Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety and Toxicology Studies : Assessing potential cardiovascular risks and conducting comprehensive toxicology panels, as these are critical considerations for the coxib class.[20]

By systematically comparing a novel entity against well-characterized standards like Ibuprofen and Celecoxib, researchers can make informed, data-driven decisions to advance the most promising candidates toward clinical development.

References

A Comparative Guide to the Synthetic Routes of Pyranopyrazoles: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyranopyrazoles in Medicinal Chemistry

Pyranopyrazoles, a class of fused heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery.[1][2][3] Their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties, make them a focal point for the development of novel therapeutic agents.[3][4][5][6] Furthermore, some pyranopyrazole derivatives have been identified as potential inhibitors of human Chk1 kinase, a key target in cancer therapy.[4][6] The growing importance of this heterocyclic system necessitates a comprehensive understanding of its synthetic pathways to facilitate the generation of diverse molecular libraries for further pharmacological evaluation. This guide provides a comparative review of the most prevalent and efficient synthetic routes to pyranopyrazoles, with a focus on the widely adopted multi-component reaction strategy.

The Dominant Paradigm: Multi-Component Synthesis of Pyranopyrazoles

The synthesis of pyranopyrazoles is overwhelmingly achieved through one-pot, multi-component reactions (MCRs).[1][7] This approach offers significant advantages over traditional multi-step syntheses, including operational simplicity, higher atom economy, reduced reaction times, and minimized waste generation.[8] The most common MCR for pyranopyrazoles involves the condensation of four key building blocks: an aldehyde, malononitrile, a β-ketoester (typically ethyl acetoacetate), and hydrazine hydrate.[7][9][10]

Underlying Mechanism: A Symphony of Condensation, Addition, and Cyclization

The formation of the pyranopyrazole scaffold via this four-component reaction proceeds through a well-established sequence of classical organic reactions: Knoevenagel condensation, Michael addition, and intramolecular cyclization.[9][10] Understanding this mechanistic cascade is crucial for optimizing reaction conditions and predicting outcomes.

A plausible reaction mechanism is depicted below:

Pyranopyrazole Synthesis Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Pyrazolone Pyrazolone Formation cluster_Michael Michael Addition cluster_Cyclization Intramolecular Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Intermediate Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel_Intermediate Base Catalyst Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Michael_Intermediate Michael Adduct Knoevenagel_Intermediate->Michael_Intermediate Base Catalyst Hydrazine Hydrazine Hydrate Pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one (Pyrazolone) Hydrazine->Pyrazolone EAA Ethyl Acetoacetate EAA->Pyrazolone Pyrazolone->Michael_Intermediate Final_Product Pyranopyrazole Michael_Intermediate->Final_Product Cyclization & Tautomerization

Caption: Mechanistic pathway of the four-component synthesis of pyranopyrazoles.

The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an electrophilic arylidenemalononitrile intermediate.[10] Concurrently, hydrazine hydrate and ethyl acetoacetate react to form 3-methyl-1H-pyrazol-5(4H)-one. This pyrazolone then acts as a nucleophile in a Michael addition to the arylidenemalononitrile.[10][11] The resulting Michael adduct undergoes an intramolecular cyclization followed by tautomerization to yield the final dihydropyrano[2,3-c]pyrazole product.[12]

Comparative Analysis of Catalytic Systems

The choice of catalyst plays a pivotal role in the efficiency and greenness of pyranopyrazole synthesis. A wide array of catalysts have been explored, each with its own set of advantages and limitations.

Catalyst TypeExamplesReaction ConditionsYields (%)Key Advantages
Homogeneous Bases Piperidine, Triethylamine, MorpholineRoom temperature, EthanolGood to ExcellentReadily available, mild conditions.[9]
Organocatalysts L-proline, GlycineRoom temp. to 80 °C, Water/Ethanol85-95Environmentally benign, often reusable.[4][9]
Nanoparticles Fe3O4, ZnO, CoFe2O4, Ag/TiO2RT to 80 °C, Water/Ethanol or solvent-free78-98High surface area, excellent catalytic activity, often magnetically separable and reusable.[7][12][13]
Ionic Liquids [bmim][OH]Room temperature, Solvent-freeHighGreen solvent, reusable catalyst.[9]
Solid Acids Montmorillonite K-10, Boric Acid70 °C, Water/Ethanol or solvent-freeHighReusable, easy to handle.[4]
Biocatalysts Baker's Yeast, Lipase30 °C, Ethanol70-98Green and biodegradable, mild conditions.[12][14]
Natural Catalysts Lemon Peel PowderReflux, EthanolHighInexpensive, readily available, environmentally friendly.[15]

As evidenced by the table, a significant trend in recent years has been the development of "green" and reusable catalytic systems.[7][16] Nanoparticle-based catalysts, in particular, have shown great promise due to their high efficiency, stability, and ease of recovery and reuse, which aligns with the principles of sustainable chemistry.[7][12]

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, a detailed experimental protocol for a representative one-pot, four-component synthesis of a pyranopyrazole derivative is outlined below. This protocol is a generalized procedure based on numerous literature reports.[17][18]

General Workflow for Pyranopyrazole Synthesis

Experimental Workflow Start Start Setup Reaction Setup: - Aldehyde - Malononitrile - Ethyl Acetoacetate - Hydrazine Hydrate - Catalyst - Solvent Start->Setup Reaction Reaction: - Stirring at specified temperature - Monitor by TLC Setup->Reaction Workup Work-up: - Catalyst separation (filtration/magnetic) - Precipitation of product Reaction->Workup Purification Purification: - Washing with cold ethanol - Recrystallization from ethanol Workup->Purification Characterization Characterization: - Melting Point - FT-IR - NMR (¹H, ¹³C) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis of pyranopyrazoles.

Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Catalyst (e.g., nano-Fe3O4, 10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), the catalyst, and ethanol (10 mL).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 70-80 °C) as required by the chosen catalyst.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, if a solid catalyst is used, separate it by filtration or using an external magnet if it is magnetic.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.

  • Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra.

Conclusion and Future Outlook

The multi-component synthesis of pyranopyrazoles stands out as a highly efficient, atom-economical, and environmentally friendly approach. The versatility of this method, coupled with the ever-expanding toolkit of novel catalysts, allows for the rapid generation of diverse libraries of these pharmacologically important molecules. Future research in this area will likely continue to focus on the development of even more sustainable and selective catalytic systems, potentially incorporating flow chemistry and other advanced synthetic technologies to further streamline the drug discovery process. The inherent modularity of the multi-component approach ensures that pyranopyrazoles will remain a fertile ground for the discovery of new and improved therapeutic agents.

References

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel chemical entities, 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole represents a class of compounds with significant potential in medicinal chemistry and drug discovery. Its fused heterocyclic structure, combining the pyrazole and tetrahydropyran moieties, offers a unique scaffold for the development of new therapeutic agents. However, as with any investigational compound where comprehensive toxicological data is not yet available, a cautious and well-informed approach to handling is paramount. This guide provides essential safety and logistical information, grounded in the known hazards of its constituent chemical groups, to ensure the well-being of laboratory personnel.

Understanding the Inherent Risks: A Structural Hazard Assessment

  • The Pyrazole Moiety: Pyrazole and its derivatives are known to be biologically active. The parent compound, pyrazole, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some data also suggests potential for toxicity upon skin contact and possible long-term organ damage with repeated exposure. Given that many pyrazole derivatives are developed for their physiological effects, it is prudent to assume that this compound could have similar, if not enhanced, biological activity.

  • The Tetrahydropyran Moiety: Tetrahydropyran is a cyclic ether that, while generally of low toxicity, presents a significant physical hazard. It is a flammable liquid and, like many ethers, can form explosive peroxides upon exposure to air and light.[2][3][4] This peroxide formation is a critical safety concern, especially during storage and concentration procedures.

Inference for this compound: Based on this analysis, this compound should be treated as a compound that is potentially harmful, an irritant, and capable of forming explosive peroxides. All handling procedures must be designed to mitigate these risks.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.

PPE_Workflow cluster_0 Primary Engineering Controls FumeHood Certified Chemical Fume Hood EyeProtection EyeProtection FumeHood->EyeProtection Mandatory HandProtection HandProtection FumeHood->HandProtection Mandatory BodyProtection BodyProtection FumeHood->BodyProtection Mandatory RespiratoryProtection RespiratoryProtection FumeHood->RespiratoryProtection As Needed Researcher Researcher Researcher->FumeHood Always Handle Within

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.Protects against splashes of the compound and solvents, which are likely to be irritating to the eyes.[1]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin absorption, a potential route of toxicity for pyrazole derivatives. Regularly check for signs of degradation or permeation.
Body Protection A flame-resistant laboratory coat.Protects against splashes and minimizes the risk of fire due to the flammable nature of the tetrahydropyran moiety.
Respiratory Protection Not typically required when handled in a fume hood. If weighing a solid form outside of a ventilated enclosure, an N95 respirator is recommended. If there is a risk of aerosolization, a respirator with organic vapor cartridges should be used.Prevents inhalation of the compound, which may cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the compound in the laboratory is critical for maintaining a safe environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • To mitigate the risk of peroxide formation, store the container tightly sealed and protected from light. Consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • Date the container upon opening. If the compound is in a solvent, it should be tested for peroxides periodically, especially before any distillation or concentration steps.

2. Handling and Experimental Work:

  • All manipulations of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use compatible labware (e.g., glass or appropriate plastics) and ensure it is clean and dry.

  • When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

3. Disposal Plan:

  • All waste materials, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is the best defense.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating to capture any vapors.

  • Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, evacuate the lab and contact your institution's emergency response team.

  • Contain and Clean: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the bulk of a spill, especially if a flammable solvent is present.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Trained Personnel LargeSpill Large or Unknown Hazard Spill Assess->LargeSpill Untrained or Unsure Cleanup Contain and Clean Up with Proper PPE SmallSpill->Cleanup EmergencyResponse Contact Emergency Response LargeSpill->EmergencyResponse Dispose Collect Waste for Hazardous Disposal Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing a culture of safety in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole
Reactant of Route 2
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.